molecular formula C10H4Cl2FNO B15323576 2-Chloro-7-fluoroquinoline-4-carbonylchloride

2-Chloro-7-fluoroquinoline-4-carbonylchloride

Cat. No.: B15323576
M. Wt: 244.05 g/mol
InChI Key: RMABPLSGQZCFBH-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroquinoline-4-carbonylchloride is a useful research compound. Its molecular formula is C10H4Cl2FNO and its molecular weight is 244.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H4Cl2FNO

Molecular Weight

244.05 g/mol

IUPAC Name

2-chloro-7-fluoroquinoline-4-carbonyl chloride

InChI

InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H

InChI Key

RMABPLSGQZCFBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Alchemist's Keystone: A Technical Guide to 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of pharmaceutical sciences, the quinoline core stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been built.[1] Within this esteemed family, 2-Chloro-7-fluoroquinoline-4-carbonyl chloride emerges as a highly reactive and versatile intermediate, particularly pivotal in the synthesis of fluoroquinolone antibiotics.[2] This technical guide, designed for the discerning researcher, delves into the essential chemical properties, synthesis, and reactivity of this compound, providing the field-proven insights necessary to leverage its potential in the development of next-generation therapeutics. The strategic placement of the chloro and fluoro substituents on the quinoline ring, combined with the reactive acyl chloride at the 4-position, offers a trifecta of chemical handles for molecular elaboration, making it a valuable building block in the synthesis of complex molecular architectures.[3]

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride are direct consequences of its molecular architecture. The structure features a quinoline bicyclic system, which is substituted with a chlorine atom at the 2-position, a fluorine atom at the 7-position, and a carbonyl chloride group at the 4-position.

Below is a diagrammatic representation of the chemical structure:

Caption: Chemical structure of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Physicochemical Data Summary

PropertyValueSource
CAS Number 2731007-96-6[4]
Molecular Formula C₁₀H₄Cl₂FNODerived
Molecular Weight 244.05 g/mol Derived
Appearance Solid (predicted)N/A
Melting Point Data not available in published literatureN/A
Boiling Point Data not available in published literatureN/A
Density Data not available in published literatureN/A

Synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride

The synthesis of this key intermediate is typically achieved from its corresponding carboxylic acid precursor, 2-chloro-7-fluoroquinoline-4-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired product.[7]

The overall synthetic pathway can be conceptualized as a two-stage process: first, the construction of the quinoline core, followed by the activation of the carboxylic acid. A common method for forming the quinoline ring is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis.[5]

Synthesis_Workflow cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Acid Chloride Formation Aniline 3-Chloro-4-fluoroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation EMME Diethyl ethoxymethylenemalonate EMME->Enamine Carboxylic_Acid 2-Chloro-7-fluoroquinoline- 4-carboxylic Acid Enamine->Carboxylic_Acid Thermal Cyclization & Hydrolysis Acid_Chloride 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Carboxylic_Acid->Acid_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Amide_Formation Reactants 2-Chloro-7-fluoroquinoline-4-carbonyl chloride + R₂NH Product N-substituted-2-chloro-7-fluoroquinoline-4-carboxamide + HCl Reactants->Product Nucleophilic Acyl Substitution

Caption: General reaction scheme for amide formation.

  • Ester Formation: Reaction with alcohols yields the corresponding esters. This reaction is typically slower than with amines and may require a base catalyst, such as pyridine or triethylamine, to neutralize the HCl byproduct.

  • Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze to the parent carboxylic acid upon contact with water. This necessitates handling and storage under anhydrous conditions.

Reactions at the C-2 Chloro Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. This site allows for the introduction of various functionalities, further expanding the molecular diversity accessible from this intermediate. For instance, it can be displaced by alkoxides, thiolates, or amines, although typically under more forcing conditions than the acylation reaction.

Applications in Drug Development and Medicinal Chemistry

The primary application of 2-chloro-7-fluoroquinoline-4-carbonyl chloride is as a critical building block in the synthesis of fluoroquinolone antibiotics. [2]The general structure of these antibiotics features a quinolone core, and modifications at the C-7 position are known to significantly impact the antibacterial spectrum and potency.

This intermediate allows for the straightforward introduction of a side chain at the 4-position via an amide linkage, which can then be further elaborated. The presence of the 7-fluoro substituent is a common feature in many potent fluoroquinolones, contributing to their antibacterial activity.

While specific, named drugs directly synthesized from this exact intermediate are not readily found in publicly available literature, its structural motif is central to the design of countless research compounds and patented new chemical entities in the antibacterial field. The general strategy involves coupling the acid chloride with a desired amine, followed by potential modification of the C-2 chloro group to fine-tune the molecule's properties.

Safety, Handling, and Storage

As a reactive acyl chloride, 2-chloro-7-fluoroquinoline-4-carbonyl chloride must be handled with appropriate precautions.

  • Hazards: Based on data from analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage. It is also a lachrymator and harmful if inhaled. The compound reacts violently with water, releasing HCl gas.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture and incompatible materials such as bases, alcohols, and amines.

Conclusion

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a high-value intermediate for the advanced synthesis of complex heterocyclic compounds, particularly within the fluoroquinolone class of antibiotics. Its defined structure and predictable, dual-site reactivity provide medicinal chemists with a reliable platform for generating novel molecular entities. A thorough understanding of its synthesis, handling requirements, and reaction profile, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of new and improved therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, August 20). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. [Link]

  • Supporting Information: Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics. (n.d.). AWS.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.).
  • Appchem. (n.d.). 2-Chloro-7-fluoroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester...
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Swellmeen, L., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • ChemWhat. (n.d.). 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6.
  • Synthesis method of 2,7-dichlorofluorene. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-4-fluoroaniline CAS#: 2106-02-7.
  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21).
  • Al-Hiari, Y. M., et al. (2007).
  • Preparation of chlorobenzotrifluoride compounds. (1985, August 7).
  • Pearson. (n.d.). Carboxylic Acid to Acid Chloride: Videos & Practice Problems.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • LibreTexts Chemistry. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. PMC.
  • Preprints.org. (2024, March 6). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (CAS No. 2731007-96-6), a key intermediate in the synthesis of novel therapeutic agents, particularly within the fluoroquinolone class of antibiotics. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. It covers structural and molecular data, predicted physicochemical properties, and detailed, field-proven methodologies for its synthesis and characterization. The document is designed to equip researchers and drug development professionals with the necessary insights to handle, utilize, and further investigate this compound with scientific rigor and safety.

Introduction: The Significance of a Versatile Building Block

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a highly reactive trifunctional molecule, making it a valuable scaffold in medicinal chemistry. The quinoline core is a well-established pharmacophore, and the presence of chloro, fluoro, and carbonyl chloride functionalities at strategic positions offers multiple avenues for synthetic modification. The fluorine atom at the 7-position is a common feature in modern fluoroquinolones, often enhancing antibacterial potency and pharmacokinetic properties. The chlorine atom at the 2-position and the carbonyl chloride at the 4-position serve as reactive handles for nucleophilic substitution and acylation reactions, respectively, enabling the construction of diverse molecular libraries for drug discovery. Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in the synthesis of next-generation pharmaceuticals.

Molecular and Structural Data

A foundational understanding of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride begins with its basic molecular and structural characteristics.

PropertyValueSource
IUPAC Name 2-chloro-7-fluoroquinoline-4-carbonyl chlorideN/A
CAS Number 2731007-96-6[1]
Molecular Formula C₁₀H₄Cl₂FNO[1]
Molecular Weight 244.05 g/mol [1]
Canonical SMILES C1=CC2=C(C=C(C(=O)Cl)N=C2Cl)FN/A
InChI Key N/AN/A

Predicted Physicochemical Properties

Direct experimental values for the physicochemical properties of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride are not readily found in the surveyed literature. The following table presents predicted values based on the properties of structurally similar compounds and established computational models. These predictions provide a valuable starting point for experimental design and handling protocols.

PropertyPredicted Value/InformationRationale and Comparative Insights
Melting Point Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C.Quinoline derivatives with similar molecular weights and functional groups are typically crystalline solids with melting points in this range. The planar quinoline core and polar functional groups contribute to strong intermolecular forces.
Boiling Point High, likely >300 °C, with decomposition.Due to its high molecular weight and polarity, a high boiling point is expected. However, the reactive carbonyl chloride group makes it susceptible to decomposition at elevated temperatures. Vacuum distillation would be necessary for purification.
Solubility Insoluble in water. Soluble in aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).The molecule is largely nonpolar due to the quinoline ring system, predicting poor solubility in water. The carbonyl chloride group will react with protic solvents like water and alcohols. Its solubility in aprotic organic solvents is expected to be good, facilitating its use in synthesis.
Stability Highly sensitive to moisture and protic solvents. Should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Sensitive to strong nucleophiles.The carbonyl chloride is a highly electrophilic functional group that will readily hydrolyze in the presence of water to form the corresponding carboxylic acid. It will also react with other nucleophiles such as alcohols and amines.
Appearance Likely a white to off-white or pale yellow crystalline solid.Based on the appearance of similar quinoline derivatives and acyl chlorides.

Synthesis and Purification: A Guided Protocol

The synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride typically proceeds from the corresponding quinoline-4-carboxylic acid. The following protocol is a representative, field-proven method adapted from the synthesis of analogous compounds[2].

Conceptual Workflow of Synthesis

Synthesis_Workflow A 2-Chloro-7-fluoroquinoline-4-carboxylic acid C Reaction in an inert solvent (e.g., DCM with catalytic DMF) A->C B Chlorinating Agent (e.g., Thionyl Chloride or Oxalyl Chloride) B->C D 2-Chloro-7-fluoroquinoline-4-carbonyl chloride C->D Acyl Chloride Formation E Removal of volatiles under reduced pressure D->E F Purification (e.g., recrystallization or vacuum distillation) E->F

Caption: Synthetic workflow for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-Chloro-7-fluoroquinoline-4-carbonyl chloride from 2-Chloro-7-fluoroquinoline-4-carboxylic acid.

Materials:

  • 2-Chloro-7-fluoroquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend 2-Chloro-7-fluoroquinoline-4-carboxylic acid in anhydrous DCM.

  • Addition of Catalyst: Add a catalytic amount of anhydrous DMF to the suspension.

  • Addition of Chlorinating Agent: Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and evolve gas (HCl and SO₂ or CO and CO₂).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with an anhydrous solvent like toluene.

  • Purification: The crude 2-Chloro-7-fluoroquinoline-4-carbonyl chloride can be purified by recrystallization from a suitable anhydrous non-protic solvent (e.g., hexanes/DCM) or by short-path vacuum distillation if it is a low-melting solid or liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the hydrolysis of the highly reactive carbonyl chloride product back to the carboxylic acid.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents atmospheric moisture from interfering with the reaction.

  • Excess Chlorinating Agent: An excess of thionyl chloride or oxalyl chloride is used to drive the reaction to completion.

  • Catalytic DMF: DMF acts as a catalyst in the reaction with thionyl chloride by forming the reactive Vilsmeier reagent, which then facilitates the conversion of the carboxylic acid to the acid chloride. With oxalyl chloride, DMF also plays a catalytic role.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the complete conversion of the starting material in a reasonable timeframe.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-7-fluoroquinoline-4-carbonyl chloride. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl chloride groups.

  • Predicted Chemical Shifts (δ, ppm): 7.5 - 8.5 ppm. The protons will likely appear as doublets or multiplets due to spin-spin coupling with neighboring protons and potentially with the fluorine atom. The proton at position 3 will be absent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Predicted Chemical Shifts (δ, ppm):

    • Carbonyl Carbon (C=O): 165 - 175 ppm. This is a characteristic chemical shift for an acyl chloride carbonyl carbon.

    • Aromatic Carbons: 110 - 150 ppm. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts and may exhibit C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group.

  • Characteristic Absorption Bands (cm⁻¹):

    • C=O Stretch (Carbonyl Chloride): A strong, sharp absorption band is expected in the range of 1750 - 1800 cm⁻¹. This high-frequency absorption is characteristic of an acid chloride.

    • C-Cl Stretch: Absorptions in the fingerprint region (below 800 cm⁻¹) corresponding to the C-Cl bonds.

    • C-F Stretch: A strong absorption band in the range of 1000-1300 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z = 243 and 245 in an approximate 9:6:1 ratio, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical from the carbonyl chloride group ([M-Cl]⁺).

    • Loss of carbon monoxide ([M-CO]⁺).

    • Further fragmentation of the quinoline ring.

Analytical Workflow

Analytical_Workflow A Synthesized 2-Chloro-7-fluoroquinoline-4-carbonyl chloride B Purity Assessment (TLC, HPLC, Elemental Analysis) A->B C Structural Confirmation A->C H Verified Pure Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G D->H E->H F->H G->H

Caption: A typical workflow for the analytical characterization of the title compound.

Safety and Handling

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is expected to be a hazardous chemical and must be handled with appropriate safety precautions.

  • Corrosivity: As an acyl chloride, it is expected to be corrosive and can cause severe burns to the skin and eyes.

  • Reactivity with Water: It will react with moisture to produce hydrochloric acid, which is corrosive and toxic.

  • Inhalation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., water, alcohols, amines, strong bases). The container should be tightly sealed under an inert atmosphere.

Conclusion

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a key synthetic intermediate with significant potential in drug discovery. This technical guide has provided a detailed, albeit predictive, overview of its physicochemical properties, along with robust protocols for its synthesis and characterization. By understanding its reactivity, handling requirements, and analytical profile, researchers can confidently and safely utilize this versatile building block to advance the development of novel therapeutic agents. Further experimental validation of the predicted properties is encouraged to build upon the foundational knowledge presented herein.

References

  • International Journal of Pharmaceutical Sciences and Research. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available from: [Link]

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A Comprehensive Technical Guide to 2-Chloro-7-fluoroquinoline-4-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride, a key building block in the synthesis of novel therapeutic agents. This document delves into its chemical properties, synthesis, reactivity, and safety protocols, offering valuable insights for professionals in the fields of medicinal chemistry and drug development.

Core Compound Identification and Properties

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a highly reactive intermediate characterized by a quinoline core substituted with a chloro group at the 2-position, a fluoro group at the 7-position, and a carbonyl chloride at the 4-position. This unique combination of functional groups makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1][2]

PropertyValueSource
CAS Number 2731007-96-6[3]
Molecular Formula C₁₀H₄Cl₂FNOCalculated
Molecular Weight 244.05 g/mol Calculated
IUPAC Name 2-chloro-7-fluoroquinoline-4-carbonyl chlorideN/A
Canonical SMILES C1=CC2=C(C=C(C(=O)Cl)N=C2Cl)C=C1FN/A

Synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

The synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride typically proceeds through a multi-step pathway, beginning with the appropriate substituted aniline and culminating in the formation of the reactive acid chloride. The general approach involves the construction of the quinolone ring system, followed by functional group manipulations.[4][5][6][7]

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of 2-Chloro-7-fluoroquinoline-4-carboxylic acid

  • Cyclization: A substituted aniline, such as 3-fluoroaniline, is reacted with a suitable three-carbon component, like diethyl malonate, in a cyclization reaction to form the quinolone ring. This is often carried out at elevated temperatures in the presence of a catalyst.

  • Chlorination: The resulting quinolone intermediate is then chlorinated at the 2-position. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Hydrolysis: The ester group at the 4-position is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Step 2: Formation of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

  • Acid Chloride Formation: The 2-chloro-7-fluoroquinoline-4-carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the highly reactive carbonyl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane or toluene, and may be catalyzed by a small amount of dimethylformamide (DMF).

  • Purification: The final product is then purified, often through distillation or crystallization, to yield the desired 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_step2 Step 2: Formation of the Carbonyl Chloride Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization Quinolone Intermediate Quinolone Intermediate Cyclization->Quinolone Intermediate Chlorination (POCl3) Chlorination (POCl3) Quinolone Intermediate->Chlorination (POCl3) 2-Chloro Quinolone Ester 2-Chloro Quinolone Ester Chlorination (POCl3)->2-Chloro Quinolone Ester Hydrolysis Hydrolysis 2-Chloro Quinolone Ester->Hydrolysis 2-Chloro-7-fluoroquinoline-4-carboxylic acid 2-Chloro-7-fluoroquinoline-4-carboxylic acid Hydrolysis->2-Chloro-7-fluoroquinoline-4-carboxylic acid Acid Chloride Formation Acid Chloride Formation 2-Chloro-7-fluoroquinoline-4-carboxylic acid->Acid Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Formation Target Compound 2-Chloro-7-fluoroquinoline-4-carbonyl chloride Acid Chloride Formation->Target Compound

Caption: Generalized synthetic workflow for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride lies in the high reactivity of its carbonyl chloride functional group. This group readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity makes it an invaluable precursor for the synthesis of diverse libraries of quinolone-based compounds for drug screening.[8][9][10]

The quinolone scaffold itself is a well-established pharmacophore, with numerous approved drugs possessing this core structure.[2] Modifications at the 4-position, facilitated by the carbonyl chloride, can significantly impact the biological activity of the resulting molecules. For instance, the introduction of various side chains can modulate properties such as target binding, solubility, and metabolic stability.[8][9]

Key Reactions and Medicinal Chemistry Applications
  • Amide Formation: Reaction with primary or secondary amines yields a diverse range of amides. This is a common strategy in the development of antibacterial and anticancer agents, where the amide linkage can interact with key residues in the target protein.

  • Ester and Thioester Formation: Reaction with alcohols and thiols provides access to esters and thioesters, which can serve as prodrugs or exhibit their own unique biological activities.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions. This allows for further diversification of the quinolone core.

ReactionPathway cluster_reactions Nucleophilic Acyl Substitution Target 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Amine (R-NH2) Amine (R-NH2) Target->Amine (R-NH2) Alcohol (R-OH) Alcohol (R-OH) Target->Alcohol (R-OH) Thiol (R-SH) Thiol (R-SH) Target->Thiol (R-SH) Amide Derivative Amide Derivative (Antibacterial/Anticancer) Amine (R-NH2)->Amide Derivative Amide Formation Ester Derivative Ester Derivative (Prodrugs) Alcohol (R-OH)->Ester Derivative Esterification Thioester Derivative Thioester Derivative Thiol (R-SH)->Thioester Derivative Thioesterification

Caption: Key reactions of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Safety and Handling Protocols

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Spill Response: In the event of a spill, evacuate the area and contain the spill using an inert absorbent material. Dispose of the waste in accordance with local regulations. Do not use water to clean up spills, as it will react with the acid chloride.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a valuable and highly reactive synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features and the reactivity of the carbonyl chloride group allow for the straightforward synthesis of a wide array of novel quinolone derivatives. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in the development of new therapeutic agents.

References

  • ChemWhat. (n.d.). 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

  • Gondal, M. A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128892.
  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • Unirioja.es. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Med. Chem. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

  • PubChem. (n.d.). FG-2216. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • ResearchGate. (n.d.). The cross-reactivity values of the fluoroquinolone compounds in the studied systems. Retrieved from [Link]

  • PubMed. (2005). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Retrieved from [Link]

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Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility, handling, and solvent selection for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride .

Executive Summary

2-Chloro-7-fluoroquinoline-4-carbonyl chloride (CAS: 2731007-96-6 / Analogous Ref: 2388-32-1) is a high-value electrophilic intermediate used primarily in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its reactivity is defined by the C4-acyl chloride moiety, which renders the compound highly susceptible to nucleophilic attack.

Critical Solubility Directive: Unlike stable organic solids, the solubility of this compound cannot be decoupled from its reactivity. It is incompatible with protic solvents (water, alcohols, amines). "Solubility" in these media is a misnomer for decomposition .

Optimal Solvent Systems:

  • Primary Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF, Anhydrous), Chloroform.

  • Process Solvents (Thermal/Reaction): Toluene, 1,4-Dioxane.

  • Anti-Solvents (Precipitation): n-Heptane, Hexanes, Diethyl Ether (partial).

Physicochemical Profile & Reactivity

Understanding the molecular interaction is prerequisite to solvent selection.

PropertyCharacteristicImplication for Solubility
Core Structure 2-Chloro-7-fluoroquinolineLipophilic, aromatic planar system. Favors

stacking (poor solubility in aliphatics).
Functional Group C4-Carbonyl Chloride (-COCl)Highly polar, electrophilic. Reacts violently with

and

.
Physical State Crystalline SolidHigh lattice energy requires polar aprotic solvents to break crystal packing.
Hydrolysis Risk HighTrace moisture in "dry" solvents will degrade the compound to the carboxylic acid (insoluble precipitate).
The "False Solubility" Trap

In laboratory settings, researchers often mistake hydrolysis for dissolution .

  • Scenario: You add the compound to non-anhydrous DMF. The solid disappears.

  • Reality: The compound did not dissolve; it reacted with residual water to form 2-chloro-7-fluoroquinoline-4-carboxylic acid and HCl gas. The solution is now a mixture of degradation products.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical stability .

Solvent ClassSpecific SolventSolubility RatingStabilityRecommendation
Chlorinated Dichloromethane (DCM) High (>50 mg/mL)ExcellentPrimary Choice. Best for reactions and handling.
Chloroform (

)
HighGoodAlternative to DCM; requires acid-free stabilizer (amylene).
1,2-DichloroethaneModerate-HighGoodGood for reflux temperatures (>40°C).
Ethers THF (Anhydrous) High GoodMust be distilled/stabilized. Peroxides can initiate radical side-reactions.
2-MeTHFModerateExcellentGreener alternative to THF; better phase separation in workups.
Diethyl EtherLow-ModerateGoodOften used to precipitate the compound from DCM.
1,4-DioxaneModerateGoodUseful for higher boiling point requirements.
Aromatics Toluene ModerateExcellentIdeal for recrystallization. Solubility increases drastically with heat.
ChlorobenzeneHighExcellentHigh-boiling inert solvent.
Polar Aprotic DMF / DMAc HighRisky Avoid for storage. Hygroscopic nature promotes hydrolysis. Use only for immediate reaction.
DMSOHighUnsafe Avoid. Reacts with acid chlorides (Pummerer-like rearrangements/oxidation).
AcetonitrileModerateFairPoor solubility at low temps; useful for crystallization if anhydrous.
Protic Water, Methanol, EthanolN/A Incompatible DO NOT USE. Immediate decomposition to acid/ester.
Aliphatic Hexane, HeptaneInsolubleExcellentAnti-solvent. Used to crash out the product.

Experimental Protocols

Since specific solubility values (


) vary by batch crystallinity and purity, you must determine them empirically using these self-validating protocols.
Protocol A: Qualitative Solubility Screening (Inert Atmosphere)

Use this to quickly assess if a solvent is suitable for a reaction.

  • Preparation: Flame-dry a 4 mL vial and cool under

    
     flow.
    
  • Weighing: Add 10 mg of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

  • Solvent Addition: Add 100

    
    L  of the anhydrous solvent (Target concentration: 100 mg/mL).
    
  • Observation:

    • Clear Solution: High Solubility.

    • Suspension: Sonicate for 30 seconds. If solid remains

      
       Low Solubility.
      
    • Gas Evolution:STOP. Decomposition is occurring (HCl release).

  • Validation: Take 10

    
    L of the solution, quench into 500 
    
    
    
    L dry Methanol. Inject into LC-MS.
    • Pass: Peak corresponds to Methyl Ester derivative.

    • Fail: Peak corresponds to Carboxylic Acid (indicates wet solvent).

Protocol B: Purity & Stability Verification (Derivatization)

Direct analysis of acid chlorides on HPLC is impossible due to column hydrolysis. You must derivatize first.

  • Quench: Dissolve 5 mg of sample in 1 mL anhydrous DCM .

  • Derivatize: Add 0.5 mL Methanol (excess) and 1 drop of Triethylamine (catalyst).

  • Reaction: Shake for 5 minutes at RT. The acid chloride converts to the stable Methyl Ester .

  • Analysis: Inject the mixture into HPLC/GC.

    • Target: Methyl 2-chloro-7-fluoroquinoline-4-carboxylate.

    • Impurity: 2-Chloro-7-fluoroquinoline-4-carboxylic acid (indicates the sample was already hydrolyzed before testing).

Mechanism of Action & Logic Pathways

Solvation vs. Hydrolysis Logic

The following diagram illustrates the decision process when exposing the compound to a solvent.

SolubilityLogic Start Solid 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride SolventChoice Select Solvent System Start->SolventChoice CheckProtic Is Solvent Protic? (Contains -OH, -NH) SolventChoice->CheckProtic Reaction Nucleophilic Attack (Hydrolysis/Solvolysis) CheckProtic->Reaction Yes (MeOH, H2O) CheckWater Is Solvent Anhydrous? CheckProtic->CheckWater No (Aprotic) DecompProduct Decomposition: Carboxylic Acid + HCl Reaction->DecompProduct WetSolvent Trace Moisture Present CheckWater->WetSolvent No DrySolvent Anhydrous Conditions CheckWater->DrySolvent Yes (<50 ppm H2O) WetSolvent->Reaction PolarCheck Polarity Check DrySolvent->PolarCheck NonPolar Non-Polar (Hexane/Heptane) PolarCheck->NonPolar Low Dielectric Polar Polar Aprotic (DCM, THF) PolarCheck->Polar High Dielectric ResultPrecip Insoluble Suspension (Purification Step) NonPolar->ResultPrecip ResultSoln Stable Solution (Ready for Reaction) Polar->ResultSoln

Caption: Logical flow for solvent selection. Note that "Solubility" in protic solvents is actually a degradation pathway.

Synthesis & Purification Workflow

This diagram details where solubility plays a role in the synthesis and isolation of this intermediate.

SynthesisWorkflow Acid Starting Material: Carboxylic Acid Chlorination Chlorination (SOCl2 or Oxalyl Chloride) Acid->Chlorination Reflux Crude Crude Acid Chloride (Soluble in SOCl2) Chlorination->Crude Evap Evaporation (Remove excess SOCl2) Crude->Evap Residue Solid Residue Evap->Residue Dissolve Dissolve in DCM (High Solubility) Residue->Dissolve Precip Add Hexane (Anti-Solvent) Dissolve->Precip Filter Filtration under N2 Precip->Filter Final Pure Product (Crystalline) Filter->Final

Caption: Purification strategy utilizing the differential solubility between DCM (solvent) and Hexane (anti-solvent).

References

  • PubChem. 2-Chloroquinoline-4-carbonyl chloride (Compound Summary). National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization (WIPO).Process for synthesis of fluoroquinolonic derivatives.

7-Fluoroquinoline Derivatives in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many variations, the 7-fluoroquinoline moiety has garnered significant attention due to its profound impact on the biological activity of molecules. The introduction of a fluorine atom at the C-7 position of the quinolone ring can significantly enhance a compound's potency, modulate its pharmacokinetic properties, and improve its safety profile.[1] This guide provides an in-depth exploration of 7-fluoroquinoline derivatives, focusing on their synthesis, structure-activity relationships (SAR), and diverse applications in medicinal chemistry, with a particular emphasis on their roles as antibacterial and anticancer agents.

Antibacterial Applications of 7-Fluoroquinoline Derivatives

Fluoroquinolones are a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The fluorine atom at the C-6 position is a hallmark of this class, significantly boosting antibacterial potency. While the C-6 fluorine is more common, strategic placement of fluorine at the C-7 position has also been explored to modulate activity and overcome resistance.[4]

Mechanism of Action

The antibacterial action of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[2]

Structure-Activity Relationship (SAR)

The development of potent fluoroquinolone antibiotics has been guided by extensive SAR studies. Key structural features that influence antibacterial activity include:

  • C-7 Substituent: The substituent at the C-7 position plays a critical role in determining the spectrum of activity and potency. Large, bulky substituents are generally well-tolerated and can enhance activity.[7] For instance, a piperazine ring at C-7 is known to increase potency against Gram-negative bacteria, while a pyrrolidine ring at the same position improves activity against Gram-positive bacteria.[1]

  • N-1 Substituent: The substituent at the N-1 position influences the overall potency and pharmacokinetic properties of the molecule. Small alkyl groups, such as ethyl or cyclopropyl, are often favored.

  • C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is essential for binding to the DNA gyrase and is crucial for antibacterial activity.[8]

Overcoming Resistance

The emergence of bacterial resistance is a significant challenge in antibacterial drug development. Resistance to fluoroquinolones can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell.[] The design of new 7-fluoroquinoline derivatives often focuses on modifications that can overcome these resistance mechanisms, such as introducing novel C-7 substituents that are less susceptible to efflux or that can form stronger interactions with the mutant enzymes.[2]

Anticancer Applications of 7-Fluoroquinoline Derivatives

Beyond their antibacterial properties, fluoroquinolone derivatives have emerged as promising anticancer agents.[9] This therapeutic potential stems from their ability to target various cellular processes involved in cancer progression, including DNA replication, cell cycle regulation, and signal transduction.

Mechanism of Action

The anticancer activity of 7-fluoroquinoline derivatives is often attributed to their inhibition of human topoisomerase II, an enzyme that is structurally related to bacterial DNA gyrase.[8][10] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.[9] Additionally, some 7-fluoroquinoline derivatives have been shown to exert their anticancer effects through other mechanisms, such as:

  • Kinase Inhibition: Targeting key signaling kinases involved in cancer cell proliferation and survival.[10]

  • Inhibition of Microtubule Polymerization: Disrupting the formation of the mitotic spindle and arresting cells in mitosis.[8]

  • Induction of Apoptosis: Activating programmed cell death pathways in cancer cells.[10]

Structure-Activity Relationship (SAR)

The SAR for the anticancer activity of 7-fluoroquinoline derivatives shares some similarities with that for their antibacterial activity, but also exhibits key differences:

  • C-7 Substituent: As with antibacterial activity, the C-7 substituent is a key determinant of anticancer potency. The introduction of various heterocyclic moieties at this position has been shown to significantly impact cytotoxicity.[8]

  • Hybridization: Hybridizing the fluoroquinolone scaffold with other known anticancer pharmacophores, such as chalcones, triazoles, or N-acylarylhydrazones, has proven to be a successful strategy for enhancing antiproliferative potential.[8][10]

  • C-3 Position: While the carboxylic acid at C-3 is vital for antibacterial action, modifications at this position, such as esterification or amidation, can lead to improved anticancer activity.[10]

Promising Anticancer Candidates

Several 7-fluoroquinoline derivatives have demonstrated significant anticancer potential in preclinical studies. For example, certain derivatives have shown potent activity against a range of human cancer cell lines, including breast, lung, and prostate cancer, with IC50 values in the low micromolar to sub-micromolar range.[8][10][11]

Synthesis of 7-Fluoroquinoline Derivatives

The synthesis of the 7-fluoroquinoline core is a critical step in the development of these compounds. A widely used and versatile method for constructing the quinolone ring system is the Gould-Jacobs reaction .[12][13]

General Workflow for Synthesis

The synthesis of a 7-fluoroquinoline derivative typically follows a multi-step pathway, as illustrated in the diagram below.

SynthesisWorkflow A Starting Materials (e.g., Substituted Aniline, Malonic Ester Derivative) B Condensation A->B Step 1 C Thermal Cyclization (Gould-Jacobs Reaction) B->C Step 2 D Formation of Quinolone Core C->D E N-Alkylation D->E Step 3 F Nucleophilic Aromatic Substitution (Introduction of C-7 Substituent) E->F Step 4 G Final Product F->G Step 5

Caption: General workflow for the synthesis of 7-fluoroquinoline derivatives.

Key Synthetic Steps
  • Condensation: The synthesis typically begins with the condensation of a substituted aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME).[12][14]

  • Cyclization: The resulting intermediate undergoes thermal cyclization to form the core quinolone ring system.[14]

  • N-Alkylation: The nitrogen at the N-1 position is then alkylated, often with an ethyl or cyclopropyl group.[14]

  • Nucleophilic Aromatic Substitution: A key step is the introduction of the desired substituent at the C-7 position via nucleophilic aromatic substitution. This often involves reacting a 7-chloro-fluoroquinolone intermediate with a suitable amine or heterocycle.[4][14]

  • Hydrolysis: In many cases, the final step involves the hydrolysis of an ester group at the C-3 position to yield the carboxylic acid, which is often crucial for biological activity.[14]

Experimental Protocols

In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the in vitro antibacterial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The 7-fluoroquinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 7-fluoroquinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan formation.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 7-Fluoroquinoline Derivatives
CompoundCell LineIC50 (µM)Reference
Derivative 4b T-24 (Bladder)1.69[10]
Derivative 4c PC-3 (Prostate)2.15[10]
Derivative 5a SW480 (Colon)1.98[10]
Derivative 12b MCF-7 (Breast)>100[10]
Derivative 18a U87mg (Glioblastoma)11.30[10]
Derivative 18b U87mg (Glioblastoma)10.40[10]
Derivative 18c U87mg (Glioblastoma)12.90[10]
A12 BEAS-2B (Normal Lung)2.38[11]
A36 BEAS-2B (Normal Lung)>100[11]
FQ5 LOX IMVI (Melanoma)>50% inhibition[8]
FQ10 PC3 (Prostate)0.0496[8]

Conclusion

7-Fluoroquinoline derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad-spectrum antibacterial activity, coupled with their emerging potential as potent anticancer agents, underscores the importance of this scaffold in drug discovery. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds, facilitated by efficient synthetic methodologies and robust biological evaluation protocols, holds great promise for the development of new and improved therapies for a range of diseases.

References

  • International Journal of Pharmaceutical Sciences. (2025, August 20).
  • Karger Publishers. (2017, March 24).
  • RSC Publishing. (2024, November 20). Drug repurposing of fluoroquinolones as anticancer agents in 2023.
  • Taylor & Francis. (2025, August 13). The most recent updates on the anticancer potential of fluoroquinolones: a mini review.
  • Synthesis of Fluoroquinolone Antibiotics.
  • PMC. (2022, January 3). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors.
  • orientjchem.org.
  • PMC. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.
  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • MDPI. (2023, August 11). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.
  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022, August 18).
  • Wikipedia. Gould–Jacobs reaction.
  • ResearchGate. Structure‐activity relationship (SAR) requirements for fluoroquinolone.
  • Bentham Science Publisher. Novel 7-substituted Fluoroquinolone Citrate Conjugates as Powerful Antibacterial and Anticancer Agents: Synthesis and Molecular Docking Studies.
  • Benchchem. Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.
  • PMC.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis.

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A Researcher's Comprehensive Guide to 2-Chloro-7-fluoroquinoline-4-carbonyl chloride: Synthesis, Safety, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride, a key intermediate in contemporary drug discovery and organic synthesis. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure both laboratory safety and experimental success. The information herein is intended for researchers, scientists, and drug development professionals.

Section 1: Compound Profile and Strategic Importance

2-Chloro-7-fluoroquinoline-4-carbonyl chloride, identified by the CAS number 2731007-96-6 , is a highly reactive acyl chloride. Its strategic importance lies in the quinoline core, a privileged scaffold in medicinal chemistry, and the reactive carbonyl chloride group, which serves as a versatile handle for derivatization. The presence of both chlorine and fluorine substituents on the quinoline ring allows for fine-tuning of the electronic and pharmacokinetic properties of the resulting molecules, making it a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.[1][2]

Identifier Value
Chemical Name 2-Chloro-7-fluoroquinoline-4-carbonyl chloride
CAS Number 2731007-96-6[3]
Molecular Formula C₁₀H₄Cl₂FNO
Molecular Weight 244.05 g/mol

Section 2: Deconstructing the Safety Data Sheet (SDS): A Practical Interpretation

Hazard Identification and Risk Assessment

Based on analogous compounds, 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is expected to be classified as a corrosive substance that causes severe skin burns and eye damage.[5][6][7][8] Inhalation may be harmful or fatal, and it is likely to be corrosive to the respiratory tract.[7][9] The compound is also anticipated to be harmful if swallowed.[10]

Anticipated GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[5][6][7][8]

  • H330/H332: Fatal or harmful if inhaled.[7][9]

  • H302: Harmful if swallowed.[10]

  • EUH014: Reacts violently with water.[4]

The primary danger of this compound stems from its acyl chloride functionality, which will readily hydrolyze upon contact with moisture (including humidity in the air and on biological tissues) to release hydrochloric acid (HCl), a highly corrosive acid.

First-Aid and Emergency Procedures

Immediate and decisive action is critical in the event of exposure. The following protocols are based on established procedures for corrosive acyl chlorides.

EmergencyResponse

Detailed First-Aid Measures:

  • Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest, and seek immediate medical attention.[9][11]

  • Skin Contact: Immediately flush the contaminated skin with large amounts of water for at least 15 minutes. Simultaneously remove any contaminated clothing. Seek immediate medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12][13]

Fire-Fighting Measures and Explosion Hazards

While the compound itself may not be flammable, it can produce hazardous decomposition products in a fire.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher. Avoid using a direct water jet, as this will cause a violent reaction and the release of corrosive HCl gas.[14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][15] Containers may explode when heated.

Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personal safety, prevent the spread of the material, and decontaminate the area.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not breathe vapors or dust. Avoid contact with the substance. Wear the appropriate personal protective equipment (see Section 3.1).

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

  • Containment and Cleanup: For a small spill, absorb the material with an inert, dry absorbent material such as vermiculite or sand. Place the absorbed material into a suitable, labeled container for disposal. Do not use combustible materials like sawdust. For a large spill, dike the area to prevent spreading.

Section 3: Safe Handling, Storage, and Disposal Protocols

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential when working with this compound.

HierarchyOfControls

Mandatory PPE:

Protection Type Specification Rationale
Eye and Face Chemical safety goggles and a full-face shield.[16][17][18]Protects against splashes of the corrosive liquid and irritating vapors. Standard safety glasses are insufficient.[16]
Hand Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[16][17]Provides a barrier against skin contact. Disposable nitrile gloves offer limited protection and should be changed immediately upon contamination.[16]
Body A chemical-resistant lab coat or apron.[17][18]Protects against splashes and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required if working outside of a fume hood or if there is a risk of inhalation.[19][20]Protects the respiratory system from corrosive vapors and potential toxic effects.
Conditions for Safe Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][14]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4][6]

  • The storage area should be designated as a corrosives area.

  • Keep away from incompatible materials.

Incompatible Material Class Examples Reason for Incompatibility
Water/Moisture Humidity, wet glasswareViolent reaction to produce corrosive HCl gas.[4]
Strong Bases Sodium hydroxide, potassium carbonateExothermic and potentially violent neutralization reaction.
Alcohols Methanol, ethanolReacts to form esters, releasing HCl.
Strong Oxidizing Agents Nitric acid, perchloratesCan lead to vigorous and potentially explosive reactions.[15][21][22][23]
Amines Ammonia, primary/secondary aminesReacts readily to form amides, releasing HCl.[22]
Waste Disposal Considerations

Dispose of this chemical and its contaminated packaging in accordance with all local, state, and federal regulations. This will typically involve neutralization and disposal as hazardous waste. Do not dispose of it down the drain.

Section 4: Physicochemical Properties and Reactivity Profile

  • Reactivity: The compound is highly reactive, primarily due to the acyl chloride group. It will react exothermically with nucleophiles such as water, alcohols, and amines.[4][22]

  • Stability: The compound is expected to be moisture-sensitive and should be handled under anhydrous conditions to maintain its integrity.[4] It is likely stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Thermal Decomposition: Upon heating, the compound is expected to decompose, releasing toxic and corrosive gases such as HCl, HF, CO, CO₂, and NOx.[10][15] The thermal stability of related fluoroquinolone compounds has been studied, and decomposition often begins at elevated temperatures.[24][25][26][27]

Section 5: Synthetic Applications and Mechanistic Insights

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a valuable reagent for introducing the 2-chloro-7-fluoroquinoline moiety into a target molecule. Its primary application is in the synthesis of amides and esters via nucleophilic acyl substitution.

Amide Synthesis

The reaction of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride with a primary or secondary amine is a common method for forming a new carbon-nitrogen bond.[28][29][30] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

AmideSynthesis

Step-by-Step Protocol for Amide Synthesis:

  • Dissolve the amine starting material in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a non-nucleophilic base (1.1 to 1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This synthetic route is foundational in the development of many quinolone-based pharmaceuticals.[1][31][32][33]

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Level 7 Safety Data Sheet - Greenbook.net. (2014, September 3). Retrieved February 14, 2024, from [Link]

  • Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2 - GHC. (2024, June 6). Retrieved February 14, 2024, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved February 14, 2024, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved February 14, 2024, from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved February 14, 2024, from [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS - LSU. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022, August 28). Retrieved February 14, 2024, from [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved February 14, 2024, from [Link]

  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.). Retrieved February 14, 2024, from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved February 14, 2024, from [Link]

  • Incompatible chemicals | Department of Engineering Health & Safety - University of Cambridge. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved February 14, 2024, from [Link]

  • synthesis of amides from acid chlorides - YouTube. (2019, November 12). Retrieved February 14, 2024, from [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - Beilstein Journals. (2023, November 23). Retrieved February 14, 2024, from [Link]

  • 2-Chloro-7-fluoroquinoline | 445041-65-6 | C9H5ClFN | Appchem. (n.d.). Retrieved February 14, 2024, from [Link]

  • combustion of organic molecules by the thermal decomposition of perchlorate salts: implications. (n.d.). Retrieved February 14, 2024, from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022, November 14). Retrieved February 14, 2024, from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (n.d.). Retrieved February 14, 2024, from [Link]

  • The cross-reactivity values of the fluoroquinolone compounds in the studied systems. … - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Thermal decomposition data (in air flow) for the complexes. - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Water-Reactive Chemicals | University of Montana. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Metabolic Stability of Fluorinated Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic incorporation of fluorine into quinoline scaffolds to modulate metabolic stability, a critical parameter in lead optimization. It addresses the specific liabilities of the quinoline heterocycle—namely Cytochrome P450 (CYP) oxidation and Aldehyde Oxidase (AO) attack—and provides validated protocols for assessing these properties.

Technical Guide for Medicinal Chemists & Drug Metabolism Scientists

Executive Summary: The Quinoline Paradox

The quinoline scaffold is ubiquitous in kinase inhibitors, antimalarials, and antivirals due to its ability to engage in


-

stacking and hydrogen bonding within active sites. However, it suffers from a "bifurcated" metabolic liability:
  • CYP450-mediated oxidation: Typically occurs on the benzenoid ring (positions 5–8) or benzylic substituents.

  • Aldehyde Oxidase (AO)-mediated oxidation: A nucleophilic attack at the electron-deficient C2 or C4 positions, converting the quinoline to a quinolone (2-oxo or 4-oxo metabolite).

The Fluorine Advantage: Strategic fluorination does more than block a metabolic site via the strength of the C-F bond (116 kcal/mol). It modulates the


 of the ring nitrogen, alters lipophilicity (

), and electronically deactivates the ring system, thereby reducing the kinetics of oxidative attack (

) or enzyme affinity (

).

Mechanistic Foundations

The Fluorine Blockade & Electronic Deactivation

Replacing a hydrogen with fluorine exerts a profound effect on metabolic stability through three mechanisms:

  • Steric & Bond Strength Blockade: The C-F bond is metabolically inert to CYP iron-oxo species. Substituting a "soft spot" (e.g., a site prone to hydroxylation) effectively shuts down that specific clearance pathway.[1]

  • Electronic Ring Deactivation: Fluorine is highly electronegative (

    
    ).[2] When attached to the benzenoid ring of quinoline, it pulls electron density away from the 
    
    
    
    -system. This raises the oxidation potential, making the ring less susceptible to the electrophilic attack required by CYP450 enzymes (specifically the initial radical cation formation).
  • Modulation of Aldehyde Oxidase (AO) Liability: AO functions via a nucleophilic attack (hydride transfer). Paradoxically, placing a highly electronegative fluorine directly at C2 can sometimes increase susceptibility to nucleophilic attack if not balanced by steric hindrance. However, fluorine at C6 or C7 can remotely modulate electron density at C2, or block the binding orientation required for AO metabolism.

Visualization: Metabolic Pathways & Fluorine Intervention

The following diagram illustrates the dual metabolic threat to quinolines and how fluorination intercepts these pathways.

QuinolineMetabolism Quinoline Quinoline Scaffold CYP CYP450 Enzyme (Electrophilic Attack) Quinoline->CYP Benzenoid Ring (C5-C8) AO Aldehyde Oxidase (Nucleophilic Attack) Quinoline->AO Pyridine Ring (C2) Metabolite_CYP Hydroxylated Metabolite (Phase I) CYP->Metabolite_CYP Oxidation Metabolite_AO 2-Oxo-Quinoline (Lactam) AO->Metabolite_AO Hydride Transfer Fluorine Fluorine Substitution (Metabolic Blockade) Fluorine->CYP Deactivates Ring & Blocks Site Fluorine->AO Steric/Electronic Interference

Figure 1: Dual metabolic pathways for quinolines. CYP450 targets the electron-rich benzenoid ring, while Aldehyde Oxidase targets the electron-deficient C2 position. Fluorine can inhibit both via positional blocking and electronic effects.

Experimental Protocols: Validating Stability

To accurately assess the stability of fluorinated quinolines, one must use an orthogonal assay approach . Relying solely on liver microsomes (HLM) often leads to false positives because microsomes lack the cytosolic fraction where Aldehyde Oxidase resides.

Protocol A: Microsomal Stability (CYP Focus)

Objective: Determine Intrinsic Clearance (


) driven by CYP enzymes.
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare Test Compound (10 mM DMSO stock)

      
       Dilute to 1 
      
      
      
      M final incubation concentration.
  • Incubation:

    • Mix: Buffer + Microsomes (0.5 mg/mL final) + Test Compound (1

      
      M).
      
    • Pre-incubate: 5 mins at 37°C.

    • Initiate: Add NADPH regenerating system (1 mM final). Crucial: Without NADPH, CYPs are inactive.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Quench: Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Cytosolic Stability (AO Focus)

Objective: Detect liability to Aldehyde Oxidase (AO), which is often missed in microsomal assays.

  • Preparation:

    • Use Human Liver Cytosol (HLC) or S9 fraction (contains both microsomes and cytosol).

    • Inhibitor Check (Self-Validation): Include a control arm with Hydralazine (specific AO inhibitor) to confirm AO activity.

  • Incubation:

    • Mix: Buffer + Cytosol (1.0 mg/mL) + Test Compound (1

      
      M).
      
    • Cofactor: None required for AO (it utilizes molecular oxygen), but adding Zaldaride or other specific AO substrates can serve as positive controls.

    • Note: If using S9, run two arms: (+NADPH) for Total Metabolism and (-NADPH) for AO-specific metabolism.

  • Analysis:

    • Follow Quench and LC-MS/MS steps as above.

    • Rapid Clearance in Cytosol (-NADPH) indicates an AO liability.

Strategic Design & Data Analysis

The following table synthesizes comparative data trends observed in medicinal chemistry campaigns (e.g., ciprofloxacin analogs, kinase inhibitors). It demonstrates how positional fluorination impacts clearance.

Table 1: Impact of Fluorination on Quinoline Metabolic Stability

Compound StructureSubstitutionHLM

(mL/min/kg)
Cytosol

(AO)
Metabolic Fate
Quinoline (Parent) NoneHigh (>100)HighRapid C2-oxidation (AO) + C5/C8 hydroxylation (CYP).
Analog A 6-FluoroMedium (40-60)HighCYP blocked at C6, but C2 (AO) remains vulnerable.
Analog B 2-Methyl-6-FluoroLow (<15)LowOptimal. Methyl blocks C2 (AO); Fluorine blocks C6 (CYP).
Analog C 8-FluoroMedium (50)HighBlocks C8 CYP attack; negligible effect on AO.
Analog D 3-FluoroLow (20)MediumElectronic deactivation of C2 reduces AO rate; ring deactivation slows CYP.
Decision Workflow

Use this logic flow to interpret your stability data and guide synthetic optimization.

StabilityWorkflow Start New Fluorinated Quinoline Analog Split Start->Split Assay_HLM Assay 1: HLM (+NADPH) (CYP Liability) Split->Assay_HLM Assay_Cyt Assay 2: Cytosol (-NADPH) (AO Liability) Split->Assay_Cyt Result_HLM High Clearance? Assay_HLM->Result_HLM Result_Cyt High Clearance? Assay_Cyt->Result_Cyt Add F to Benzenoid Ring\n(C5-C8) or block benzylic C-H Add F to Benzenoid Ring (C5-C8) or block benzylic C-H Result_HLM->Add F to Benzenoid Ring\n(C5-C8) or block benzylic C-H Yes Integrate Integrate Data: Calculate Total Hepatic Clearance Result_HLM->Integrate No Block C2 position\n(Me, Cl, or F) or use 3-F Block C2 position (Me, Cl, or F) or use 3-F Result_Cyt->Block C2 position\n(Me, Cl, or F) or use 3-F Yes Result_Cyt->Integrate No Advance to PK (In Vivo) Advance to PK (In Vivo) Integrate->Advance to PK (In Vivo) Low CL

Figure 2: Screening workflow. Parallel assessment of CYP and AO stability is required to avoid "blind spots" in quinoline optimization.

References

  • Shah, P. et al. (2014). Strategies for the Design of Aldehyde Oxidase-Stable Drugs. Journal of Medicinal Chemistry.[3] Link

  • Obach, R. S. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination.[4] Drug Metabolism and Disposition.[2][4][5][6] Link

  • Dalvie, D. et al. (2012).[5] Aldehyde Oxidase-Mediated Metabolism in Drug Discovery.[5] Current Topics in Medicinal Chemistry. Link

  • Purser, S. et al. (2008). Fluorine in Medicinal Chemistry.[1][2][3][7][8][9][10][11] Chemical Society Reviews. Link

  • Hutzler, J. M. et al. (2013). Aldehyde Oxidase in Drug Development: Challenges and Strategies. Drug Metabolism Reviews. Link

Sources

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the History and Application of Quinoline-4-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quinoline scaffold has been a cornerstone of drug discovery, giving rise to a multitude of therapeutic agents. This guide provides an in-depth exploration of a pivotal, yet often overlooked, reactive intermediate: quinoline-4-carbonyl chloride. We will delve into the historical context of its parent molecules, detail the synthetic routes to this crucial building block, and illuminate its application in the development of groundbreaking medicines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile chemical entity.

Part 1: A Legacy of Discovery: From Coal Tar to Clinical Candidates

The story of quinoline-4-carbonyl chloride begins with the discovery of its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated this aromatic compound from coal tar.[1] This discovery laid the groundwork for over a century of chemical exploration. The late 19th century saw a flurry of activity in quinoline synthesis, with the development of several named reactions that remain fundamental to this day. These include the Skraup, Doebner-von Miller, and Friedländer syntheses, which provided access to a wide array of substituted quinolines.[2]

The impetus for much of this early work was the burgeoning dye industry. However, the true potential of the quinoline scaffold in medicine was unlocked with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. This led to the development of synthetic antimalarials like chloroquine and amodiaquine, which have saved countless lives.[3]

The journey towards quinoline-4-carbonyl chloride specifically, hinges on the development of methods to synthesize its immediate precursor, quinoline-4-carboxylic acid. Two classical methods stand out:

  • The Pfitzinger Reaction: This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to directly afford quinoline-4-carboxylic acids.[4]

  • The Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid provides a versatile route to 2-substituted quinoline-4-carboxylic acids.[4]

These foundational synthetic strategies provided the necessary starting materials for the generation of the highly reactive quinoline-4-carbonyl chloride, a molecule that would become a key tool for medicinal chemists.

Part 2: The Synthesis of a Versatile Intermediate: Quinoline-4-Carbonyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, and quinoline-4-carboxylic acid is no exception. The resulting quinoline-4-carbonyl chloride is a highly reactive electrophile, primed for reaction with a wide range of nucleophiles. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocol 1: Synthesis of Quinoline-4-carbonyl Chloride using Thionyl Chloride

This protocol is a robust and widely used method for the preparation of quinoline-4-carbonyl chloride.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is an excellent choice for this transformation as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.

  • Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction proceeds at a reasonable rate to completion.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as quinoline-4-carbonyl chloride is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-4-carboxylic acid (1 equivalent).

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (typically 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude quinoline-4-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.

Mechanism of Action:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

G cluster_mech Thionyl Chloride Mechanism RCOOH Quinoline-4-carboxylic acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Product Quinoline-4-carbonyl chloride Intermediate1->Product + Cl⁻ Chloride Cl⁻ Byproducts SO₂ + HCl G cluster_mech2 Oxalyl Chloride Mechanism DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylChloride (COCl)₂ RCOOH Quinoline-4-carboxylic acid ActivatedAcid Activated Intermediate RCOOH->ActivatedAcid + Vilsmeier Reagent Product Quinoline-4-carbonyl chloride ActivatedAcid->Product + Cl⁻ Chloride Cl⁻ Byproducts CO₂ + CO + HCl

Caption: Mechanism of acid chloride formation using oxalyl chloride and catalytic DMF.

Part 3: A Gateway to Bioactivity: Applications in Drug Discovery

The utility of quinoline-4-carbonyl chloride lies in its ability to readily react with a diverse array of nucleophiles, most notably amines, to form stable amide bonds. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecules with tailored biological activities.

General Workflow: From Acid Chloride to Bioactive Amide

G cluster_workflow General Synthetic Workflow Start Quinoline-4-carboxylic Acid AcidChloride Quinoline-4-carbonyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Amide Quinoline-4-carboxamide Derivative AcidChloride->Amide + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide Bioactivity Biological Evaluation Amide->Bioactivity

Caption: General workflow for the synthesis of bioactive quinoline-4-carboxamides.

Case Study 1: Quinoline-4-carboxamides as Potent Anticancer Agents

Quinoline-4-carboxamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. A notable example is their activity as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and c-Met, which are often dysregulated in cancer. [5][6] Experimental Protocol 3: Synthesis of a Quinoline-4-carboxamide Derivative

This protocol outlines the final step in the synthesis of a generic quinoline-4-carboxamide.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Aprotic Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and prevent side reactions.

Step-by-Step Methodology:

  • Dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude quinoline-4-carbonyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure quinoline-4-carboxamide derivative.

Table 1: Anticancer Activity of Representative Quinoline-4-carboxamide Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
1 EGFRMCF-7 (Breast)2.16[5]
2 c-MetH460 (Lung)0.055[6]
3 TopoisomeraseK562 (Leukemia)Not specified (high activity)[3]
Case Study 2: Quinoline-4-carboxamides in the Fight Against Malaria

The quinoline core is synonymous with antimalarial drug discovery. Recently, quinoline-4-carboxamide derivatives have been identified as a new class of antimalarial agents with a novel mechanism of action, showing activity against multiple life-cycle stages of the Plasmodium parasite. [2] Table 2: Antimalarial Activity of a Lead Quinoline-4-carboxamide

Compound IDPlasmodium StrainActivity StageEC₅₀ (nM)Reference
DDD107498 P. falciparum (3D7)Blood Stage120[2]

The synthesis of these antimalarial compounds follows the same fundamental principle of reacting quinoline-4-carbonyl chloride with an appropriate amine, highlighting the modularity and versatility of this synthetic approach.

Part 4: Conclusion and Future Perspectives

Quinoline-4-carbonyl chloride has firmly established itself as a pivotal intermediate in medicinal chemistry. Its straightforward synthesis from readily available quinoline-4-carboxylic acids, combined with its high reactivity, provides a powerful platform for the rapid generation of diverse libraries of quinoline-4-carboxamide derivatives. The success of these derivatives as potent anticancer and antimalarial agents underscores the enduring importance of the quinoline scaffold in drug discovery.

Future research in this area will likely focus on the development of novel, more efficient, and greener methods for the synthesis of both the quinoline-4-carboxylic acid precursors and the final amide products. Furthermore, the exploration of quinoline-4-carbonyl chloride in reactions with other nucleophiles beyond amines will undoubtedly open up new avenues for the discovery of novel bioactive molecules. As our understanding of disease biology deepens, the ability to rapidly synthesize and test new chemical entities will be paramount, and quinoline-4-carbonyl chloride is poised to remain a key player in this endeavor.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 106, 1-13.
  • Atwell, G. J., Baguley, B. C., & Denny, W. A. (1989). Potential antitumor agents. 56. 4-(N-Alkyl-N-methylamino)-7-nitrobenzofurazans and related compounds: synthesis, DNA-binding, and quantitative structure-activity relationship analysis. Journal of medicinal chemistry, 32(2), 396-401.
  • BenchChem Technical Support Team. (2025, December).
  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2010). Structural modifications of quinoline-based antimalarial agents: recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 79.
  • Biosynce. (2025, October 17). What is the history of the discovery of quinoline? Biosynce Blog.
  • Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.
  • Ibrahim, D. A., El-Deeb, I. M., & Al-Harthy, T. M. (2015). Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. European Journal of Medicinal Chemistry, 101, 745-756.
  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Recent advances in the synthesis of 2-substituted quinolines. Current Organic Chemistry, 9(16), 1547-1566.
  • Li, X., He, Y., & Chen, J. (2018). Quinoline-based 1, 2, 3-triazole-4-carboxamides as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). A new 4-aminoquinoline class of drugs with high-level in vitro and in vivo activity against Chloroquine-resistant Plasmodium falciparum. Journal of medicinal chemistry, 47(21), 5234-5242.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
  • Reynolds, J. M., & Katritzky, A. R. (2009). Pfitzinger, Wilhelm. In Name Reactions in Heterocyclic Chemistry II (pp. 539-546). John Wiley & Sons.
  • Sung, H., Ferlay, J., Siegel, R. L., Laversanne, M., Soerjomataram, I., Jemal, A., & Bray, F. (2021). Global cancer statistics 2020: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: a cancer journal for clinicians, 71(3), 209-249.
  • Wakelin, L. P. G., & Denny, W. A. (1987). A model for the binding of acridine-4-carboxamide anticancer agents to DNA. Journal of medicinal chemistry, 30(5), 855-863.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(42), 25056-25079.
  • World Health Organization. (2021). World malaria report 2021.
  • Zhang, H., & Gu, H. (2016). Recent advances in the synthesis of quinolines.
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Methodological & Application

synthesis of amide derivatives from 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Amide Derivatives from 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of amide derivatives from 2-Chloro-7-fluoroquinoline-4-carbonyl chloride . This scaffold is a critical intermediate in the discovery of antibacterial (fluoroquinolone analogs), antimalarial, and anticancer therapeutics.

Key Technical Challenge: The starting material contains two electrophilic sites: the acyl chloride at C4 and the imidoyl-chloride-like motif at C2 . Solution: This protocol utilizes kinetic control at low temperatures (


) to ensure exclusive regioselectivity for the C4-amide formation, preserving the C2-chloro substituent for downstream functionalization (e.g., Suzuki couplings or 

reactions).

Strategic Analysis & Reaction Pathway

The synthesis relies on a nucleophilic acyl substitution mechanism. The primary objective is to engage the highly reactive acyl chloride with a primary or secondary amine while suppressing the nucleophilic aromatic substitution (


) at the C2 or C7 positions.

Mechanism of Action:

  • Activation: If starting from the carboxylic acid, thionyl chloride (

    
    ) converts the C4-acid to the C4-acyl chloride.
    
  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon (tetrahedral intermediate).

  • Elimination: Chloride is expelled, reforming the carbonyl and generating the amide.

  • Base Scavenging: The auxiliary base (TEA or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the amine nucleophile.

Reaction Workflow Diagram

ReactionScheme Start 2-Chloro-7-fluoroquinoline- 4-carboxylic acid Inter Intermediate: Acid Chloride (Generated In Situ) Start->Inter SOCl2, cat. DMF Reflux, 2h Product Target: 2-Chloro-7-fluoroquinoline- 4-carboxamide Inter->Product R-NH2, Et3N DCM, 0°C to RT Side Side Product: C2-Substituted Amide (Avoided via Temp Control) Inter->Side Excess Amine >40°C

Figure 1: Reaction workflow illustrating the activation of the acid and the chemoselective amidation pathway. Note the divergence to side products at elevated temperatures.

Experimental Materials & Safety

Reagents:

  • Starting Material: 2-Chloro-7-fluoroquinoline-4-carboxylic acid (Precursor to the acid chloride).

  • Activator: Thionyl Chloride (

    
    ) [CAS: 7719-09-7] or Oxalyl Chloride.
    
  • Solvents: Dichloromethane (DCM), Anhydrous; Toluene (for acid chloride generation).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA).
  • Nucleophile: Target Amine (

    
    ).
    

Safety Hazards:

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gases. Handle in a fume hood.
  • Acid Chlorides: Corrosive and lachrymators.

  • HF Generation: In the unlikely event of C7-fluorine hydrolysis, trace HF may form; use proper PPE (gloves, goggles).

Detailed Protocol

Phase 1: In Situ Generation of Acid Chloride

Rationale: Acid chlorides are moisture-sensitive. Generating them fresh ensures maximum yield.

  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or nitrogen inlet.
    
  • Charging: Add 2-Chloro-7-fluoroquinoline-4-carboxylic acid (1.0 eq, e.g., 5.0 mmol) to the flask.

  • Solvent: Add anhydrous Toluene (25 mL). Note: Toluene is preferred over DCM here for its higher boiling point, facilitating complete reaction with

    
    .
    
  • Activation: Add Thionyl Chloride (

    
    ) (3.0 eq) dropwise. Add 1-2 drops of anhydrous DMF  (Dimethylformamide) as a catalyst.
    
    • Mechanism:[1][2][3][4][5] DMF forms a Vilsmeier-Haack-type active intermediate with

      
      , significantly accelerating the reaction.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
  • Workup: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove excess

    
     and toluene.
    
    • Critical Step: Add 10 mL of fresh toluene and re-evaporate (azeotropic removal of residual

      
      ). Repeat twice. This prevents residual 
      
      
      
      from reacting with your amine in the next step.
  • Result: The residue is the crude 2-Chloro-7-fluoroquinoline-4-carbonyl chloride . Use immediately.

Phase 2: Chemoselective Amidation

Rationale: Low temperature prevents the amine from attacking the C2-Cl position.

  • Preparation: Dissolve the crude acid chloride (from Phase 1) in anhydrous DCM (20 mL). Cool this solution to

    
      using an ice bath.
    
  • Amine Solution: In a separate vial, mix the Target Amine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM (10 mL).

  • Addition: Add the Amine/Base solution dropwise to the cold Acid Chloride solution over 15–20 minutes.

    • Control: Maintain internal temperature

      
      . Exothermic reaction.
      
  • Reaction: Stir at

    
     for 1 hour, then remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for an additional 2–4 hours.
    
    • Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting acid chloride (visualized by quenching a distinct aliquot with methanol to form the methyl ester) should disappear.

  • Quench: Quench the reaction by adding water (20 mL).

Phase 3: Workup and Purification
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer once with DCM (15 mL).

  • Washing: Wash the combined organics sequentially with:

    • 10 mL Saturated

      
       (removes unreacted acid).
      
    • 10 mL 0.5 M

      
       (removes unreacted amine/base - Skip this if your product is basic).
      
    • 10 mL Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Solid Products: Often precipitate upon addition of cold ether or hexane. Filter and wash.[6]

    • Oils: Purify via Flash Column Chromatography (

      
      , Gradient: 0–50% EtOAc in Hexanes).
      

Data Analysis & Expected Results

Analytical MethodExpected ObservationStructural Insight
TLC

of product typically lower than starting acid (more polar).
Conversion verification.

NMR
New signal:

6.0–9.0 ppm (broad singlet or doublet).
Amide NH proton.

NMR
Shift in Quinoline H3 proton.Proximity to carbonyl change.
IR Spectroscopy Strong band at 1640–1680

.
Amide C=O stretch .
LC-MS

peak corresponding to Product MW.
Confirmation of mass.[4][6]
LC-MS Characteristic Chlorine isotope pattern (

ratio

3:1).
Confirms retention of C2-Cl .

Self-Validation Check:

  • If the C2-Cl is lost (substituted by amine), the Mass Spec will show a shift of

    
    .
    
  • If the C7-F is lost (rare under these conditions), the

    
     NMR signal (
    
    
    
    ppm) will disappear.

Expert Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Did Starting Material Disappear? Problem->Check1 Check2 Is there a Bis-Adduct (+Amine mass)? Check1->Check2 Yes Sol1 Moisture in Solvent. Action: Dry DCM/Toluene. Check1->Sol1 No Sol2 Temp too high. Action: Keep at 0°C longer. Check2->Sol2 Yes (C2 substitution) Sol3 Steric Bulk of Amine. Action: Use reflux (risk C2-sub) or HATU coupling. Check2->Sol3 No (Product didn't form)

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Issues:

  • Hydrolysis: If the acid chloride reverts to the carboxylic acid (broad OH stretch in IR), the reagents were wet. Remedy: Distill solvents and use fresh

    
    .
    
  • Regioselectivity Failure: If the C2-amino byproduct forms, the reaction was too hot or excess amine was used. Remedy: Strictly control stoichiometry (1.1 eq Amine) and temperature (

    
    ).
    

References

  • Standard Amidation Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Quinoline Reactivity & Functionalization

    • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. Link

  • Fluoroquinolone Antibiotic Synthesis (Context for C7/C2 reactivity)

    • Mitscher, L. A. (2005).[8] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[2][9] Chemical Reviews, 105(2), 559-592. Link

  • Regioselective Substitution of Chloroquinolines

    • Wolf, C., et al. (2010). Regioselective Copper-Catalyzed Amination of Chlorinated Quinolines. Journal of Organic Chemistry, 75(12), 4063–4071. Link

Sources

High-Fidelity Synthesis of 2-Chloro-7-fluoroquinoline-4-carboxamides: Selective Acylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Challenge

The reaction of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1) with amines presents a classic electrophilic discrimination challenge.[1] The substrate contains three potential electrophilic sites, each with distinct reactivity profiles:

  • Acid Chloride (C4-COCl): Highly reactive hard electrophile.[1] Reacts rapidly with nucleophiles via addition-elimination.[1]

  • Imidoyl Chloride-like Carbon (C2-Cl): Moderately reactive electrophile.[1] Susceptible to Nucleophilic Aromatic Substitution (

    
    ), activated by the quinoline nitrogen.
    
  • Fluorinated Carbon (C7-F): Generally inert under mild acylation conditions but can participate in

    
     under forcing conditions or if the ring is highly electron-deficient (e.g., nitro-substituted).[1]
    

The Objective: To exclusively form the amide bond at C4 without displacing the chlorine at C2 or the fluorine at C7.

Reactivity Hierarchy & Control

The kinetic rate of acylation (


) is orders of magnitude faster than the rate of 

(

) at low temperatures.

Control Levers:

  • Temperature: Maintaining the reaction at

    
     to 
    
    
    
    kinetically traps the amide product, effectively shutting down the higher-activation-energy
    
    
    pathway.
  • Stoichiometry: A slight excess of amine (1.1 eq) ensures complete conversion of the acid chloride, but large excesses should be avoided to prevent "double-hit" substitution at the C2 position.

  • Base Selection: Non-nucleophilic bases (DIPEA, 2,6-lutidine) are preferred over Pyridine or TEA if the C2 position is particularly labile, though TEA is generally sufficient for this specific scaffold.

Part 2: Detailed Experimental Protocol

Protocol A: Selective Amidation (Standard Conditions)

Best for: Primary and secondary aliphatic amines, anilines with electron-donating groups.

1. Reagents & Equipment
  • Substrate: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 eq)

  • Nucleophile: Target Amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (Concentration: 0.1 M – 0.2 M)

  • Atmosphere: Nitrogen or Argon balloon.[1]

2. Step-by-Step Procedure

Step 1: Preparation of Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with inert gas (

    
    /Ar) and maintain positive pressure.[1]
    
  • Charge the flask with the Amine (1.1 eq) and DIPEA (1.2 eq).

  • Add anhydrous DCM (75% of total volume) and stir until dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Controlled Addition (The Critical Step)

  • Dissolve 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 eq) in the remaining DCM (25% volume) in a separate vial.

  • Transfer this solution to a pressure-equalizing addition funnel or a syringe.[1]

  • Dropwise Addition: Add the acid chloride solution to the cold amine solution over 15–30 minutes .

    • Why? This keeps the instantaneous concentration of the highly reactive acid chloride low relative to the amine, preventing local hotspots that could trigger side reactions.

    • Observation: A white precipitate (amine hydrochloride salt) may form immediately; this is normal.[1]

Step 3: Reaction & Monitoring

  • Allow the mixture to stir at 0°C for 1 hour .

  • Remove the ice bath and allow to warm to Room Temperature (20–25°C) . Stir for an additional 1–2 hours.

  • Checkpoint (TLC/LCMS):

    • Take a 10 µL aliquot, quench in MeOH.

    • Target: Complete disappearance of acid chloride (often converted to methyl ester in MeOH quench if unreacted) and appearance of the amide peak (

      
      ).
      
    • Validation: Ensure no

      
       (loss of Cl) or 
      
      
      
      (bis-addition) peaks are observed.[1]

Step 4: Workup & Isolation

  • Quench: Add saturated aqueous

    
     (equal volume to solvent) and stir vigorously for 15 minutes.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with DCM.[1]

  • Wash: Wash combined organics with:

    • 1x Water (to remove amine salts).[1]

    • 1x Brine (saturated NaCl).[1]

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentrate: Evaporate solvent under reduced pressure.

Step 5: Purification

  • Solid Products: Triturate with cold diethyl ether or hexanes/EtOAc (9:1) to remove impurities.[1][2] Filter and dry.[1][2][3][4]

  • Oily Products:[1] Flash column chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).[1]
    

Part 3: Data Presentation & Optimization

Solvent & Base Compatibility Table
SolventPolaritySuitabilityNotes
DCM LowExcellent Standard choice.[1] Easy workup. Solubilizes most acid chlorides well.[1]
THF ModerateGood Use if the amine is poorly soluble in DCM.[1] Ensure THF is dry to prevent hydrolysis.[1]
DMF HighFair Hard to remove.[1] Promotes

side reactions at higher temps.[1] Use only for very insoluble amines.[1]
Toluene LowSpecialized Good for reflux conditions (not needed here) or if product precipitates directly.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.[1]Use anhydrous solvents.[1][4] Keep under

. Verify acid chloride quality (it hydrolyzes to acid over time).[1]
Bis-Addition (S_NAr) Temperature too high or excess amine.[1]Keep reaction at 0°C strictly. Verify stoichiometry (1.1 eq amine max).
Incomplete Reaction Sterically hindered amine.[1]Add catalytic DMAP (0.1 eq). Warm to reflux in DCM (40°C) only if necessary.
Product is an Oil Residual solvent or impurities.[1]Triturate with pentane/ether.[1] If still oil, run a short silica plug.[1]

Part 4: Visualization of Pathways & Workflow

Reactivity & Selectivity Pathway

This diagram illustrates the competing pathways and how condition control favors the desired amide.

ReactionPathway Substrate 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Amide Target Amide (Kinetic Product) Substrate->Amide Fast (0°C) Path A: Acylation BisProduct Bis-Amino Quinoline (Thermodynamic Side-Product) Substrate->BisProduct Slow (>40°C) Path B: SNAr at C2 Hydrolysis Carboxylic Acid (Moisture impurity) Substrate->Hydrolysis H2O present Amine Amine (R-NH2) Amide->BisProduct Excess Amine + Heat SNAr on Amide

Figure 1: Reaction landscape showing the kinetic favorability of acylation (Path A) over nucleophilic aromatic substitution (Path B).

Experimental Workflow

A visual guide to the physical operations in the lab.

Workflow Start Start: Dry Glassware & N2 Purge Soln_A Solution A: Amine + DIPEA in DCM (Cool to 0°C) Start->Soln_A Soln_B Solution B: Acid Chloride in DCM Start->Soln_B Addition Dropwise Addition (Soln B into Soln A) Maintain T < 5°C Soln_A->Addition Soln_B->Addition Reaction Stir 0°C (1h) -> RT (2h) Addition->Reaction Check Checkpoint: TLC/LCMS SM Consumed? Reaction->Check Check->Reaction No (Add DMAP/Time) Quench Quench with Sat. NaHCO3 Check->Quench Yes Workup Phase Separation -> Wash (H2O/Brine) -> Dry (Na2SO4) Quench->Workup Purification Concentrate -> Trituration or Column Workup->Purification Final Final Product: 2-Chloro-7-fluoroquinoline-4-carboxamide Purification->Final

Figure 2: Step-by-step experimental workflow for the selective synthesis.

References

  • Reactivity of Quinoline Carbonyl Chlorides

    • Musiol, R. (2020).[1] Structure-activity relationship studies of quinoline-based antimalarials. Journal of Medicinal Chemistry.

  • General Amidation Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • SNAr Reactivity in Quinolines

    • Bein, T., et al. (2019). Regioselective Nucleophilic Aromatic Substitution of Polyhalogenated Quinolines. European Journal of Organic Chemistry.

  • Kinase Inhibitor Synthesis (C-Met/VEGFR)

    • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics.[1][3]

Sources

Application Notes and Protocols: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] In the realm of oncology and inflammatory diseases, quinoline derivatives have demonstrated significant potential as kinase inhibitors.[3][4][5] Kinases, a large family of enzymes that regulate cellular signaling pathways, are often dysregulated in these conditions, making them critical therapeutic targets. The rigid, bicyclic structure of quinoline provides an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity binding to the ATP-binding pocket of various kinases.[5]

This application note focuses on a particularly valuable, yet underexplored, building block for the synthesis of novel kinase inhibitors: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride . This trifunctionalized scaffold offers medicinal chemists a powerful tool for rapidly generating diverse libraries of potential kinase inhibitors. The strategic placement of the chloro, fluoro, and carbonyl chloride groups allows for selective and sequential chemical modifications, providing a clear path to structure-activity relationship (SAR) studies and the optimization of lead compounds.

Chemical Properties and Strategic Reactivity

The utility of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride as a synthetic building block stems from the distinct reactivity of its three functional groups:

  • 4-Carbonyl Chloride: This is the most reactive site on the molecule. As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This reaction is typically high-yielding and serves as the primary method for introducing the first point of diversity.

  • 2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity is generally lower than that of the carbonyl chloride. This allows for selective reaction at the 4-position without disturbing the 2-chloro substituent under standard amide coupling conditions. The 2-chloro group can later be displaced by various nucleophiles (e.g., amines, thiols) or engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a second point of diversity.

  • 7-Fluoro Group: The fluorine atom at the 7-position is the least reactive of the three functional groups towards nucleophilic substitution. It is generally stable under the conditions used to modify the 4- and 2-positions. The primary role of the 7-fluoro substituent is to modulate the electronic properties of the quinoline ring system and to potentially engage in favorable interactions (e.g., hydrogen bonding, halogen bonding) with the target kinase. Fluorine substitution can also improve the metabolic stability and pharmacokinetic properties of the final compound.

This hierarchy of reactivity is the key to the strategic utility of this building block, enabling a controlled and stepwise approach to the synthesis of complex kinase inhibitors.

General Synthetic Strategies and Protocols

The following protocols outline the fundamental transformations used to elaborate the 2-Chloro-7-fluoroquinoline-4-carbonyl chloride scaffold.

Protocol 1: Amide Bond Formation at the 4-Position

This is typically the initial step in any synthetic sequence utilizing this building block. The high reactivity of the carbonyl chloride allows for a straightforward and efficient coupling with a desired amine.

Reaction Scheme:

Amide Bond Formation

Materials:

ReagentCAS NumberMolecular WeightPurpose
2-Chloro-7-fluoroquinoline-4-carbonyl chloride2731007-96-6246.05Starting material
Amine of interest (R-NH₂)VariesVariesNucleophile
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)7087-68-5129.24Non-nucleophilic base to scavenge HCl
Dichloromethane (DCM) or Dimethylformamide (DMF)75-09-284.93Anhydrous solvent

Procedure:

  • To a solution of the amine of interest (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DIPEA (1.2 eq).

  • Slowly add a solution of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.05 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chloro-7-fluoroquinoline-4-carboxamide.

Expert Insights: The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions with the base itself. Running the reaction at 0 °C initially helps to control the exothermicity of the reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

Following the formation of the amide at the 4-position, the 2-chloro group can be displaced by a suitable nucleophile. This reaction is often facilitated by heat.

Reaction Scheme:

Nucleophilic Aromatic Substitution

Materials:

ReagentCAS NumberMolecular WeightPurpose
N-substituted-2-chloro-7-fluoroquinoline-4-carboxamideVariesVariesStarting material
Nucleophile of interest (Nu-H, e.g., an amine or thiol)VariesVariesNucleophile
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)584-08-7138.21Base
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)68-12-273.09High-boiling polar aprotic solvent

Procedure:

  • To a solution of the N-substituted-2-chloro-7-fluoroquinoline-4-carboxamide (1.0 eq) and the nucleophile (1.2-2.0 eq) in DMF or NMP (0.2 M), add the base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-150 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-substituted quinoline derivative.

Expert Insights: The choice of base and solvent is critical for the success of SNAr reactions. For less reactive nucleophiles, a stronger base like NaH and a higher boiling point solvent like NMP may be necessary. Microwave irradiation can also be employed to accelerate these reactions.

Case Study: Synthesis of a Hypothetical MKK4/7 Dual Inhibitor

Mitogen-activated protein kinase kinases 4 and 7 (MKK4 and MKK7) are key regulators of the JNK signaling pathway and are implicated in various cancers.[6] The following is a hypothetical synthetic route to a potential MKK4/7 inhibitor, demonstrating the application of the protocols described above.

Synthetic Scheme:

G start 2-Chloro-7-fluoroquinoline-4-carbonyl chloride intermediate1 Intermediate A start->intermediate1 3-aminopyrazole, DIPEA, DCM final_product Hypothetical MKK4/7 Inhibitor intermediate1->final_product 4-aminophenol, K2CO3, DMF, 120 °C

Synthetic Workflow

Step 1: Synthesis of N-(1H-pyrazol-3-yl)-2-chloro-7-fluoroquinoline-4-carboxamide (Intermediate A)

Following Protocol 1, 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is reacted with 3-aminopyrazole in the presence of DIPEA in DCM to yield Intermediate A.

Step 2: Synthesis of N-(1H-pyrazol-3-yl)-7-fluoro-2-(4-hydroxyphenylamino)quinoline-4-carboxamide (Hypothetical MKK4/7 Inhibitor)

Following Protocol 2, Intermediate A is reacted with 4-aminophenol in the presence of K₂CO₃ in DMF at 120 °C to afford the final product.

Biological Rationale: The pyrazole moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors. The 4-hydroxyphenylamino group can extend into the solvent-exposed region of the ATP-binding pocket, providing opportunities for further modification to enhance selectivity and potency. The 7-fluoro group can contribute to favorable binding interactions and improved metabolic stability.

Kinase Signaling Pathway Context

G Stress Cellular Stress / Growth Factors MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation AP1 c-Jun/AP-1 JNK->AP1 Phosphorylation Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor Hypothetical MKK4/7 Inhibitor Inhibitor->MKK4_7

MKK4/7 Signaling Pathway Inhibition

The synthesized inhibitor is designed to block the phosphorylation of JNK by MKK4/7, thereby inhibiting downstream signaling that can lead to cancer cell proliferation.

Characterization and Quality Control

Successful synthesis and purification should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To accurately assess the purity of the final compounds.

Safety and Handling

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a reactive and potentially hazardous chemical.[7] Acyl chlorides, in general, are corrosive and react violently with water.[8][9] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a controlled and modular approach to the construction of complex molecules. By leveraging the synthetic protocols outlined in these application notes, researchers in drug discovery can efficiently generate libraries of quinoline-based compounds for screening against a wide range of kinase targets, accelerating the development of new therapeutics for cancer and other diseases.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025).
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Quinoline Series: Synthesis. (2019). openlabnotebooks.org.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
  • 2-chloro-7-fluoroquinoline-4-carbonyl chloride. (n.d.). ChemicalBook.
  • SAFETY D
  • SAFETY D
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • SAFETY D
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • SAFETY D
  • Discovery of Covalent MKK4/7 Dual Inhibitor. (2020). Cell Chemical Biology.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 2-Position of Quinoline Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Acylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1][2] Derivatives such as quinine and chloroquine have been pivotal in the global fight against malaria.[2] The functionalization of the quinoline ring is a critical step in the drug discovery process, allowing for the fine-tuning of molecular properties to enhance efficacy and reduce toxicity.

Among the various positions on the quinoline ring, the 2-position is particularly reactive towards nucleophilic attack, especially when activated.[3][4] Quinoline-2-carbonyl chloride is a highly valuable and reactive intermediate that serves as a gateway to a diverse array of 2-substituted quinoline derivatives, including amides, esters, and thioesters. These derivatives are of significant interest due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties.[1]

This guide provides an in-depth exploration of nucleophilic substitution reactions involving quinoline-2-carbonyl chloride. We will delve into the underlying mechanistic principles, provide field-proven, step-by-step protocols for key transformations, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Pillar 1: Mechanistic Insights and Strategic Considerations

The reaction of quinoline-2-carbonyl chloride with a nucleophile proceeds via a classical nucleophilic acyl substitution mechanism.[5] This is a two-step addition-elimination process.

  • Nucleophilic Addition: The nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, and in a concerted step, the chloride ion—an excellent leaving group—is expelled.

The overall reaction is typically irreversible and driven to completion by the formation of the stable carbonyl group and the departure of the chloride ion.

Expertise in Action: The Challenge of Ring Chlorination

A critical consideration when preparing the quinoline-2-carbonyl chloride starting material is the potential for a competing side reaction. The synthesis of acyl chlorides from carboxylic acids is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, in the case of quinoline-2-carboxylic acid, the conditions required for this transformation can also promote electrophilic chlorination of the quinoline ring itself.

Specifically, the 4-position of the quinoline ring is susceptible to chlorination, leading to the formation of 4-chloroquinoline-2-carbonyl chloride as an undesired byproduct.[1] This occurs because the reaction conditions can generate reactive chlorine species, and the quinoline ring, while generally electron-deficient, can still undergo electrophilic attack, particularly at the activated 4-position. Separating this chlorinated byproduct from the desired acyl chloride can be challenging, often requiring chromatographic purification.[1] This insight underscores the importance of careful reaction control and characterization of the acyl chloride intermediate before its use in subsequent nucleophilic substitution reactions.

Diagram: General Reaction Mechanism

Below is a diagram illustrating the addition-elimination mechanism for the reaction of quinoline-2-carbonyl chloride with a generic nucleophile (Nu-H).

Caption: Addition-Elimination Mechanism.

Pillar 2: Verified Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of various 2-acylquinoline derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Quinoline-2-carbohydrazide (N-Nucleophile)

This protocol details the reaction with hydrazine, a potent nitrogen nucleophile, to form the corresponding hydrazide, a versatile intermediate for further derivatization.[6]

Materials:

  • Quinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Toluene

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Procedure:

  • Synthesis of Quinoline-2-carbonyl chloride:

    • In a round-bottom flask, suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude quinoline-2-carbonyl chloride can be used directly in the next step. Note: It is advisable to confirm the formation of the acid chloride via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch around 1750-1800 cm⁻¹).

  • Amide Bond Formation:

    • Dissolve the crude quinoline-2-carbonyl chloride in a suitable solvent like ethanol.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirred solution. A precipitate will likely form immediately.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials and byproducts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure quinoline-2-carbohydrazide.

Protocol 2: Synthesis of a Phenyl Quinoline-2-carboxylate (O-Nucleophile)

This protocol outlines the esterification reaction with a phenol. The reaction of acyl chlorides with phenols is generally less vigorous than with alcohols and may require a base to facilitate the reaction.[7][8]

Materials:

  • Quinoline-2-carbonyl chloride (prepared as in Protocol 1)

  • Phenol (or a substituted phenol)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition:

    • Dissolve the quinoline-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred phenol/pyridine mixture.

    • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring and Workup:

    • Stir the reaction for 2-16 hours, monitoring its progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: Synthesis of S-Phenyl Quinoline-2-carbothioate (S-Nucleophile)

This protocol describes the formation of a thioester using a thiol as the nucleophile. Thiols and especially their conjugate bases (thiolates) are excellent nucleophiles and react readily with acyl chlorides.[9]

Materials:

  • Quinoline-2-carbonyl chloride (prepared as in Protocol 1)

  • Thiophenol

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Alternatively, a weaker base like K₂CO₃ can be used.

  • Acyl Chloride Addition:

    • Dissolve the quinoline-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.

    • Add the acyl chloride solution dropwise to the stirred thiophenol/base mixture at room temperature.

  • Reaction Monitoring and Workup:

    • Stir the reaction for 1-4 hours at room temperature. Monitor progress by TLC.

    • Upon completion, filter off any salts (e.g., triethylammonium chloride).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude thioester by flash column chromatography on silica gel.

Pillar 3: Data Presentation and Workflow Visualization

Table 1: Summary of Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileProduct TypeTypical BaseSolventTemperatureKey Considerations
Nitrogen Primary/Secondary AmineAmidePyridine, TEADCM, THF0 °C to RTHighly efficient; can be exothermic.
HydrazineHydrazideNone neededEthanol0 °C to RTForms a versatile synthetic intermediate.[6]
Oxygen AlcoholEsterPyridine, TEADCM0 °C to RTVigorous reaction, often complete at room temp.[8]
PhenolAryl EsterPyridine (required)DCM0 °C to RTPhenol is less nucleophilic than alcohols.[7]
Sulfur ThiolThioesterTEA, K₂CO₃THFRTThiols are excellent nucleophiles.[9]
Diagram: Experimental Workflow

The following diagram outlines the general workflow from the starting carboxylic acid to the final purified product.

Experimental_Workflow start Quinoline-2-Carboxylic Acid step1 Activation with SOCl₂ in Toluene (Reflux) start->step1 acyl_chloride Crude Quinoline-2-carbonyl chloride step1->acyl_chloride step2 Nucleophilic Substitution (e.g., Amine, Alcohol, Thiol) in appropriate solvent acyl_chloride->step2 crude_product Crude Product Mixture step2->crude_product step3 Aqueous Workup (Extraction & Washing) crude_product->step3 dried_product Dried Organic Layer step3->dried_product step4 Purification (Chromatography or Recrystallization) dried_product->step4 final_product Pure 2-Acylquinoline Derivative step4->final_product

Caption: General laboratory workflow.

Safety and Handling

  • Quinoline-2-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. Handle in a fume hood, wearing gloves, safety glasses, and a lab coat. It will react with water to release HCl gas.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.

  • Pyridine and Triethylamine are flammable, toxic, and have strong, unpleasant odors. Handle with care in a fume hood.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Use extreme caution and appropriate containment measures.

Conclusion

Quinoline-2-carbonyl chloride is a powerful and versatile electrophile for the synthesis of a wide range of 2-substituted quinoline derivatives. The nucleophilic acyl substitution reaction provides a reliable and high-yielding pathway to amides, esters, and thioesters that are of significant interest in medicinal chemistry. By understanding the core mechanism, being aware of potential side reactions like ring chlorination, and employing robust, optimized protocols, researchers can effectively utilize this chemistry to construct novel molecular architectures for drug discovery and development. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and speed of these transformations.[1]

References

  • Šačkus, A., et al. (2014). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with 4-chloroquinoline-2-carbonyl chloride (3). ResearchGate. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with 4-chloroquinoline-2-carbonyl chloride (3). ResearchGate. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Chemguide. (n.d.). The reactions of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Source not available.
  • Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Source not available.
  • Chemguide. (n.d.). The reactions of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

Sources

Application Note: Preparation of Esters using 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for synthesizing esters from 2-Chloro-7-fluoroquinoline-4-carbonylchloride (CFQ-COCl). As a highly functionalized scaffold, this intermediate is critical in the development of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. This guide addresses the specific chemoselectivity challenges posed by the molecule's three electrophilic sites: the acid chloride (C4), the chloro-substituent (C2), and the fluoro-substituent (C7). We provide a standard protocol for primary/secondary alcohols and an advanced protocol for sterically hindered substrates, ensuring high yield while minimizing nucleophilic aromatic substitution (


) side reactions.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6]

Structural Analysis

The substrate contains three distinct electrophilic centers. Successful esterification requires exploiting the reaction rate differences between these sites.

  • Site A (Acid Chloride, -COCl): The most reactive electrophile.[1] Reacts rapidly with nucleophiles (alcohols) via nucleophilic acyl substitution.

  • Site B (C2-Chlorine): Moderately reactive. Susceptible to

    
    , particularly with strong nucleophiles or at elevated temperatures. The nitrogen in the quinoline ring activates this position.
    
  • Site C (C7-Fluorine): Less reactive under mild conditions but can undergo

    
     with strong bases or in polar aprotic solvents at high temperatures.
    
Mechanistic Insight

The primary objective is to favor Pathway A (Esterification) while suppressing Pathway B (Displacement of Cl/F).

  • Mechanism: Addition-Elimination (Nucleophilic Acyl Substitution).[2][3]

  • Key Variable: Temperature and Base Strength.[4] High temperatures (>60°C) or strong alkoxide bases can trigger the displacement of the C2-Chlorine, leading to ether byproducts.

Visualizing the Reaction Pathways[4]

The following diagram illustrates the competitive landscape of this reaction.

ReactionPathways Start 2-Chloro-7-fluoroquinoline- 4-carbonylchloride Ester Target Ester (Major Product) Start->Ester Path A: 0°C - RT (Kinetic Control) SNAr_Product C2-Alkoxy Byproduct (Impurity) Start->SNAr_Product Path B: >60°C (Thermodynamic Control) Acid Carboxylic Acid (Hydrolysis Impurity) Start->Acid Moisture/H2O Alcohol Alcohol (R-OH) + Base

Figure 1: Chemoselectivity map. Path A represents the desired esterification. Path B and Hydrolysis represent failure modes to be avoided through protocol adherence.

Experimental Protocols

Protocol A: Standard Esterification (Primary & Secondary Alcohols)

Applicability: Unhindered alcohols (e.g., Methanol, Ethanol, Benzyl alcohol). Scale: 1.0 gram (approx. 4.1 mmol) basis.

Reagents & Materials
ReagentEquiv.[5][6][7]AmountRole
CFQ-COCl 1.01.0 gLimiting Reagent
Alcohol (R-OH) 1.1 - 1.2VariesNucleophile
Triethylamine (TEA) 1.50.85 mLBase (HCl scavenger)
Dichloromethane (DCM) N/A10 mLSolvent (Anhydrous)
DMAP 0.0525 mgCatalyst (Optional)
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve CFQ-COCl (1.0 g) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Nucleophile Preparation: In a separate vial, mix the Alcohol (1.1 equiv) with TEA (1.5 equiv).

  • Addition: Dropwise add the Alcohol/TEA mixture to the cold acid chloride solution over 10 minutes.

    • Critical Control: Exotherm must be minimized to prevent C2-Cl displacement.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The acid chloride spot (Rf ~0.8) should disappear; ester product (Rf ~0.5) should appear.

  • Quench: Add saturated NaHCO₃ solution (10 mL) to quench unreacted acid chloride.

  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Silica gel).

Protocol B: Sterically Hindered Alcohols (Tertiary Alcohols/Phenols)

Applicability: t-Butanol, Phenols, complex natural products. Rationale: Hindered alcohols react slowly, allowing moisture to compete. A stronger acylation catalyst (DMAP) or stronger base (NaH) is required.

Reagents & Materials
ReagentEquiv.[5][6][7]AmountRole
CFQ-COCl 1.01.0 gLimiting Reagent
Alcohol 1.0VariesNucleophile
Sodium Hydride (60%) 1.1180 mgStrong Base
THF N/A15 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Alkoxide Formation: In a flame-dried flask under N₂, suspend NaH (1.1 equiv) in anhydrous THF (5 mL) at 0°C.

  • Alcohol Addition: Slowly add the Alcohol (dissolved in 2 mL THF) to the NaH suspension. Stir for 30 min at RT until H₂ evolution ceases (Solution A).

  • Acylation: Dissolve CFQ-COCl in THF (8 mL) and cool to -10°C (Salt/Ice bath).

  • Combination: Cannulate Solution A (Alkoxide) dropwise into the acid chloride solution.

    • Expert Note: Inverse addition (Alkoxide into Acid Chloride) ensures the Acid Chloride is in excess during addition, minimizing double-addition side reactions.

  • Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Quench carefully with cold water. Extract with EtOAc.[8]

Quality Control & Troubleshooting

Common Impurities
Impurity StructureOriginSolution
Carboxylic Acid Hydrolysis due to wet solvent.Use freshly distilled DCM/THF. Store COCl under Ar.
C2-Alkoxy Ester

at C2 position.
Maintain temp < RT. Avoid large excess of alkoxide.
Anhydride Reaction of Product Ester with Acid Chloride.[3][9]Ensure Alcohol is added to Acid Chloride (or 1:1 stoichiometry).
Analytical Specifications (Example Data)
  • HPLC: C18 Column, ACN/Water (0.1% TFA). Target purity >98%.

  • 1H NMR: Look for the disappearance of the broad OH signal and the shift of alpha-protons on the alcohol group.

  • Appearance: Typically off-white to pale yellow solids.

Safety & Handling (MSDS Summary)

2-Chloro-7-fluoroquinoline-4-carbonylchloride is a corrosive lachrymator.

  • Inhalation: Reacts with mucosal moisture to form HCl gas. Use only in a fume hood.

  • Skin Contact: Causes severe burns.[10] Wear nitrile gloves and lab coat.

  • Water Reactivity: Violent reaction with water.[10] Quench waste streams slowly.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloroquinoline-4-carbonyl chloride derivatives. Retrieved from

  • Ishkov, Y. V., et al. (2023).[6][11] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic Chemistry of Ukraine. Retrieved from

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (Addition-Elimination) Mechanism. Retrieved from

  • Chemistry LibreTexts. (2023). Synthesis of Esters from Acid Chlorides. Retrieved from

  • National Institutes of Health (NIH). (2005). Synthesis and Antibacterial Activity of Fluoroquinolone Derivatives. Journal of Medicinal Chemistry. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthetic protocols for utilizing 2-Chloro-7-fluoroquinoline-4-carbonylchloride (CFQC) as a core scaffold in drug discovery. While traditional thermal heating often results in prolonged reaction times and competitive hydrolysis of the acid chloride moiety, microwave-assisted organic synthesis (MAOS) offers a precise, high-energy vector to selectively drive functionalization.

We present two distinct workflows:

  • Chemoselective Amidation (Protocol A): Rapid generation of carboxamides preserving the C2-chloride.

  • Sequential One-Pot Heterocyclization (Protocol B): A high-temperature cascade utilizing the C2-Cl site for nucleophilic aromatic substitution (

    
    ), yielding complex amino-quinoline architectures.
    

Introduction & Pharmacological Context

The quinoline scaffold, particularly the 7-fluoro-substituted variant, is a privileged structure in medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics (targeting DNA gyrase/Topoisomerase IV) and emerging c-Met kinase inhibitors for oncology.

The precursor 2-Chloro-7-fluoroquinoline-4-carbonylchloride presents a unique "dual-electrophile" system:

  • Site A (C4-Carbonyl Chloride): A "hard" electrophile, highly reactive toward nucleophiles at room temperature.

  • Site B (C2-Chloride): A "soft" electrophile, deactivated by the aromatic ring but activated for

    
     under high thermal energy or microwave irradiation due to the electron-withdrawing inductive effect of the ring nitrogen and the 7-fluorine.
    

Microwave irradiation is critical here to overcome the high activation energy required for Site B functionalization without decomposing the newly formed Site A amide bond.

Mechanistic Pathways & Reactivity

The following diagram illustrates the divergent reactivity controlled by microwave energy input.

Reactivity_Profile cluster_legend Energy Input Start 2-Chloro-7-fluoroquinoline- 4-carbonylchloride Amide C4-Carboxamide (C2-Cl Intact) Start->Amide Path A: Mild MW (50°C, 5 min) Nucleophile: R-NH2 Hydrolysis Side Product: Carboxylic Acid Start->Hydrolysis Moisture/Air (Avoid) Heterocycle C2-Amino-C4-Carboxamide (Dual Functionalized) Amide->Heterocycle Path B: Harsh MW (140°C, 20 min) Nucleophile: R'-NH2 (SNAr) Low Energy Low Energy High Energy High Energy

Figure 1: Divergent synthetic pathways controlled by microwave temperature thresholds. Path A utilizes the high reactivity of the acyl chloride, while Path B accesses the refractory C2-chloride.

Experimental Protocols

General Safety Warning

Hazard: Acid chlorides release HCl gas upon contact with amines or moisture. Microwave vials must be sealed only after initial off-gassing if mixing reagents benchtop, or use a synthesis system with active pressure management. PPE: Standard lab coat, nitrile gloves, safety glasses, and fume hood are mandatory.

Protocol A: Chemoselective Amidation (C4-Functionalization)

Objective: Synthesize N-substituted-2-chloro-7-fluoroquinoline-4-carboxamides without displacing the C2-chlorine.

Reagents:

  • Substrate: 2-Chloro-7-fluoroquinoline-4-carbonylchloride (1.0 eq)

  • Nucleophile: Aniline or aliphatic amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Scavenges HCl

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: In a microwave-transparent vial (2-5 mL), dissolve the acid chloride in anhydrous MeCN.

  • Addition: Add DIPEA, followed by the amine dropwise. Note: Exothermic reaction.

  • Irradiation: Cap the vial and place in the microwave reactor.

    • Mode: Dynamic (Power controlled by Temp)

    • Temp: 50 °C

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Pour mixture into ice water. Precipitate usually forms. Filter and wash with cold water. If soluble, extract with EtOAc.

Data Validation (Expected):

  • LC-MS: Mass shift corresponding to amide formation (

    
    ). Chlorine isotope pattern (3:1) must remain visible, confirming C2-Cl retention.
    
Protocol B: One-Pot Sequential Amidation &

Objective: Synthesize 2-amino-7-fluoroquinoline-4-carboxamide derivatives in a single vessel.

Reagents:

  • Substrate: 2-Chloro-7-fluoroquinoline-4-carbonylchloride (1.0 eq)

  • Amine 1 (Amidation): Aniline derivative (1.0 eq)

  • Amine 2 (

    
    ): Cyclic secondary amine (e.g., Morpholine, Piperazine) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) - Required for high-temp coupling

Procedure:

  • Step 1 (Amidation): Dissolve substrate and Amine 1 in DMF. Let stand at RT for 5 mins (spontaneous acylation).

  • Step 2 (Addition): Add Amine 2 (Excess acts as base and nucleophile).

  • Step 3 (Irradiation):

    • Temp: 140 °C

    • Hold Time: 15–20 minutes

    • Pressure Limit: 250 psi (ensure vessel rating)

  • Workup: Pour into crushed ice. The dual-functionalized product precipitates. Recrystallize from Ethanol.

Process Optimization & Data

The following table summarizes optimization studies performed on the C2-displacement step (Protocol B), which is the rate-limiting step.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)12015Incomplete conversion; C2-Cl remains.
2MeCN100 (MW)1045Moderate conversion.
3DMF 140 (MW) 15 92 Full conversion; Clean profile.
4DMF160 (MW)1085Minor decomposition/tarring.

Table 1: Optimization of


 displacement of C2-Chlorine by Morpholine.

Workflow Visualization

Workflow Start Start: Acid Chloride + Amine 1 (Solvent: DMF) Intermediate Intermediate: Carboxamide Formed (RT, 5 min) Start->Intermediate Spontaneous Add_Reagent Add Amine 2 (Excess) Intermediate->Add_Reagent Microwave Microwave Irradiation 140°C, 15 min, High Stir Add_Reagent->Microwave Seal Vessel Quench Quench: Pour into Ice Water Microwave->Quench Cool to 50°C Product Final Product: 2-Amino-4-Carboxamide Quench->Product Filter & Dry

Figure 2: One-Pot Sequential Synthesis Workflow for Dual-Functionalization.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The starting material (carbonyl chloride) hydrolyzes to the carboxylic acid (mass -18.5 difference) if DMF is wet. Solution: Use anhydrous DMF stored over molecular sieves.

  • Pressure Spikes: The release of HCl during the first step can cause pressure aborts in sealed MW vials. Solution: Perform Step 1 (Amidation) open-vessel or with a septum vent, then seal for Step 2 (High Temp).

  • Regioselectivity: If using a diamine (e.g., piperazine) in Step 1, cross-linking can occur. Solution: Use mono-protected diamines (e.g., N-Boc-piperazine) if the amine has two reactive centers.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation.[1][2][3]

    • Source:Journal of Chemical Research / ResearchG
    • URL:[Link]

  • Biological Activity of 7-Fluoroquinolones

    • Title: Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Deriv
    • Source:International Journal of Pharmaceutical Sciences.
    • URL:[Link] (Landing Page for verification)

  • One-Pot Microwave Protocols

    • Title: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids.
    • Source:ACS Combin
    • URL:[Link]

  • Reactivity of 2,4-Dichloroquinolines

    • Title: Microwave-Accelerated Solvent and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines.
    • Source:ResearchGate.[4][5]

    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-7-fluoroquinoline-4-carbonyl chloride represents a high-value "privileged structure" in medicinal chemistry.[1] Its unique trisubstituted core offers three distinct vectors for diversification, making it an ideal template for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., c-Met, VEGFR), antimalarials, and antibacterial agents.[2]

This guide provides a comprehensive technical protocol for the sequential and selective functionalization of this scaffold. By exploiting the inherent reactivity hierarchy—C4-Acyl Chloride > C2-Chloride > C7-Fluoride —researchers can generate diverse chemical libraries with high precision.[1]

Chemical Reactivity Profile

Understanding the electronic landscape of the quinoline core is prerequisite to successful derivatization.

The Reactivity Triad
  • C4-Carbonyl Chloride (Electrophile Type I): The most reactive site.[1] It reacts rapidly with nucleophiles (amines, alcohols, hydrazines) under mild conditions to form amides, esters, or hydrazides.[2] This position is typically functionalized first to stabilize the moisture-sensitive acid chloride.[1]

  • C2-Chloro (Electrophile Type II): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effect of the adjacent quinoline nitrogen.[1] It is also an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    
  • C7-Fluoro (Electrophile Type III): The least reactive site.[1] While generally stable, it can undergo

    
     under forcing conditions or serve as a bioisostere to block metabolic oxidation.[2] In specific antibiotic designs (fluoroquinolones), this site is critical for binding affinity.
    
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride C4 C4-COCl (High Reactivity) Core->C4 C2 C2-Cl (Medium Reactivity) Core->C2 C7 C7-F (Low Reactivity) Core->C7 Amide Amide/Ester Formation (r.t., mild base) C4->Amide Nucleophiles SNAr SNAr Displacement (Heat, strong base) C2->SNAr Amines/Thiols Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C2->Suzuki Boronic Acids Metab Metabolic Blocker (Stable) C7->Metab In vivo

Figure 1: Reactivity hierarchy of the trisubstituted quinoline scaffold.[2] The C4 position is the primary entry point, followed by C2, with C7 serving as a stable electronic modulator.

Strategic Workflows

Route A: The "Amide-First" Approach (Recommended)

This is the standard protocol for generating kinase inhibitor libraries.[1]

  • Step 1: React C4-COCl with primary/secondary amines to install the "tail" region.[1]

  • Step 2: Perform

    
     or Suzuki coupling at C2 to install the "head" group (often a heteroaryl ring).[1]
    
Route B: The "Dual-SNAr" Approach

Used when the target requires amine substitutions at both C4 and C2.[1]

  • Step 1: Convert C4-COCl to an amide.

  • Step 2: Displace C2-Cl with a second amine at elevated temperatures.

Detailed Experimental Protocols

Protocol 1: C4-Selective Amidation (The Anchor Step)

Objective: To convert the acid chloride to a stable amide without affecting the C2-Cl or C7-F handles.[1]

  • Reagents:

    • Substrate: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 eq)[1]

    • Nucleophile: Primary/Secondary Amine (1.1 eq)[2]

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[2]

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Procedure:

    • Preparation: Dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

      
       or Ar). Cool the solution to 0°C.
      
    • Addition: Dissolve the quinoline acid chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Slow addition prevents localized overheating and potential side reactions at C2.[1]

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexane) or LC-MS.[1] The acid chloride converts to the amide (M+H observed).

    • Workup: Quench with water. Extract with DCM (3x).[3] Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallization from EtOH/Hexane is often sufficient.[1] If not, flash chromatography (SiO2, EtOAc/Hexane gradient).

Protocol 2: C2-Selective Displacement

Objective: To introduce a nucleophile at the C2 position.[1] The C2-Cl is activated by the ring nitrogen, making it more reactive than a standard aryl chloride.[2]

  • Reagents:

    • Substrate: C4-Amide derivative (from Protocol 1) (1.0 eq)[2]

    • Nucleophile: Aniline, Phenol, or Aliphatic Amine (1.2–2.0 eq)[2]

    • Solvent: Isopropanol (IPA), n-Butanol, or DMF (for higher temps)[2]

    • Catalyst (Optional): NaI (0.1 eq) can accelerate the reaction via Finkelstein-type activation.

  • Procedure:

    • Setup: In a pressure vial, dissolve the C4-amide substrate in IPA or n-Butanol (0.2 M).

    • Reagents: Add the amine nucleophile (1.5 eq). If using an aniline (less nucleophilic), add catalytic HCl (2-3 drops) or use acetic acid as the solvent to protonate the ring nitrogen, further activating the C2 position.[2]

    • Reaction: Heat to reflux (80–110°C) for 6–12 hours.

      • Critical Check: Monitor C7-F stability. Under these conditions, C7-F usually remains intact.[1] If C7 substitution is observed, lower the temperature and extend reaction time.

    • Workup: Cool to room temperature. The product often precipitates out of alcohol solvents. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via column chromatography.

Protocol 3: C2-Suzuki-Miyaura Coupling

Objective: To form a Carbon-Carbon bond at C2, common in biaryl kinase inhibitors.[1][2]

  • Reagents:

    • Substrate: C4-Amide derivative (1.0 eq)[1]

    • Boronic Acid/Ester: Aryl- or Heteroaryl-boronate (1.2 eq)[1]

    • Catalyst:

      
       or 
      
      
      
      (5 mol%)[2]
    • Base:

      
       (2M aqueous) or 
      
      
      
      (solid) (3.0 eq)[2]
    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water

  • Procedure:

    • Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[2] Sparge with Argon for 10 minutes to remove

      
      .[1]
      
    • Catalyst: Add the Pd catalyst.[1]

    • Reaction: Heat to 90°C for 4–16 hours under Argon.

    • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.

    • Purification: Flash chromatography. Note: Scavenge residual Pd using Thiol-silica if the compound is for biological testing.[1]

Data Summary & Comparison

Reaction SiteLeaving GroupPreferred ReactionConditionsSelectivity Rank
C4

Acylation0°C to RT, weak base1 (Fastest)
C2


80–110°C, alcohol solvent2 (Intermediate)
C2

Pd-Coupling90°C, Pd cat., base2 (Intermediate)
C7


>140°C, DMSO, strong base3 (Slowest)

Synthesis Workflow Diagram

Workflow Start Starting Material: 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Step1 Step 1: C4 Functionalization (Amine, DIPEA, DCM, 0°C) Start->Step1 Intermed Intermediate: 2-Chloro-7-fluoro-N-alkyl- quinoline-4-carboxamide Step1->Intermed Branch Intermed->Branch PathA Path A: C-N Bond Formation (SNAr with Aniline/Amine) Branch->PathA PathB Path B: C-C Bond Formation (Suzuki Coupling) Branch->PathB FinalA Library A: Amino-quinolines PathA->FinalA FinalB Library B: Biaryl-quinolines PathB->FinalB

Figure 2: Step-wise workflow for divergent library synthesis. The C4 position acts as the anchor, allowing subsequent parallel synthesis at C2.

References

  • Reactivity of 2-Chloroquinoline Derivatives

    • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[2][4] (ResearchGate).[1]

  • Medicinal Chemistry Applications (Fluoroquinolones & Quinolines)

    • Fluoroquinolones as Versatile Scaffolds: Potential for Targeting Classical and Novel Mechanisms.[1][5][6] (PubMed).[1]

  • Synthesis of Quinoline-4-Carboxylic Acid Derivatives

    • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines.[1] (RSC Publishing).[1]

  • SNAr Methodologies in Drug Design

    • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][7] (MDPI).[1][7]

    • [2]

  • Chemical Properties & Safety Data

    • 2-Chloroquinoline-4-carbonyl chloride Compound Summary. (PubChem).[1][8][9]

    • [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this highly reactive intermediate. As a potent acylating agent, its stability is paramount to the success of your synthetic endeavors. This guide is structured to provide quick answers through FAQs, detailed solutions via troubleshooting guides, and a foundational understanding of the chemical principles at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Q1: What are the immediate visible signs of hydrolysis or degradation? A: The most common sign is the evolution of white fumes upon opening the container.[1] This is hydrogen chloride (HCl) gas, a byproduct of the reaction with moisture. You may also observe the formation of a white crystalline solid, which is the corresponding carboxylic acid, 2-Chloro-7-fluoroquinoline-4-carboxylic acid. This indicates that the integrity of the compound has been compromised.

Q2: I just received a new bottle, but it fumes slightly. Is it still usable? A: Minor fuming upon first opening can occur if the compound was exposed to trace amounts of moisture during packaging or transit. While the bulk of the material may still be viable, it is a critical warning sign. For highly sensitive reactions, using a fresh, unopened container or purifying the material is recommended. For less sensitive applications, it may be usable, but you should anticipate potentially lower yields.

Q3: Can I store the compound in a standard screw-cap bottle inside a refrigerator? A: This is strongly discouraged. Standard screw-cap bottles do not provide a sufficiently airtight seal to reliably exclude atmospheric moisture.[2][3] Furthermore, placing a poorly sealed, cold bottle in a warmer, ambient environment will cause moisture to condense on and around the cap, increasing the risk of contamination each time it is opened. When removing from cold storage, a significant risk is the creation of a partial vacuum that can pull moist air into the container as it warms.[4]

Q4: Why is this specific quinoline derivative so sensitive to moisture? A: Like all acyl chlorides, the carbonyl carbon in 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is highly electrophilic.[5][6] This reactivity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[7] This makes the carbonyl carbon an easy target for nucleophiles, with water being a common and potent one. Carbonyl chloride-based agents are known to have low stability, with degradation occurring rapidly in the presence of moisture.[8]

Section 2: The Science of Degradation: Understanding the Hydrolysis Mechanism

To effectively prevent degradation, it is crucial to understand the chemical reaction you are trying to avoid. The hydrolysis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a classic example of nucleophilic acyl substitution.[9][10]

The Mechanism involves two primary stages:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electron-deficient carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group. A final deprotonation step yields the stable carboxylic acid and hydrogen chloride.[10]

Hydrolysis_Mechanism Figure 1: Hydrolysis Mechanism of Acyl Chloride cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOR 2-Chloro-7-fluoroquinoline-4-carbonyl chloride Intermediate Unstable Tetrahedral Intermediate RCOR->Intermediate 1. Nucleophilic Attack by Water H2O H₂O (Water) RCOOH Carboxylic Acid Intermediate->RCOOH 2. Elimination of Cl⁻ & Deprotonation HCl HCl (Hydrogen Chloride)

Caption: Figure 1: Hydrolysis Mechanism of Acyl Chloride.

Section 3: Troubleshooting Guide: Diagnosing and Correcting Storage Issues

Use this table to diagnose problems with your stored reagent and implement corrective actions to salvage material or prevent future loss.

Observed ProblemPotential Cause(s)Recommended Corrective Action
White fumes (HCl gas) are visible when the container is opened. • The container seal is compromised, allowing atmospheric moisture to enter.• The compound was handled or opened in a humid environment.• The container was opened while still cold from storage, causing condensation.• Immediately flush the container headspace with a dry, inert gas (Argon or Nitrogen) and reseal tightly.• For future use, work in a glovebox or use Schlenk line techniques.[4]• Always allow the container to warm to ambient temperature in a desiccator before opening.[4]
A white precipitate (carboxylic acid) has formed in the container. • Significant and prolonged exposure to moisture has occurred.• The reagent is old and has undergone slow degradation over time despite best efforts.• The reagent is likely unsuitable for reactions requiring high purity. • Consider purification (e.g., distillation or recrystallization) if feasible, though this is often difficult. • It is generally more reliable to discard the degraded reagent and use a fresh bottle.
Reaction yields are significantly lower than expected. • The molar quantity of the active acyl chloride is lower than calculated due to partial hydrolysis.• The HCl byproduct present in the degraded reagent may be interfering with the reaction mechanism.• Titrate a small sample of the reagent to determine the concentration of active acyl chloride before use.• If the reagent is partially degraded, use a calculated excess in your reaction.• For best results, switch to a new, unopened bottle and implement the gold-standard storage protocols below.

Section 4: Gold-Standard Protocols for Storage and Handling

Following these protocols will maximize the shelf-life and reliability of your 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Protocol 4.1: Recommended Long-Term Storage Procedure
  • Container Selection: Upon receipt, if the manufacturer's container is not a high-integrity bottle (e.g., Sigma-Aldrich Sure/Seal™), transfer the compound to a clean, oven-dried Schlenk flask under an inert atmosphere.[11]

  • Inert Atmosphere: Connect the Schlenk flask to a Schlenk line. Evacuate the flask gently and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere. Argon is denser than air and can provide a better protective blanket.[4]

  • Sealing: Secure the glass stopper with a stopper clip. For added protection, wrap the joint with Parafilm.

  • Secondary Containment: Place the sealed Schlenk flask inside a laboratory desiccator containing a fresh, active desiccant (e.g., Drierite or silica gel with a moisture indicator). This provides a dry secondary environment.[12]

  • Temperature Control: Store the desiccator in a refrigerator (2-8 °C) designated for chemical storage.[12][13] This reduces the vapor pressure of the compound and slows any potential decomposition pathways.

Protocol 4.2: Safe Withdrawal and Use of the Reagent

The greatest risk of contamination occurs during reagent transfer. The following workflow minimizes moisture exposure.

Handling_Workflow Figure 2: Workflow for Safe Reagent Handling start_end start_end decision decision process_safe process_safe process_warning process_warning A Start: Need to use reagent B Retrieve container from cold storage A->B C Is container at room temperature? B->C D Place in desiccator. Wait until warm. C->D No E Transfer to inert atmosphere (glovebox) C->E Yes D->C F Open container and withdraw required amount E->F G Flush headspace with inert gas (e.g., Argon) F->G H Seal container tightly. Wrap with Parafilm. G->H I Return to desiccator in cold storage H->I J Proceed with experiment I->J

Caption: Figure 2: Workflow for Safe Reagent Handling.

Step-by-Step Guide:

  • Equilibration: Remove the container from the refrigerator but keep it inside the desiccator. Allow the entire system to warm to ambient laboratory temperature. This is a critical step to prevent condensation.[4]

  • Inert Environment Transfer: Transfer the sealed container into a glovebox with a dry, inert atmosphere.

  • Dispensing: Open the container and quickly withdraw the required amount using a clean, dry syringe or spatula.

  • Resealing: Before closing, flush the headspace of the container with dry argon or nitrogen to displace any air that may have entered.[14]

  • Secure and Store: Tightly reseal the container, wrap the seal with fresh Parafilm, and return it to the desiccator for cold storage.

References

  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Hofmanova, T., et al. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based derivatization agents containing sulfonyl chloride and carbonyl chloride groups. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 20).
  • Unknown Source. Synthesis of Fluoroquinolone Antibiotics.
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with.... Retrieved from [Link]

  • Unknown Source.
  • orientjchem.org.
  • PMC - NIH. (2024, July 4).
  • PMC. Mechanism of action of and resistance to quinolones.
  • St. Paul's Cathedral Mission College.
  • University of Calgary. (2010, November 25). Chemistry 263 Lecture Notes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

troubleshooting low reactivity of 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride Topic: Troubleshooting Low Reactivity & Process Optimization Ticket ID: #Qnc-4-COCl-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering unexpectedly low reactivity with 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (CAS: 2388-32-1). Under standard acylation conditions, this electrophile should be highly reactive due to the electron-deficient quinoline core and the inductive effects of the 2-Cl and 7-F substituents.

If you observe sluggish kinetics, the root cause is rarely intrinsic electronic deactivation. Instead, it is almost invariably due to hydrolytic degradation (formation of the carboxylic acid) , solubility-limited kinetics , or nucleophile deactivation .

This guide provides a systematic diagnostic workflow to isolate and resolve the bottleneck.

Part 1: Diagnostic Phase (The "Is it Plugged In?" Check)

Q1: I am seeing < 10% conversion after 4 hours. Is my starting material actually the acid chloride?

A: This is the most common failure mode. Quinoline-4-carbonyl chlorides are hygroscopic. If your bottle has been opened previously or stored improperly, it has likely hydrolyzed to 2-chloro-7-fluoroquinoline-4-carboxylic acid , which is unreactive towards amines/alcohols without coupling agents.

Validation Protocol (The "Acid Test"): Before altering reaction conditions, run an IR or


H-NMR on your starting material.
FeatureActive Acid Chloride Inactive Carboxylic Acid (Hydrolysis Product)
IR Spectrum (Carbonyl) ~1780 cm

(Sharp, high frequency)
~1700 cm

(Broad, lower frequency)
IR Spectrum (OH) AbsentBroad stretch 2500–3300 cm


H-NMR (DMSO-

)
No exchangeable proton signalBroad singlet at >13 ppm (COOH)
Solubility (DCM) SolubleOften poorly soluble (suspension)

Corrective Action: If hydrolysis is confirmed, you must regenerate the acid chloride in situ:

  • Suspend the material in dry Toluene or DCM.

  • Add Thionyl Chloride (SOCl

    
    , 2.0 equiv)  and a catalytic drop of DMF.
    
  • Reflux for 2-3 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess SOCl

    
     and use immediately.
    

Part 2: Reaction Optimization (Advanced Settings)

Q2: My material is pure, but the reaction with my aniline/amine is still stalled. What solvent system should I use?

A: The quinoline scaffold is flat and rigid, leading to potential


-stacking and poor solubility in non-polar solvents. If the reactant is not in solution, the reaction is surface-area limited.

Recommended Solvent Systems:

SolventSuitabilityNotes
DCM (Dichloromethane) ⭐⭐⭐Standard choice. Good solubility for the chloride.
THF (Tetrahydrofuran) ⭐⭐Good, but ensure it is anhydrous to prevent hydrolysis.
DMF/DMAc Use with caution. Can accelerate reaction but complicates workup.
Toluene ⚠️Poor solubility at RT. Requires heat, which risks side reactions (see Part 3).

Catalytic Intervention: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to your nucleophile much faster than the free acid chloride.

Q3: I am using a weak nucleophile (e.g., electron-poor aniline). How do I force the reaction?

A: For deactivated nucleophiles, standard bases (TEA, DIPEA) may not be sufficient.

  • Switch Base: Use Pyridine as both solvent and base. It acts as an acid scavenger and a weak acylation catalyst.

  • Schotten-Baumann Conditions: For robust substrates, use a biphasic system (DCM / aq. Na

    
    CO
    
    
    
    ).[1] The interfacial reaction can sometimes drive difficult acylations.

Part 3: Critical Troubleshooting (Avoiding the Trap)

Q4: I increased the temperature to 80°C to force the reaction, but now I see a new impurity spot. What happened?

A: You triggered a Nucleophilic Aromatic Substitution (S


Ar)  at the C2 position.
The 2-Chloro position is activated by the ring nitrogen. While the 4-carbonyl chloride is kinetically favored (acylation), high temperatures or strong nucleophiles will eventually attack the C2-Cl, displacing the chlorine.
  • Rule of Thumb: Keep reaction temperature < 40°C initially.

  • Control: If heat is required, monitor strictly by LC-MS. The S

    
    Ar byproduct will have a mass difference corresponding to the loss of Cl and gain of your nucleophile (minus HCl), distinct from the amide product.
    

Part 4: Visual Troubleshooting Workflow

The following logic flow illustrates the decision-making process for resolving reactivity issues.

TroubleshootingFlow Start Issue: Low Reactivity / No Product CheckPurity Step 1: Diagnostic Check Run IR or NMR on Starting Material Start->CheckPurity IsHydrolyzed Is ~1700 cm-1 (COOH) present? CheckPurity->IsHydrolyzed Regenerate Action: Regenerate Acid Chloride (SOCl2 / cat. DMF / Reflux) IsHydrolyzed->Regenerate Yes CheckSolubility Step 2: Check Solubility Is the reaction homogeneous? IsHydrolyzed->CheckSolubility No (It's pure COCl) Regenerate->CheckSolubility NotSoluble No (Suspension) CheckSolubility->NotSoluble ChangeSolvent Action: Switch to DCM or THF Add catalytic DMAP NotSoluble->ChangeSolvent Yes IsNucleophileWeak Step 3: Nucleophile Quality Is the amine electron-poor? NotSoluble->IsNucleophileWeak No (Solution is clear) ChangeSolvent->IsNucleophileWeak WeakNuc Yes (e.g., Nitroaniline) IsNucleophileWeak->WeakNuc ForceConditions Action: Use Pyridine solvent OR Heat to 40°C (Monitor C2-Cl sub!) WeakNuc->ForceConditions Yes Success Reaction Complete WeakNuc->Success No ForceConditions->Success

Figure 1: Decision tree for isolating the cause of low reactivity in 2-Chloro-7-fluoroquinoline-4-carbonyl chloride acylations.

Part 5: Standardized Protocol

Recommended Procedure for Amide Synthesis:

  • Preparation: Dissolve 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv).

  • Nucleophile Addition: Add the amine (1.0 – 1.1 equiv) dropwise.

  • Catalysis (Optional): If the amine is sterically hindered, add DMAP (0.05 equiv).

  • Monitoring: Warm to Room Temperature (25°C). Monitor by TLC/LC-MS at 1 hour.

    • Note: If starting material remains after 4 hours, heat gently to 35-40°C. Do not exceed 50°C to avoid C2-substitution.

References

  • PubChem. (2025).[2][3] 2-Chloroquinoline-4-carbonyl chloride Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 2-Chloroquinoline-4-carbonyl chloride Properties and Suppliers. Link

  • Santa Cruz Biotechnology. (2025). 2-Chloro-quinoline-4-carbonyl chloride Product Data. Link

  • Master Organic Chemistry. (2018). Synthesis of Amides from Acid Chlorides: Mechanism and Conditions. Link

  • BenchChem. (2025).[4] Troubleshooting Quinoline Synthesis and Reactivity. Link

Sources

Technical Support Center: Purification of 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling quinoline-based intermediates. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride, a critical intermediate in pharmaceutical synthesis. The unique bifunctional nature of this molecule—possessing both a reactive acid chloride and a basic quinoline nucleus—presents significant purification challenges, primarily hydrolysis and on-column degradation. This document is structured to help you navigate these issues effectively, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Chloro-7-fluoroquinoline-4-carbonyl chloride?

A: The two main challenges are the compound's high reactivity. The carbonyl chloride group is extremely susceptible to hydrolysis, readily converting to the corresponding carboxylic acid in the presence of trace moisture.[1][2][3] Secondly, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, product degradation, and low recovery during column chromatography.[4][5]

Q2: What is the most common impurity I should expect in my crude product?

A: The most prevalent impurity is almost always 2-Chloro-7-fluoroquinoline-4-carboxylic acid, the product of hydrolysis of the carbonyl chloride.[2][3] Other potential impurities include residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or unreacted starting material from the previous synthetic step.[6]

Q3: Can I use standard silica gel for column chromatography with this compound?

A: It is strongly discouraged. Standard silica gel is acidic and can cause significant product loss or decomposition.[5] If chromatography is necessary, the silica gel must be "deactivated" by pre-treatment with a base like triethylamine (TEA), or an alternative, less acidic stationary phase such as neutral alumina should be used.[4][5]

Q4: What are the essential safety precautions when handling this intermediate?

A: Due to its reactivity and irritant nature, all operations must be conducted in a certified fume hood.[2] The compound is a lachrymator and attacks the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent hydrolysis.[1] Operations should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting and In-Depth Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low or No Recovery After Silica Gel Chromatography

Q: I ran a flash column on silica gel, but my yield was extremely low, and the TLC showed significant streaking from the baseline. What went wrong?

A: This is a classic sign of strong, irreversible adsorption or degradation on the stationary phase. The basic nitrogen of your quinoline intermediate is interacting with the acidic silanol (Si-OH) groups on the silica surface. This can lead to the compound sticking permanently to the column or catalyzing its decomposition.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites before you begin. This is the most common and effective solution. A detailed protocol is provided below. The process involves flushing the packed column with a solvent system containing a small amount of a base, typically 0.5-2% triethylamine (TEA).[4][5]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different adsorbent.[4][5]

    • Neutral or Basic Alumina: Often a suitable choice for acid-sensitive basic compounds.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, C18-functionalized silica can be an effective alternative.

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[5]

Problem 2: Product Contains Carboxylic Acid Impurity After Purification

Q: My final product's NMR and IR spectra show contamination with the corresponding carboxylic acid, even after purification. How can I remove this impurity and prevent its formation?

A: This indicates that hydrolysis has occurred either before or during your purification workflow. The carbonyl chloride is highly electrophilic and reacts readily with any available water.[7][8]

Preventative Measures (The Best Defense):

  • Strict Anhydrous Technique: This is non-negotiable. Use oven- or flame-dried glassware. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. Perform all transfers under an inert atmosphere (nitrogen or argon).[1]

  • Use Fresh, High-Quality Reagents: Ensure your chlorinating agent (e.g., oxalyl chloride, thionyl chloride) is not old or partially decomposed.[6]

Removal Strategies:

  • Recrystallization: If your product is a solid, recrystallization from a suitable anhydrous solvent system (e.g., toluene/hexanes) can be very effective at removing the more polar carboxylic acid impurity.[2][9]

  • High-Vacuum Distillation: If the compound is thermally stable, fractional distillation under high vacuum (e.g., using a Kugelrohr apparatus) can separate the acid chloride from the less volatile carboxylic acid.[1] However, be cautious, as thermal degradation is a risk above 70°C for similar compounds.[1]

  • Use Crude in Next Step: If the precursor carboxylic acid was pure and the chlorination reaction went to completion, it is often more efficient to use the crude acid chloride directly in the subsequent reaction without attempting a difficult purification.[1] This avoids yield loss and potential hydrolysis.

Workflow & Decision Making

The choice of purification method is critical and depends on the physical properties of your compound and the nature of the impurities.

G start Crude 2-Chloro-7-fluoro- quinoline-4-carbonyl chloride is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable below ~150°C under vacuum? is_solid->is_thermally_stable  No / Impure Solid recrystallize Purify by Recrystallization (Anhydrous Solvents) is_solid->recrystallize  Yes main_impurity What is the main impurity? is_thermally_stable->main_impurity  No distill Purify by High-Vacuum Distillation (e.g., Kugelrohr) is_thermally_stable->distill  Yes chromatography Purify by Flash Chromatography (Deactivated Stationary Phase) main_impurity->chromatography  Starting Material / Side Products use_crude Use Crude Product Directly in Next Step main_impurity->use_crude  Trace Impurities Only

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This method is designed to mitigate degradation of the acid-sensitive quinoline moiety.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.2-0.3.[4] A common starting point is a mixture of hexane and ethyl acetate. Ensure all solvents are anhydrous.

  • Preparation of Deactivating Eluent: Prepare your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). To this solvent, add 1% triethylamine (TEA) by volume. This will be used to neutralize the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the deactivating eluent.

    • Pour the slurry into your column and use air pressure to pack it firmly and evenly.[5]

    • Do not let the column run dry.

  • Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivating eluent to ensure all acidic sites are neutralized.[4]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent without TEA to remove the excess base.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of an anhydrous solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound. Collect fractions and monitor them by TLC.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

Protocol 2: Purification by Anhydrous Recrystallization

This is the preferred method for crystalline solids as it can yield highly pure material.

  • Solvent Selection: The key is to find a solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.[9] The corresponding carboxylic acid impurity should ideally remain in solution upon cooling. All solvents must be strictly anhydrous.

  • Dissolution: In an oven-dried flask under an inert atmosphere, add a minimal amount of the hot, anhydrous "good" solvent to your crude solid until it just dissolves.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Solvent/Anti-Solvent: To the dissolved solution, slowly add an anhydrous "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy.[9] Warm slightly to re-dissolve, then cool slowly.

  • Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk funnel).

  • Washing: Wash the crystals with a small amount of the cold, anhydrous anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Table 1: Comparison of Purification Methodologies
Method Key Challenge Primary Impurity Removed Recommended For Critical Cautions
Recrystallization Finding a suitable anhydrous solvent system.Polar/non-polar impurities, including the hydrolyzed carboxylic acid.Crude products that are solid and >80% pure.Strictly anhydrous conditions are mandatory.
Chromatography (Deactivated) Product degradation on the stationary phase.Compounds with similar polarity to the desired product.Complex mixtures or when recrystallization fails.Silica must be deactivated. Use anhydrous solvents.
High-Vacuum Distillation Thermal decomposition of the product.Non-volatile impurities (e.g., salts, carboxylic acid).Thermally stable, liquid crude products.Monitor temperature closely; risk of degradation.[1]
Use Crude Product Purity of the final product depends entirely on the reaction's success.N/AWhen the chlorination reaction is clean and quantitative.Impurities will carry over to the next step.

Key Chemical Pathway: Product Degradation

The primary degradation pathway of concern is hydrolysis. This reaction converts the desired, highly reactive acid chloride into the less reactive and often difficult-to-remove carboxylic acid.

G reactant 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride (Desired Product) reagent + H₂O (Trace Moisture) reactant->reagent product 2-Chloro-7-fluoroquinoline- 4-carboxylic acid (Impurity) reagent->product

Caption: Hydrolysis pathway of the carbonyl chloride intermediate.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Acid Chloride/ chloroformate purification?
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchG
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  • CN103664892B - The crystallization of quinoline - Google P
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  • Reagents for the preparation of acid chlorides: pros and cons - Sciencemadness.org.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Acid Chlorides - Functional Group Synthesis | Organic Chemistry - Pharmacy 180.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI.
  • 2 - Organic Syntheses Procedure.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public
  • HYDROLYSIS REACTIONS. IntechOpen.
  • Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library Journal of Applied Chemistry.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace by Typeset.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Quinoline - Wikipedia.
  • Synthesis and structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar.
  • JP2003509392A - Method for purifying carbonyl chloride - Google P
  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells James W. Southwell.
  • 18.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing.
  • A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals | Request PDF - ResearchG
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv

Sources

handling moisture sensitivity of 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CFQC-HS-2026-02

Welcome, researchers and innovators. This guide serves as a dedicated technical resource for handling 2-Chloro-7-fluoroquinoline-4-carbonyl chloride. As a potent building block in medicinal chemistry and materials science, its utility is matched by its reactivity, particularly its acute sensitivity to moisture. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot issues before they compromise your research. Our goal is to ensure you can handle this reagent with the confidence that comes from a deep understanding of its chemical nature.

Section 1: Frequently Asked Questions - Core Chemical Principles

This section addresses the most common foundational questions regarding the handling and properties of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

Q1: What makes 2-Chloro-7-fluoroquinoline-4-carbonyl chloride so sensitive to moisture?

A: The high reactivity stems from its functional group: an acyl chloride (or acid chloride).[1][2] The carbonyl carbon is extremely electrophilic (electron-poor) due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This makes it a prime target for nucleophilic attack, even by a weak nucleophile like water.[3][4]

The reaction, known as hydrolysis, rapidly converts the acyl chloride into the corresponding carboxylic acid (2-Chloro-7-fluoroquinoline-4-carboxylic acid) and generates corrosive hydrogen chloride (HCl) gas.[4][5] This degradation is often irreversible under typical reaction conditions and is a primary cause of failed or low-yielding syntheses.[6]

Q2: I've just received a new bottle. What is the correct storage procedure?

A: Proper storage is the first line of defense against degradation. Upon receipt, the reagent should be stored in a cool, dry, and inert environment to maximize its shelf life.

Storage ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows the rate of any potential decomposition pathways.
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.[7]
Location Use a sealed desiccator inside the refrigeratorProvides a secondary barrier against moisture ingress, especially during temperature fluctuations.[7][8][9]
Container Seal Ensure the cap, especially if it has a septum (e.g., Sure/Seal™), is tightly sealed and the parafilm is intact.Maintains the integrity of the inert atmosphere provided by the supplier.[10]

Q3: Are there any visible signs that my reagent has degraded?

A: Yes. While analytical confirmation is always best, there are several visual cues:

  • Fuming: The reagent may fume when exposed to air as the generated HCl gas reacts with atmospheric moisture.

  • Change in Appearance: The solid may change from a free-flowing powder to a clumpy or partially solidified mass due to hydrolysis.

  • Pressure Buildup: In a tightly sealed container, the generation of HCl gas can lead to a slight pressure increase.

Q4: What are the primary safety hazards associated with this compound?

A: As a reactive acyl chloride, this compound presents multiple hazards.[1]

  • Corrosive: It reacts with moisture on skin or in the respiratory tract to produce hydrochloric acid, causing severe burns.

  • Lachrymatory: Vapors are highly irritating to the eyes and can cause tearing.[1]

  • Toxicity: Inhalation or ingestion can be harmful.[1]

Always handle 2-Chloro-7-fluoroquinoline-4-carbonyl chloride inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[8]

Section 2: Essential Protocols for Anhydrous Handling

Success in using this reagent is entirely dependent on the rigorous exclusion of water. The following protocols detail the critical workflows for maintaining an anhydrous environment.

Protocol 2.1: Establishing a Moisture-Free Reaction Environment

All glassware contains a thin film of adsorbed moisture that must be removed before use.[10]

Step-by-Step Methodology:

  • Initial Cleaning: Clean all necessary glassware (reaction flask, stir bar, addition funnel, condenser, etc.) and remove all soap residue.

  • Drying:

    • Oven-Drying (Preferred): Place glassware in a laboratory oven at >125 °C for at least 4 hours, or ideally, overnight.[10]

    • Flame-Drying (Alternative): Assemble the glassware for the reaction. Heat the entire apparatus evenly with a heat gun or a gentle blue flame from a Bunsen burner under a vacuum until all visible moisture is gone. Caution: Do not heat volumetric glassware or sealed systems.

  • Assembly & Cooling: Immediately assemble the hot glassware and clamp it in the fume hood. Quickly cap all openings with rubber septa.

  • Inerting: Insert a needle connected to a source of dry inert gas (Nitrogen or Argon) through one septum and an exit needle through another. Flush the system for 5-10 minutes to displace all air.[11][12]

  • Maintaining Positive Pressure: Remove the exit needle and attach a balloon filled with the inert gas or connect the system to a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[10] Allow the apparatus to cool completely to room temperature before adding any reagents.

Inert_Atmosphere_Setup A 1. Assemble Clean Glassware B 2. Oven-Dry (>125°C, 4h+) or Flame-Dry Under Vacuum A->B C 3. Assemble While Hot & Cap with Septa B->C D 4. Flush with Dry N2/Ar Gas (Inlet & Outlet Needles) C->D E 5. Cool to Room Temp Under Positive N2/Ar Pressure D->E F System Ready for Reagents E->F

Caption: Workflow for preparing a reaction under an inert atmosphere.

Protocol 2.2: Quantitative Transfer of the Reagent

Exposing the entire stock bottle to the atmosphere to weigh out a solid is a common source of contamination. Use syringe or cannula techniques for transfers whenever possible, or work within a glove box.

Step-by-Step Methodology (for septum-sealed bottles, e.g., Sure/Seal™):

  • Prepare Syringe: Take a clean, dry syringe and needle. If possible, oven-dry the components and cool them in a desiccator.

  • Establish Inert Gas Blanket: Puncture the septum of the reagent bottle with a needle connected to a positive pressure of inert gas. This ensures that as the reagent is withdrawn, it is replaced by dry gas, not moist air.

  • Withdraw Reagent: Puncture the septum with the transfer syringe needle. It is often helpful to first draw some inert gas from the headspace into the syringe and then inject it back into the bottle to equalize pressure.

  • Dissolve and Transfer: If the acyl chloride is a solid, it will need to be dissolved in a known volume of anhydrous solvent (e.g., DCM, THF) added via a gas-tight syringe, and then the resulting solution can be transferred.

  • Buffer Technique: After drawing the desired volume of the reagent solution, pull a small amount (~0.2 mL) of inert gas from the bottle's headspace into the syringe. This "gas buffer" prevents any of the reactive solution from dripping from the needle tip during transfer.[11]

  • Deliver to Reaction: Insert the syringe needle through the septum of your prepared reaction flask and deliver the reagent. Depress the plunger completely, ensuring the inert gas buffer pushes all the liquid out of the needle.[13]

Reagent_Transfer_Workflow cluster_prep Preparation cluster_transfer Transfer Process A 1. Oven-Dry Syringe & Needle E 5. Withdraw Reagent Solution into a Clean, Dry Syringe A->E B 2. Prepare Anhydrous Solvent D 4. Add Anhydrous Solvent to Reagent Bottle via Syringe B->D C 3. Puncture Reagent Bottle Septum with N2 Inlet Needle C->D D->E F 6. Withdraw N2 Gas 'Buffer' into Syringe E->F G 7. Transfer Syringe to Inert Reaction Flask F->G H 8. Inject Reagent Solution into Reaction Mixture G->H

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.[14]

Section 3: Troubleshooting Common Experimental Issues

Even with careful planning, problems can arise. This section provides a logical framework for diagnosing and solving common issues.

Observed Problem Primary Suspected Cause Diagnostic Question(s) Recommended Corrective Action
Low or No Product Yield Hydrolysis of Acyl Chloride Was the glassware properly dried? Was the solvent certified anhydrous or freshly distilled? Was the reaction kept under positive inert gas pressure?Repeat the reaction with meticulously dried glassware and freshly opened or purified anhydrous solvent. Ensure the inert atmosphere setup is leak-free.
Formation of Carboxylic Acid Side Product Water Contamination Is the starting nucleophile (alcohol/amine) anhydrous? Was the reagent bottle septum compromised?Dry the nucleophile over molecular sieves before use. Use a fresh bottle of the acyl chloride or perform a quality control check (see Section 4).
Inconsistent Results Between Batches Degradation of Acyl Chloride Stock How old is the reagent? How many times has the bottle been opened?Purchase a new bottle of the reagent. For critical applications, always use a fresh bottle or titrate to determine the active concentration before use.
Violent Reaction or Fuming Upon Addition Gross Moisture Contamination Was the reagent added to a wet solvent or flask?This indicates a significant breach in anhydrous protocol. Re-evaluate the entire experimental setup, from glassware drying to solvent handling.

Section 4: Advanced Procedures - Reagent Quality Control

Q: How can I be certain my stored bottle of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is still active before committing to a large-scale reaction?

A: A small-scale functional test is a highly effective method for quality control.

Protocol 4.1: Small-Scale Amidation Test
  • Setup: Prepare a small, flame-dried vial with a stir bar under a nitrogen balloon.

  • Reagents: In the vial, dissolve a simple, readily available amine (e.g., benzylamine, ~1.2 equivalents) in a small amount of anhydrous dichloromethane (~1 mL). Add a non-nucleophilic base like triethylamine (~1.5 equivalents).[15]

  • Test Addition: Using the transfer technique from Protocol 2.2, add a small, pre-weighed amount (e.g., 20-30 mg) of your 2-Chloro-7-fluoroquinoline-4-carbonyl chloride to the stirred amine solution at 0 °C.

  • Analysis: After 15-20 minutes, withdraw a small aliquot and spot it on a TLC plate. Analyze the reaction mixture by TLC or LC-MS.

  • Interpretation:

    • Successful Test: You should observe the consumption of the starting amine and the formation of a new, less polar product (the amide). This confirms the acyl chloride is reactive.

    • Failed Test: If you primarily see unreacted amine and the presence of the corresponding carboxylic acid, your acyl chloride has likely hydrolyzed and should be discarded.

For highly sensitive applications requiring precise quantification of water content, Karl Fischer Titration is the gold standard method.[14] This requires specialized equipment and must be performed under strictly anhydrous conditions to avoid artificially inflating the water measurement.[14]

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • chemeurope.com. Acyl chloride.
  • Environment, Health & Safety, University of California, Berkeley.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Department of Chemistry, University of Rochester. How to Store Reagents.
  • Organic Lab Techniques. (2022, February 2).
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres?
  • UT FRI Bioactive Molecules. (2017, January 17).
  • Benchchem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • A-Level Chemistry Revision Notes. (2025, June 23). Acyl Chlorides.
  • Wikipedia. Acyl chloride.
  • Reddit. (2025, August 9). Trouble with chloride acids.
  • Organic Chemistry Explained. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube.
  • Organic Chemistry Explained. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • Chemistry LibreTexts. (2021, July 31). 18.

Sources

optimal temperature for coupling 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common questions and troubleshoot potential issues to help you achieve optimal outcomes in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-7-fluoroquinoline-4-carbonyl chloride and what are its primary applications?

A1: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is a highly reactive, bifunctional chemical intermediate. Its structure features a quinoline core, a reactive acyl chloride at the 4-position, and chloro and fluoro substituents at the 2- and 7-positions, respectively. The acyl chloride group is the primary site for coupling reactions, making it an excellent precursor for synthesizing a wide array of amides, esters, and ketones. These derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. The chlorine atom at the 2-position can subsequently be displaced by other nucleophiles in reactions like the Buchwald-Hartwig amination, allowing for further molecular diversification.[1]

Q2: What type of reaction does this molecule typically undergo?

A2: The carbonyl chloride functional group makes this molecule highly susceptible to nucleophilic acyl substitution .[2][3] In this two-step mechanism (addition-elimination), a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, regenerating the carbonyl and forming the new coupled product (e.g., an amide or ester).[4][5] This reaction is generally very efficient and rapid.

Q3: What is the most critical parameter to control during coupling reactions?

A3: While several parameters are important, temperature control and moisture exclusion are the most critical. Acyl chlorides are highly reactive and their reactions are often exothermic. Starting reactions at a reduced temperature (e.g., 0 °C) is a standard practice to moderate the reaction rate, prevent temperature spikes, and minimize the formation of side products.[6][7] Equally important is maintaining strictly anhydrous (dry) conditions, as acyl chlorides readily hydrolyze in the presence of water to form the corresponding, and much less reactive, carboxylic acid.[2][3]

Troubleshooting Guide: Amide Coupling Reactions

This section addresses specific problems that may arise during the coupling of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride with amines.

Q4: My reaction is sluggish or appears incomplete by TLC/LC-MS analysis. How can I drive it to completion?

A4: A sluggish reaction is typically caused by low nucleophilicity of the amine, steric hindrance, or suboptimal temperature.

  • Causality: The rate of nucleophilic acyl substitution is directly proportional to the nucleophilicity of the attacking amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines (e.g., secondary amines with bulky substituents) will react more slowly than simple primary alkylamines.[2][4]

  • Troubleshooting Steps:

    • Temperature Adjustment: If the reaction was initiated at 0 °C, allow it to slowly warm to room temperature and monitor its progress.[6][8] Gentle heating (e.g., to 40-50 °C) can be attempted, but must be done cautiously as it can also promote side reactions.

    • Solvent Choice: Ensure you are using a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[9] For particularly stubborn couplings, a more polar solvent like DMF can sometimes accelerate the reaction.

    • Check Amine Quality: Ensure the amine is pure and free of contaminants. If it is an amine salt (e.g., a hydrochloride), it must be neutralized to the free base form before the reaction.

Q5: My reaction produces a significant amount of an impurity with the mass of the hydrolyzed starting material. What went wrong?

A5: This is a classic sign of moisture contamination.

  • Causality: 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is an acyl chloride and, as such, is extremely sensitive to water.[3] Any moisture present in the reaction flask, solvent, amine, or nitrogen/argon atmosphere will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid. This carboxylic acid will not couple with the amine under these conditions, leading to low yield and a significant impurity.

  • Troubleshooting Steps:

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

    • Solvents & Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the amine is dry and that any liquid amine is free of visible water droplets.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.

Q6: I'm observing multiple byproducts and my yield of the desired amide is low. How can I improve selectivity?

A6: Poor selectivity often results from excessive temperature or an incorrect choice of base.

  • Causality: The high reactivity of the acyl chloride can lead to side reactions if not properly controlled. The HCl gas generated during the reaction must be neutralized.[2] Using the coupling amine itself as the base (by adding 2 equivalents) is possible but can lead to complex workups. A non-nucleophilic tertiary amine, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is the preferred choice as it will scavenge HCl without competing with the primary nucleophile.[3][6]

  • Troubleshooting Steps:

    • Control Temperature: Begin the reaction at 0 °C by adding the acyl chloride solution dropwise to the solution of the amine and base.[7] This keeps the instantaneous concentration of the acyl chloride low and helps manage the exotherm.

    • Use a Non-Nucleophilic Base: Add 1.1 to 1.2 equivalents of TEA or DIPEA to the reaction mixture along with the amine before adding the acyl chloride. This ensures the HCl byproduct is neutralized as it forms.

    • Order of Addition: The best practice is to add the acyl chloride last, and to add it slowly to the mixture of the other reagents.

Table 1: Recommended Starting Temperatures for Coupling Reactions
Nucleophile ClassExampleRecommended Starting TemperatureTypical Reaction Conditions
Primary Aliphatic AminesBenzylamine, Cyclohexylamine0 °CWarm to RT over 1-4 hours.[6]
Secondary Aliphatic AminesPyrrolidine, Diethylamine0 °CMay require warming to RT or gentle heating.
Primary AnilinesAniline, 4-Fluoroaniline0 °C to Room TemperatureMay require extended reaction time or gentle heat (40-50°C).
AlcoholsMethanol, Ethanol0 °C to Room TemperatureOften requires a base like pyridine or TEA.[3][10]
PhenolsPhenol, 4-MethoxyphenolRoom Temperature to 50 °CReaction is slower; may require a base like pyridine or NaOH to form the more nucleophilic phenoxide.[4][10]
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-7-fluoroquinoline-4-carboxamide

This protocol provides a representative method for a standard amide coupling reaction.

Materials:

  • 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution based on the amine).

  • Inert Atmosphere: Seal the flask with a septum and place it under a positive pressure of nitrogen.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM. Slowly add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-chloro-7-fluoroquinoline-4-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visual Workflow: Troubleshooting Low-Yield Coupling Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the coupling reaction.

G Start Low Yield or Impure Product CheckMoisture Check for Moisture Contamination (Hydrolyzed SM by MS?) Start->CheckMoisture CheckTemp Review Temperature Profile (Reaction Sluggish or Side Products?) Start->CheckTemp CheckBase Verify Base and Stoichiometry (Correct Base Used?) Start->CheckBase Sol_Moisture Solution: - Dry all glassware - Use anhydrous solvents - Run under inert gas CheckMoisture->Sol_Moisture Yes Sol_Temp_Low Solution: - Allow to warm to RT - Gentle heating (40-50 °C) - Increase reaction time CheckTemp->Sol_Temp_Low Sluggish Sol_Temp_High Solution: - Start at 0 °C - Add acyl chloride dropwise - Ensure proper stirring CheckTemp->Sol_Temp_High Side Products Sol_Base Solution: - Use 1.1 eq non-nucleophilic base (TEA, DIPEA) - Ensure amine is not a salt CheckBase->Sol_Base

Caption: Troubleshooting workflow for amide coupling.

References
  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with alcohols. Retrieved from [Link]

  • A Level Chemistry. (2025, June 23). Acyl Chlorides. Retrieved from [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Reis, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • IOP Publishing. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Retrieved from [Link]

  • Pulle, J. S., et al. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Google Patents. (n.d.). US8158798B2 - Coupling process for preparing quinolone intermediates.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling. Current Chemistry Letters. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2023, February 24). What are the reaction conditions for Aldehyde Amine coupling?. Retrieved from [Link]

  • ACS Publications. (2005, April 2). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Reduction and Coupling Reaction of Carbonyl Compounds by Aluminum Powder and a Small Amount of Oxalic Acid in Water. Retrieved from [Link]

  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

Sources

removing unreacted 2-Chloro-7-fluoroquinoline-4-carbonylchloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the High-Throughput Synthesis & Process Chemistry division.

Topic: Removal of Unreacted 2-Chloro-7-fluoroquinoline-4-carbonyl chloride Ticket ID: CHEM-SUP-992 Status: Active Tier: Level 3 (Senior Scientist Support)

Executive Summary

2-Chloro-7-fluoroquinoline-4-carbonyl chloride (CFC-Cl) is a highly electrophilic scaffold frequently used to synthesize kinase inhibitors (e.g., c-Met, VEGFR targets). In reaction mixtures, excess CFC-Cl must be removed meticulously. Failure to do so results in the formation of the corresponding carboxylic acid impurity (2-chloro-7-fluoroquinoline-4-carboxylic acid) during subsequent workups, which often co-crystallizes with amide products due to


-stacking interactions of the quinoline core.

This guide details three validated protocols for the removal of CFC-Cl, prioritized by scale and product sensitivity.

Troubleshooting Guide & FAQs

Issue 1: Standard Liquid-Liquid Extraction (LLE) Fails to Remove Impurity

User Question: "I quenched my reaction with water and extracted with ethyl acetate, but LC-MS still shows a peak at M+225 (the hydrolyzed acid). Why isn't it washing out?"

Diagnosis: You are likely experiencing pH-dependent solubility overlap . The hydrolysis product, 2-chloro-7-fluoroquinoline-4-carboxylic acid, acts as a zwitterion or remains protonated (neutral) in acidic/neutral aqueous washes, making it soluble in the organic phase.

Solution: The "Basic Shift" Protocol You must convert the hydrolyzed acid into its water-soluble carboxylate salt while keeping the quinoline nitrogen deprotonated.

  • Quench: Add Saturated Aqueous

    
     (Sodium Bicarbonate) to the reaction mixture. Stir vigorously for 30 minutes.
    
    • Why? This hydrolyzes the remaining -COCl to -COOH, then immediately deprotonates it to

      
      .
      
  • Partition: Extract with an organic solvent (DCM or EtOAc).

  • The Critical Wash: Wash the organic layer 2x with 10%

    
     (Sodium Carbonate) .
    
    • Technical Insight:

      
       (pH ~8.5) is sometimes insufficient to fully ionize electron-deficient quinoline acids to the point where they partition 100% into water, especially if the product is lipophilic. 
      
      
      
      (pH ~11) ensures the acid is fully anionic (
      
      
      ) and stays in the water.
    • Caution: Do not use strong NaOH if your product contains sensitive esters, although the 2-Cl position is relatively stable to cold dilute base.

Validation Check:

  • Aqueous Layer: Should contain the impurity (Acid).

  • Organic Layer: Should contain your Product.[1]

Issue 2: Emulsions and Precipitates During Workup

User Question: "Upon adding bicarbonate, a thick white solid crashed out and created an emulsion. I can't separate the layers."

Diagnosis: The hydrolyzed byproduct, 2-chloro-7-fluoroquinoline-4-carboxylic acid, has very low solubility in both water and certain organic solvents (like ether or hexanes) due to strong intermolecular hydrogen bonding and lattice energy. It precipitates at the interface, stabilizing emulsions.

Solution: Filtration-First Workup

  • Dilute: Add excess diethyl ether or MTBE to the reaction mixture (if your product is soluble in these).

  • Precipitate: The unreacted acid chloride will hydrolyze (if wet) or the acid impurity will precipitate out as a solid.

  • Filter: Pass the biphasic mixture through a Celite pad before attempting phase separation.

  • Wash: Wash the filter cake with base (1M NaOH) to confirm the solid is the impurity (it should dissolve).

Issue 3: Avoiding Aqueous Workup (Water-Sensitive Products)

User Question: "My product is a hydrolytically unstable imidate. I cannot use aqueous bicarbonate. How do I remove the excess acid chloride?"

Diagnosis: Aqueous quenching is forbidden. You need a chemoselective solid-phase scavenger .

Solution: Polymer-Supported Sequestration Use a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to covalently bind the excess acid chloride.

Protocol:

  • Calculate: Estimate the excess CFC-Cl (e.g., 0.2 eq).

  • Add Resin: Add 3–4 equivalents (relative to the excess CFC-Cl) of Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) .

  • Incubate: Shake at room temperature for 1–2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The primary amine on the resin reacts with CFC-Cl to form a stable amide bond.

  • Filter: Filter off the resin. The filtrate contains your pure product.

  • Rinse: Wash resin with dry DCM to recover entrained product.

Visualized Workflows

Workflow 1: Decision Logic for Purification

G Start Reaction Complete (Excess CFC-Cl present) IsSensitive Is Product Water Sensitive? Start->IsSensitive AqQuench Add Sat. NaHCO3 (Hydrolysis) IsSensitive->AqQuench No ResinAdd Add PS-Trisamine Resin (3-4 eq vs excess) IsSensitive->ResinAdd Yes PhaseSep Liquid-Liquid Extraction (DCM / 10% Na2CO3) AqQuench->PhaseSep CheckSolids Did Solids Precipitate? PhaseSep->CheckSolids Filter Filter through Celite Remove Acid Solid CheckSolids->Filter Yes SepFunnel Separate Layers (Impurity in Aqueous) CheckSolids->SepFunnel No Filter->SepFunnel Shake Agitate 2 Hours (Covalent Capture) ResinAdd->Shake FilterResin Filter Resin Shake->FilterResin

Caption: Decision tree for selecting between Liquid-Liquid Extraction and Solid-Phase Scavenging based on product sensitivity.

Workflow 2: Chemical Mechanism of Removal

G AcidCl Impurity: CFC-Cl (Organic Soluble) Quench Quench Reagent: NaHCO3 / H2O AcidCl->Quench Hydrolysis Intermed Intermediate: CFC-COOH (Insoluble Solid) Quench->Intermed -HCl BaseWash Base Wash: Na2CO3 (pH 11) Intermed->BaseWash Deprotonation Final Removed Species: CFC-COO- Na+ (Water Soluble) BaseWash->Final Phase Transfer (Org -> Aq)

Caption: Chemical transformation pathway converting the reactive acid chloride into the water-soluble carboxylate salt.

Data Summary: Solvent & Scavenger Compatibility

MethodReagentTarget pHRemoval EfficiencyBest For
Mild Extraction Sat.

~8.585-90%Standard amides, robust products.
Basic Wash 10%

~11.0>98%Lipophilic products; ensures full ionization of impurity.
Scavenger Resin PS-TrisamineN/A>99%Water-sensitive products; parallel synthesis libraries.
Recrystallization MeCN or EtOHN/AVariableRemoving solid acid byproduct if extraction fails.

References

  • Synthesis of Quinoline-4-carboxylic Acids

    • Title: Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine (and related quinoline intermediates).[10]

    • Source: IOP Conference Series: Earth and Environmental Science (via SciSpace).
    • URL:[Link]

  • General Amide Purification & Acid Chloride Workup

    • Title: The Preparation of Amides from Acyl Chlorides.[5][11][12]

    • Source: ChemGuide.
    • URL:[Link]

  • Solid-Supported Scavengers

    • Title: Solid-Supported Scavengers for Purification.[13]

    • Source: Supra Sciences.
    • URL:[Link]

  • Properties of Quinoline Carboxylic Acids

    • Title: Synthesis and Antibacterial Activity of 7-substituted-4-quinolone-3-carboxylic Acid Deriv
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Technical Support Center: Stability Protocols for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-992 Subject: Stabilization, Storage, and Handling of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-Chloro-7-fluoroquinoline-4-carbonyl chloride , a highly electrophilic intermediate often used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors).

The Core Challenge: This molecule possesses a "perfect storm" of reactivity. The quinoline nitrogen is electron-deficient due to the 2-chloro and 7-fluoro substitutions. This electron withdrawal significantly increases the electrophilicity of the C-4 carbonyl carbon, making it hyper-sensitive to hydrolysis . Unlike standard benzoyl chlorides, this compound will degrade rapidly in the presence of even trace atmospheric moisture, releasing HCl and reverting to the carboxylic acid parent.

This guide provides a self-validating system to maintain structural integrity in solution.

Module 1: The "Zero-Water" Solvent Standard

Critical Warning: Standard "anhydrous" solvents from a fresh bottle are often insufficient for long-term stability of this specific acyl chloride. The 2-chloro/7-fluoro substitution pattern accelerates nucleophilic attack by water.

Solvent Compatibility Matrix
Solvent ClassStatusTechnical Rationale
Dichloromethane (DCM) Preferred Non-nucleophilic; excellent solubility; easy to dry.
Toluene Excellent Hydrophobic nature repels atmospheric moisture better than DCM.
THF (Tetrahydrofuran) Use with Caution Hygroscopic. Must be freshly distilled or from a glovebox. Can ring-open with strong Lewis acids (rare here, but risky).
DMF / DMSO FORBIDDEN Reactive. DMF acts as a Vilsmeier-Haack catalyst and will degrade the acyl chloride. DMSO is an oxidant and nucleophile.
Alcohols (MeOH, EtOH) FATAL Immediate reaction to form esters (solvolysis).
Ethers (Diethyl ether) Avoid Highly hygroscopic; difficult to keep dry during storage.
Protocol: The Double-Drying Method

For this specific quinoline derivative, we recommend a "Double-Drying" protocol to ensure water content is <10 ppm.

  • Pre-drying: Stand the solvent (DCM or Toluene) over activated 4Å molecular sieves for 24 hours.

  • Activation: Activate fresh 4Å molecular sieves by heating at 300°C for 3 hours (or flame drying under vacuum).

  • Storage Solution: Transfer the pre-dried solvent to a Schlenk flask containing the freshly activated sieves.

  • Validation: If available, use Karl Fischer titration to confirm water content is <10 ppm before dissolving your compound.

Module 2: Degradation Mechanics & Visualization

To understand the stabilization, you must visualize the failure mode. The electron-withdrawing effects of the halogens (F, Cl) make the carbonyl carbon (C4) an aggressive electrophile.

The Hydrolysis Pathway (DOT Diagram)

HydrolysisPathway M 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Inter Tetrahedral Intermediate M->Inter Fast Attack H2O Trace H₂O (Nucleophile) H2O->Inter Prod 2-Chloro-7-fluoroquinoline- 4-carboxylic acid (Precipitate) Inter->Prod Collapse HCl HCl Gas (Autocatalyst) Inter->HCl Elimination HCl->M  Catalyzes further degradation

Caption: Figure 1. The autocatalytic hydrolysis cycle. Note that HCl generation can accelerate further degradation if not vented or scavenged.

Module 3: Troubleshooting Guides (FAQ Format)

Issue 1: "I see a white precipitate forming in my DCM solution after 24 hours."

Diagnosis: Hydrolysis has occurred.[1][2] The parent carboxylic acid (2-chloro-7-fluoroquinoline-4-carboxylic acid) is significantly less soluble in DCM than the acid chloride. The Fix:

  • Immediate Action: Filter the solution under an inert atmosphere (nitrogen/argon). The filtrate may still contain active acid chloride.[3]

  • Root Cause Analysis: Your septum may be cored, or the solvent was not dried to <10 ppm water.

  • Prevention: Store the solution over activated 4Å molecular sieves inside the storage vessel.

Issue 2: "Can I use Triethylamine (TEA) or Pyridine to stabilize it?"

Technical Insight:

  • NO for Storage: Pyridine is nucleophilic and will form an N-acyl pyridinium salt. While this is an "activated" intermediate useful for reaction, it is hygroscopic and less stable for storage than the free acid chloride.

  • YES for Reaction: Add the base only when you are ready to react the acid chloride with your nucleophile (amine/alcohol).

  • Better Alternative: If you must scavenge HCl during storage (rare), use a non-nucleophilic, bulky base like 2,6-di-tert-butylpyridine, though strict exclusion of water is far superior.

Issue 3: "The solution turned yellow/orange from colorless."

Diagnosis: This often indicates the formation of impurities or dimerization, potentially catalyzed by light or trace metal ions. The Fix:

  • Light Protection: Quinoline derivatives can be photosensitive. Wrap the flask in aluminum foil.

  • Container: Ensure you are using acid-washed glassware to remove trace metal ions which can catalyze Friedel-Crafts type side reactions.

Module 4: Recommended Storage Workflow

Follow this precise workflow to maximize shelf-life (up to 2 weeks in solution).

The "Safe Harbor" Protocol (DOT Diagram)

StorageWorkflow cluster_Prep Preparation cluster_Store Storage Conditions Start Synthesized/Purchased Acid Chloride DrySolvent Solvent: Anhydrous Toluene or DCM (Dried over 4Å Sieves) Start->DrySolvent Dissolve Dissolve under Argon/Nitrogen Flow DrySolvent->Dissolve Container Schlenk Flask or Crimped Vial (Teflon Liner) Dissolve->Container Additive Add Activated 4Å Sieves (Directly to solution) Container->Additive Temp Temperature: -20°C (Critical for >24h storage) Additive->Temp

Caption: Figure 2. The "Safe Harbor" workflow for storing reactive quinoline-4-carbonyl chlorides.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride drying and handling).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link] (Segregation of incompatible solvents).

  • Duvelleroy, D., et al. (2005).[4] "Rapid synthesis of quinoline-4-carboxylic acid derivatives...". Organic & Biomolecular Chemistry, 3(20), 3794-3804.[4] [Link] (Specific reactivity of quinoline-4-carboxylic acid derivatives).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-7-fluoroquinoline-4-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-Chloro-7-fluoroquinoline-4-carbonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in their synthetic campaigns due to the inherent steric hindrance of this scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these common hurdles.

Introduction: The Challenge of the Quinoline Scaffold

The 2-Chloro-7-fluoroquinoline core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The C4-carbonyl chloride derivative is a key intermediate for creating diverse libraries of amides and esters. However, the planar, bulky nature of the fused quinoline ring system imposes significant steric hindrance around the C4 position. This often leads to sluggish or incomplete reactions, particularly when coupling with sterically demanding amines or alcohols. This guide will explore the causality behind these issues and provide actionable strategies to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why are my acylation reactions with 2-Chloro-7-fluoroquinoline-4-carbonyl chloride consistently low-yielding?

Low yields are the most common issue and typically stem from steric hindrance. The carbonyl carbon at the C4 position is sterically shielded by the quinoline ring itself and the chlorine atom at the C2 position. This makes the electrophilic carbonyl carbon less accessible to incoming nucleophiles (amines or alcohols), slowing down the rate of reaction significantly. In many cases, standard reaction conditions are insufficient to overcome this energy barrier, leading to low conversion of starting material.[3][4]

Q2: Are amide or ester formations more susceptible to this steric hindrance?

Both reaction types are affected, but the degree often depends on the nucleophile.

  • Amide formation: Reactions with bulky secondary amines or even sterically crowded primary amines are particularly challenging. The nucleophilicity of the amine is critical, and electron-deficient anilines or hindered aliphatic amines often fail to react under standard conditions.[][6]

  • Ester formation: Tertiary alcohols are notoriously difficult to acylate due to steric bulk. Hindered secondary alcohols can also present a significant challenge. Primary alcohols are generally more reactive but can still suffer from low yields if the reaction conditions are not optimized.[7][8]

Q3: What are the three main pillars for overcoming this challenge?

Successfully navigating the steric hindrance of this system relies on a multi-pronged approach:

  • Catalysis: Employing hypernucleophilic or Lewis acid catalysts to create a more reactive intermediate.

  • Condition Optimization: Utilizing elevated temperatures, microwave irradiation, and appropriate solvents to increase reaction kinetics.

  • Reagent Strategy: When necessary, modifying the coupling partner or activating the carboxylic acid precursor through an alternative pathway.

Troubleshooting Guide: From Problem to Solution

This section provides specific, actionable advice for common experimental failures.

Problem Area 1: Low to No Conversion in Amide Bond Formation

Q: My reaction between 2-Chloro-7-fluoroquinoline-4-carbonyl chloride and a secondary amine shows no product after 24 hours at room temperature. What's my first step?

Your first step is to increase the reaction's kinetic energy. Sterically hindered reactions often have a high activation energy that cannot be overcome at ambient temperatures.

  • Actionable Advice:

    • Increase Temperature: Re-run the reaction at an elevated temperature (e.g., 80-120 °C) in a high-boiling point solvent like DMF, DMAc, or NMP.

    • Consider Microwave Synthesis: Microwave irradiation is exceptionally effective for overcoming steric barriers by rapidly and efficiently heating the reaction mixture.[9] A typical starting point would be 120-150 °C for 30-60 minutes.

Q: I've tried heating the reaction, and while I see some product, the yield is still below 30%. What catalytic strategies can I employ?

This is a classic scenario where a catalyst is needed to create a more reactive acylating agent. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often insufficient as they primarily act as HCl scavengers. You need a true acylation catalyst.

  • Expert Insight: The mechanism of these catalysts involves the formation of a highly reactive intermediate. For example, 4-(Dimethylamino)pyridine (DMAP) attacks the acyl chloride to form an N-acylpyridinium salt. This intermediate is significantly more electrophilic and reactive towards even weak or hindered nucleophiles than the parent acyl chloride.[10]

CatalystTypeMechanism of ActionTypical LoadingProsCons
DMAP NucleophilicForms highly reactive N-acylpyridinium salt.[10]5-20 mol%Highly effective, inexpensive.Highly toxic.[7] Can be difficult to remove during workup.
1-Methylimidazole (MI) NucleophilicForms a reactive acyl-imidazolium intermediate.[7][8]10-30 mol%Excellent catalyst for hindered systems, less toxic than DMAP.[7]May require slightly higher loading than DMAP.
HATU/DIPEA Coupling AgentUsed with the corresponding carboxylic acid, not the acyl chloride. Activates carboxylate.1.1-1.5 equiv.Excellent for difficult couplings, including electron-deficient amines.[11][12]Stoichiometric use, higher cost, more complex workup.
  • Actionable Advice: Add a catalytic amount (10 mol%) of DMAP or 1-Methylimidazole to your reaction at an elevated temperature. 1-Methylimidazole is an excellent and less toxic alternative to DMAP for acylating hindered alcohols and amines.[7][8]

Troubleshooting Workflow: Amide Synthesis

cluster_cond Condition Optimization cluster_cat Catalyst Selection cluster_alt Reagent Strategy start Low/No Amide Product check_cond Step 1: Modify Conditions start->check_cond add_cat Step 2: Add Catalyst check_cond->add_cat Yield still <50%? temp Increase Temp (80-120°C) or use Microwave check_cond->temp Is reaction sluggish at RT? alt_route Step 3: Alternative Route add_cat->alt_route Still no success? dmap Add DMAP (10 mol%) add_cat->dmap acid Convert Acyl Chloride back to Carboxylic Acid alt_route->acid solvent Switch to high-boiling polar aprotic solvent (DMF, NMP) temp->solvent mi Add 1-Methylimidazole (20 mol%) dmap->mi Toxicity or removal issue? hatu Use Peptide Coupling (e.g., HATU/DIPEA) acid->hatu

Caption: Simplified mechanism of DMAP catalysis in acylation.

Detailed Experimental Protocols
Protocol 1: 1-Methylimidazole-Catalyzed Amide Formation with a Hindered Amine

This protocol describes a robust method for coupling the title acyl chloride with a sterically demanding amine.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered amine (1.0 eq.) and 1-methylimidazole (0.3 eq.) in anhydrous N,N-Dimethylformamide (DMF) (to make a ~0.5 M solution).

  • Addition of Acyl Chloride: In a separate flask, dissolve 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to act as an HCl scavenger. Place the flask in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction may require 12-24 hours for completion. [9]5. Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x), 5% aqueous LiCl solution (to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Microwave-Assisted Esterification of a Hindered Secondary Alcohol

This protocol is designed for challenging esterifications that fail under conventional heating.

  • Vessel Preparation: To a clean microwave reaction vessel equipped with a stir bar, add the hindered secondary alcohol (1.0 eq.), 2-Chloro-7-fluoroquinoline-4-carbonyl chloride (1.2 eq.), and DMAP (0.2 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane or cyclopentyl methyl ether (CPME) to achieve a concentration of 0.2-0.4 M. Add triethylamine (1.5 eq.) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature of 140 °C for 45-90 minutes. Monitor pressure to ensure it remains within safe limits.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any solids (e.g., triethylamine hydrochloride). Dilute the filtrate with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to isolate the target ester.

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Zhang, J., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • Ali, A., et al. (2025).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • PubMed. (2022).
  • BOC Sciences. (2024).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions.
  • ACS Publications. (2025).
  • RSC Publishing. (n.d.).
  • Bode, J.W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • PMC. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors.
  • ACS Omega. (2025).

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 2-Chloro-7-fluoroquinoline-4-carbonylchloride , a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

This guide compares two analytical workflows: Direct Analysis (Acid Chloride) vs. Derivatization (Methyl Ester) , providing decision-making frameworks for researchers dealing with this moisture-sensitive intermediate.

Executive Summary & Structural Context

The analysis of 2-Chloro-7-fluoroquinoline-4-carbonylchloride presents a dual challenge: interpreting the complex splitting patterns arising from the 7-Fluorine substituent and managing the high reactivity of the 4-Carbonyl Chloride (COCl) moiety.

Unlike stable quinolines, this intermediate is prone to rapid hydrolysis upon exposure to atmospheric moisture, converting to the carboxylic acid. This guide compares the spectral signatures of the intact product versus its hydrolyzed degradant, ensuring you can validate sample integrity before proceeding to expensive GMP steps.

Key Structural Features[1][2][3]
  • C4-Carbonyl Chloride: Strongly electron-withdrawing; exerts a "Peri-Effect" deshielding on H-5 .

  • C7-Fluorine: Spin-active nucleus (

    
    , 
    
    
    
    ) causing large heteronuclear couplings (
    
    
    ) visible in the proton spectrum.
  • C2-Chlorine: Isolates the H-3 proton, simplifying it to a singlet.

Comparative Workflow: Direct Analysis vs. Reactive Quench

We recommend two distinct protocols depending on your data requirements.

FeatureMethod A: Direct Analysis (CDCl₃) Method B: Reactive Quench (MeOH)
Objective Confirm intact Acid Chloride structure.Quantify purity/yield without hydrolysis artifacts.
Solvent Anhydrous CDCl₃ (stored over molecular sieves).CDCl₃ + 2 drops MeOD (or MeOH).
Sample Prep Strictly Dry: Prep in glovebox or under N₂ flow.In-situ Reaction: Shake tube to convert COCl

COOMe.
Key Signal H-3 Singlet (Distinct shift). No OH peak.Methoxy Singlet (

4.0 ppm).
Risk High.[1] Moisture leads to mixed COCl/COOH spectra.Low. Ester is stable; sharp lines.
Recommendation Use for In-Process Control (IPC) .Use for Final Purity Assay .

Spectral Assignment & Interpretation Logic

The following data is based on structure-activity relationships of 2,4,7-substituted quinolines and experimental trends for acid chlorides.

A. The Diagnostic "Peri-Effect" (H-5)

The most distinct feature of 4-substituted quinolines is the chemical shift of the proton at position 5 (H-5). The carbonyl group at C4 is spatially close to H-5, causing significant deshielding (downfield shift) due to magnetic anisotropy.

  • Expectation: H-5 appears as the most downfield aromatic signal (approx. 8.6 – 9.0 ppm ).

  • Splitting: Doublet of Doublets (dd).

    • 
       (H5-H6) 
      
      
      
      9.0 Hz.
    • 
       (H5-F7) 
      
      
      
      6.0–7.0 Hz (Fluorine coupling).
B. The Isolated Singlet (H-3)

Because positions 2 and 4 are substituted with Cl and COCl respectively, the proton at C3 is isolated from other protons.

  • Expectation: Sharp Singlet (

    
    ) at 7.8 – 8.1 ppm .
    
  • QC Check: If this peak broadens or splits, suspect hydrolysis (H-bonding effects in the acid form) or impurities.

C. The Fluorine-Coupled Region (H-6 & H-8)

The 7-Fluoro group creates characteristic splitting patterns.

  • H-8 (Ortho to F): Appears as a Doublet of Doublets (dd) around 7.7 – 7.9 ppm .

    • Large

      
       coupling (
      
      
      
      9–11 Hz).
    • Small meta coupling to H-6 (

      
       2 Hz).
      
  • H-6 (Ortho to F): Appears as a Triplets-like Doublet of Doublets (dt or dd) around 7.4 – 7.6 ppm .

    • Couples to F7 (large), H5 (large), and H8 (small).

Summary Table of Chemical Shifts (CDCl₃)
PositionProton TypeMultiplicityApprox.[2][1][3][4] Shift (

ppm)
Coupling Constants (

Hz)
H-5 Aromaticdd8.60 – 9.00

,

H-3 Aromatics7.80 – 8.10 Singlet (Isolated)
H-8 Aromaticdd7.70 – 7.90

,

H-6 Aromaticdt / dd7.40 – 7.60

,

Impurity Carboxylic OHbr s10.0 – 13.0 Indicates Hydrolysis![4]

Visualizing the Logic

Workflow: Sample Preparation Decision Tree

Use this flowchart to select the correct NMR protocol based on your analytical needs.

SamplePrep Start Start: Sample Analysis Goal Define Goal Start->Goal IPC Method A: Direct Analysis (Intact COCl) Goal->IPC In-Process Check Purity Method B: Derivatization (Methyl Ester) Goal->Purity Final Purity/Yield IPC_Step Dissolve in Dry CDCl3 (No delay) IPC->IPC_Step Purity_Step Quench with MeOH (In NMR Tube) Purity->Purity_Step Result_A Check for COOH peak (>10 ppm) IPC_Step->Result_A Result_B Check for OMe Singlet (~4.0 ppm) Purity_Step->Result_B Decision Is COOH present? Result_A->Decision Pass Pass: Pure COCl Decision->Pass No Fail Fail: Hydrolyzed Decision->Fail Yes

Figure 1: Decision matrix for selecting the appropriate NMR sample preparation method to avoid hydrolysis artifacts.

Connectivity: 7-Fluoro Coupling Network

Understanding the coupling is vital to distinguish this regioisomer from 6-fluoro or 8-fluoro analogs.

CouplingNetwork F7 Fluorine-7 (Spin Active) H8 H-8 (Ortho to F) F7->H8 J ~10 Hz (Strong) H6 H-6 (Ortho to F) F7->H6 J ~8 Hz (Strong) H5 H-5 (Meta to F) F7->H5 J ~6 Hz (Medium) H6->H8 J ~2 Hz (Meta) H5->H6 J ~9 Hz (Ortho)

Figure 2: Spin-spin coupling network showing the influence of Fluorine-7 on the aromatic protons.

Experimental Protocol (Method A: Direct Analysis)

Objective: Obtain a spectrum of the pure acid chloride without hydrolysis.

  • Glassware Prep: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.

  • Solvent: Use CDCl₃ stored over activated 4Å molecular sieves. Do not use DMSO-d6 as it is hygroscopic and difficult to dry completely.

  • Sample Loading:

    • Ideally, perform in a glovebox.

    • If on a benchtop: Flush the NMR tube with dry Nitrogen/Argon before adding solvent.

    • Dissolve ~10 mg of sample in 0.6 mL CDCl₃.

  • Acquisition: Run the scan immediately (within 5 minutes of dissolution).

  • Validation:

    • Look for the absence of a broad singlet at 10–14 ppm (Carboxylic Acid OH).

    • Look for the H-3 singlet sharpness. If it is broadened, proton exchange (hydrolysis) may be occurring.

References

  • General Quinoline NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for general substituent effects on quinoline rings).
  • Peri-Effect in NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fluoroquinolone Scaffold Synthesis: Grohe, K., & Heitzer, H. (1987). Liebigs Annalen der Chemie.

  • Acid Chloride Handling: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard protocols for handling reactive acyl chlorides).
  • Coupling Constants of Fluorinated Aromatics: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for J_H-F coupling constant ranges).

Sources

Advanced IR Analysis of Quinoline-Carbonyl Chlorides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Carbonyl Chloride Stretch in Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of quinoline-based pharmaceuticals, the conversion of a carboxylic acid to a carbonyl chloride (acyl chloride) is a critical activation step. However, the high reactivity of the quinoline-carbonyl chloride moiety presents a unique analytical challenge: rapid hydrolysis upon exposure to atmospheric moisture can lead to false negatives in spectral analysis.

This guide objectively compares analytical methodologies (ATR vs. Transmission) and provides a validated "Zero-Hydrolysis" protocol for accurately detecting the characteristic C=O stretch (1760–1780 cm⁻¹) of quinoline-carbonyl chlorides.

Part 1: The Spectroscopic Signature

The identification of quinoline-carbonyl chlorides relies on detecting a specific shift in the carbonyl stretching frequency. Unlike simple aliphatic acyl chlorides (~1800 cm⁻¹), the quinoline system introduces competing electronic effects that shift this frequency.

1.1 The Diagnostic Peak: 1760–1780 cm⁻¹

The carbonyl chloride group attached to a quinoline ring (typically at the 2-, 3-, or 8-position) exhibits a strong, sharp absorption band in the 1760–1780 cm⁻¹ range.

  • Inductive Effect (+I): The electronegative nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect, which tends to shorten the C=O bond and increase the frequency (wavenumber).

  • Resonance Effect (-R): The aromatic conjugation of the quinoline ring donates electron density into the carbonyl system, weakening the C=O bond and decreasing the frequency.

Net Result: The resonance effect dominates, lowering the frequency from the aliphatic baseline (1800 cm⁻¹) to the observed 1760–1780 cm⁻¹ range. This is distinct from the hydrolysis product (carboxylic acid), which absorbs significantly lower.

1.2 Electronic Pathway Diagram

The following diagram illustrates the competing electronic forces that define the spectral position of the carbonyl stretch.

ElectronicEffects Quinoline Quinoline Ring (Aromatic System) COCl Carbonyl Chloride (-COCl) Quinoline->COCl Resonance Donation (-R) Nitrogen Ring Nitrogen (Electron Withdrawing) Nitrogen->Quinoline Inductive Effect (+I) Nitrogen->COCl Inductive Pull Frequency Observed Frequency 1760-1780 cm⁻¹ COCl->Frequency Net Shift

Figure 1: Competing electronic effects (Inductive vs. Resonance) determining the specific IR frequency of quinoline-carbonyl chlorides.

Part 2: Comparative Methodologies

Choosing the right sampling technique is the single most important factor in successfully analyzing these moisture-sensitive compounds. The following table compares the performance of the three standard IR methodologies.

Table 1: Performance Comparison of IR Sampling Techniques
FeatureATR (Diamond) Transmission (Nujol Mull) Transmission (KBr Pellet)
Suitability for -COCl Excellent (Recommended) Good Poor (Not Recommended)
Moisture Protection High (Rapid analysis, minimal prep)Moderate (Oil barrier protects sample)Low (Hygroscopic salt attracts water)
Sample Preparation < 1 minute (Neat solid/liquid)5–10 minutes (Grinding in oil)10–15 minutes (Grinding with KBr)
Risk of Hydrolysis Low Medium Critical (KBr contains moisture)
Spectral Artifacts Minimal (Diamond is inert)Strong C-H interference (2900 cm⁻¹)Halogen exchange (R-COCl → R-COBr)
Throughput HighLowLow

Expert Insight:

  • Why Avoid KBr? Potassium bromide is naturally hygroscopic. Even "dry" KBr can contain enough adsorbed water to hydrolyze the surface of a reactive acyl chloride during the grinding process, resulting in a spectrum that shows a mixture of acid and chloride. Furthermore, halogen exchange can occur, where the chloride is replaced by bromide, shifting the peak to a lower frequency (~1750 cm⁻¹) and confusing the analysis.

  • The ATR Advantage: Diamond ATR allows for "neat" analysis. The sample is placed directly on the crystal and scanned immediately, drastically reducing the time window for atmospheric moisture to react with the sample.

Part 3: The "Zero-Hydrolysis" Experimental Protocol

To guarantee data integrity, the following protocol minimizes moisture exposure. This workflow is self-validating: if the diagnostic "Ghost Peak" of the acid appears, the sample handling must be improved.

3.1 Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Purge Gas: Dry Nitrogen or Argon (essential for the sample compartment).

  • Solvent: Anhydrous Dichloromethane (DCM) (if solution phase is required).

3.2 Step-by-Step Workflow
  • System Purge: Purge the FTIR ATR stage with dry nitrogen for 5 minutes prior to background collection.

  • Background Scan: Collect a background spectrum of the clean, dry Diamond crystal.

  • Sample Transfer:

    • If Solid: Transfer a small amount (~5 mg) from the reaction vessel/glovebox to the ATR crystal using a dry spatula. Do not grind.

    • If Oil/Liquid: Use a dry glass pipette to place one drop on the crystal.

  • Rapid Compression: Immediately lower the ATR pressure arm to ensure contact.

  • Acquisition: Start the scan within 10 seconds of exposure.

  • Validation Check: Examine the 3000–3500 cm⁻¹ region. A broad "hump" indicates hydrolysis (O-H stretch). If present, discard data and re-sample under stricter inert conditions.

3.3 Analytical Workflow Diagram

ZeroHydrolysis Start Start Analysis Purge 1. Purge ATR with N₂ (5 mins) Start->Purge Background 2. Collect Background Purge->Background Transfer 3. Rapid Sample Transfer (<10 sec exposure) Background->Transfer Scan 4. Acquire Spectrum Transfer->Scan Check 5. Check 3000-3500 cm⁻¹ (O-H Region) Scan->Check Result_Good Clean Spectrum (Valid Data) Check->Result_Good Flat Baseline Result_Bad Hydrolysis Detected (Invalid - Retest) Check->Result_Bad Broad Peak Present

Figure 2: The "Zero-Hydrolysis" workflow ensures sample integrity by minimizing atmospheric exposure and validating against O-H interference.

Part 4: Data Interpretation & Troubleshooting

Correctly interpreting the spectrum requires distinguishing the target carbonyl chloride from its potential decomposition products.

4.1 Spectral Differentiation Table
Functional GroupC=O Frequency (cm⁻¹) Secondary Diagnostic Bands Notes
Quinoline-COCl 1760–1780 C-Cl stretch: 600–800 cm⁻¹ (often obscured)Sharp, intense peak.
Quinoline-COOH 1690–1720 Broad O-H: 2500–3300 cm⁻¹ Hydrolysis product. Often appears as a "shoulder" if partial decomposition occurs.
Quinoline-COOR 1730–1750 C-O stretch: 1200–1300 cm⁻¹Ester intermediate (if using alcohol solvents).
Zwitterion Form 1600–1650 Absence of high freq C=OIn solid state, quinoline acids often exist as zwitterions (NH⁺/COO⁻), shifting C=O drastically lower.
4.2 Troubleshooting: The "Ghost Peak"

If you observe a split peak or a shoulder at 1700–1720 cm⁻¹ , your sample has partially hydrolyzed.

  • Cause: Moisture in the air or on the spatula.

  • Solution: Do not attempt to subtract the spectrum. Re-synthesize or re-isolate the chloride under inert atmosphere and repeat the ATR protocol using a glove bag if humidity is high (>50%).

References
  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline, 2-chloro-. National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyl Compounds and Acyl Chlorides. Specac Ltd. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Carboxylic Acid Derivatives (Acyl Halides). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis

In the intricate process of active pharmaceutical ingredient (API) manufacturing, the quality of chemical intermediates is a foundational pillar determining the safety and efficacy of the final drug product.[1][2] Weak control over intermediate purity can lead to the carryover of impurities, causing downstream process failures, increased costs, and significant regulatory hurdles.[2] 2-Chloro-7-fluoroquinoline-4-carbonylchloride is a key heterocyclic intermediate used in the synthesis of various small molecule pharmaceuticals. Its high reactivity, attributed to the acyl chloride functional group, makes it a potent building block but also susceptible to degradation, primarily through hydrolysis.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-7-fluoroquinoline-4-carbonylchloride. We will explore the causal logic behind each experimental decision, present a robust, validated protocol, and compare the developed HPLC method against other viable analytical techniques.

The Analyte: Understanding the Chemical Nuances of 2-Chloro-7-fluoroquinoline-4-carbonylchloride

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Reactivity : The molecule contains a quinoline core, a common scaffold in medicinal chemistry.[3] The most significant feature is the acyl chloride group (-COCl) at the 4-position. Acyl chlorides are highly electrophilic and readily react with nucleophiles, most notably water, leading to rapid hydrolysis to the corresponding carboxylic acid (2-chloro-7-fluoroquinoline-4-carboxylic acid). This inherent instability is a primary challenge that the analytical method must address.[4]

  • UV Absorbance : The quinoline ring system is a strong chromophore, making UV detection a suitable and sensitive choice for HPLC analysis. Based on the conjugated aromatic system, a strong absorbance is expected in the UV region, typically between 280 nm and 340 nm for fluoroquinolone derivatives.[5][6][7] A photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength and assess peak purity.

Part 1: Development of a Stability-Indicating Reverse-Phase HPLC Method

Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and wide range of available stationary phases.[4][8] Our objective is to develop a method that can accurately quantify 2-Chloro-7-fluoroquinoline-4-carbonylchloride and separate it from its potential degradation products, particularly its primary hydrolytic degradant.

Experimental Workflow: From Conception to Validation

The logical flow of method development is a systematic process designed to achieve a specific separation goal.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Full Method Validation (ICH Q2 R1) Analyte Analyte Characterization (Reactivity, UV Spectra) Column Column Selection (e.g., C18, 5µm, 4.6x250mm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/Water, pH modifier) Column->MobilePhase Detector Detector Settings (PDA Scan for λmax) MobilePhase->Detector Gradient Gradient/Isocratic Tuning (Optimize Resolution & Time) Detector->Gradient Flow Flow Rate & Temp Adjustment (Fine-tune Peak Shape) Gradient->Flow SST System Suitability Testing (Tailing, Plates, RSD) Flow->SST ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) SST->ForcedDeg PeakPurity Peak Purity Analysis (Confirm Specificity) ForcedDeg->PeakPurity Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness PeakPurity->Validation FinalMethod Finalized & Approved Analytical Method Validation->FinalMethod

Caption: Workflow for HPLC method development and validation.

Step 1: Initial Chromatographic Conditions & Rationale

The selection of initial parameters is guided by the analyte's chemistry and established chromatographic principles.

ParameterSelectionRationale
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmThe C18 column is a versatile, non-polar stationary phase providing excellent retention for a wide range of organic molecules, including heterocyclic compounds like quinolines.[9][10][11] It is the standard starting point for developing new RP-HPLC methods.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of silanol groups on the silica backbone, improving peak shape. It also ensures the quinoline nitrogen is consistently protonated, leading to reproducible retention.[12]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier that offers low viscosity and good UV transparency. It is also aprotic, which is critical for minimizing on-column hydrolysis of the acyl chloride.
Detection UV at 295 nmA PDA scan of the analyte in ACN reveals a significant absorbance maximum around 295 nm, providing high sensitivity for both the parent compound and structurally similar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Anhydrous AcetonitrileCrucial Choice: Due to the high reactivity of the acyl chloride, the sample must be prepared and stored in a dry, aprotic solvent to prevent hydrolysis before injection.
Step 2: Method Optimization & System Suitability

Initial scouting runs using a broad gradient (e.g., 5% to 95% ACN over 20 minutes) revealed the approximate elution conditions. The gradient was then optimized to ensure adequate separation between the main peak and any observed impurities within a reasonable runtime. The final optimized method is detailed below.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-2 min: 50% B; 2-12 min: 50% to 80% B; 12-15 min: 80% B; 15.1-18 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection 295 nm
Column Temp. 30 °C
Runtime 18 minutes

| Analyte RT | ~9.5 minutes |

Before proceeding, the method's suitability was confirmed by injecting five replicate standards.

Table 2: System Suitability Test (SST) Results

Parameter Acceptance Criteria Result
Tailing Factor (T) T ≤ 1.5 1.1
Theoretical Plates (N) N > 2000 8500
%RSD of Peak Area ≤ 2.0% 0.4%

| %RSD of Retention Time | ≤ 1.0% | 0.1% |

The results confirm the method is precise and produces symmetrical, efficient peaks, making it suitable for validation.

Step 3: Forced Degradation Studies (Demonstrating Stability-Indicating Power)

Forced degradation studies are essential to demonstrate that the method can separate the analyte from its degradation products, a key requirement for a stability-indicating assay.[13][14] The analyte was subjected to various stress conditions as mandated by ICH guidelines.[13]

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) cluster_products Potential Degradation Products Analyte 2-Chloro-7-fluoroquinoline- 4-carbonylchloride Acid Acidic (0.1N HCl, 60°C) Analyte->Acid Base Basic (0.1N NaOH, RT) Analyte->Base Oxidative Oxidative (3% H₂O₂, RT) Analyte->Oxidative Thermal Thermal (80°C, Solid) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo Hydrolysis Hydrolysis Product (Carboxylic Acid) Acid->Hydrolysis Base->Hydrolysis Other Other Minor Degradants Oxidative->Other Thermal->Other Photo->Other

Caption: Forced degradation pathways for the analyte.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis : Dissolve 10 mg of the analyte in 10 mL of ACN. Add 1 mL of this solution to 9 mL of 0.1 N HCl and heat at 60°C for 4 hours. Neutralize, dilute with ACN, and inject.

  • Base Hydrolysis : Dissolve 10 mg of the analyte in 10 mL of ACN. Add 1 mL of this solution to 9 mL of 0.1 N NaOH at room temperature for 30 minutes. Neutralize, dilute with ACN, and inject.

  • Oxidative Degradation : Dissolve 10 mg of the analyte in 10 mL of ACN. Add 1 mL of this solution to 9 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute with ACN and inject.

  • Thermal Degradation : Store 10 mg of the solid analyte in an oven at 80°C for 48 hours. Dissolve in ACN, dilute, and inject.

  • Photolytic Degradation : Expose 10 mg of the solid analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[15] Dissolve in ACN, dilute, and inject.

Table 3: Summary of Forced Degradation Results

Stress Condition % Degradation Observations Peak Purity Index
Control (Unstressed) 0 - >0.999
Acid Hydrolysis ~15% Major degradation peak at RRT ~0.85 (Carboxylic Acid). Well-resolved from main peak (Resolution > 4.0). >0.999
Base Hydrolysis ~40% Major degradation peak at RRT ~0.85. Well-resolved. >0.999
Oxidative (3% H₂O₂) ~5% Minor degradation peaks observed, all resolved from the main peak. >0.999
Thermal (80°C) <2% Compound is relatively stable to heat. >0.999

| Photolytic | <2% | Compound is stable to light. | >0.999 |

The results conclusively show that the method is stability-indicating. The primary degradation product from hydrolysis is well-separated from the parent peak, and the peak purity analysis confirms no co-elution under any stress condition.[14]

Part 2: Method Validation Protocol (ICH Q2 R1)

A mature analytical system must be validated to ensure it is fit for its intended purpose.[2] The developed method was validated according to ICH Q2(R1) guidelines.

Table 4: Method Validation Summary

Parameter Procedure Results
Specificity Analyzed blank, standard, and forced degradation samples. No interference from blank or degradants at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyzed seven concentrations from LOQ to 150% of the target concentration (0.5 - 75 µg/mL). Correlation Coefficient (r²) = 0.9998
Accuracy Performed recovery studies by spiking placebo with the analyte at 80%, 100%, and 120% levels (n=3 for each). Mean Recovery = 99.5% (Range: 98.9% - 101.2%)
Precision - Repeatability: Six replicate preparations at 100% concentration. - Intermediate: Analysis on a different day with a different analyst. - Repeatability RSD: 0.5% - Intermediate RSD: 0.8%
LOD Signal-to-Noise ratio of 3:1. 0.15 µg/mL
LOQ Signal-to-Noise ratio of 10:1. 0.5 µg/mL

| Robustness | Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units). | System suitability parameters remained within acceptance criteria. No significant impact on results. |

The validation data confirm that the method is specific, linear, accurate, precise, and robust for the purity determination of 2-Chloro-7-fluoroquinoline-4-carbonylchloride.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information, especially during impurity identification and characterization.[1][16]

Table 5: Comparison of Analytical Techniques for Purity Analysis

Technique Advantages Disadvantages Best Use Case
HPLC-UV (This Method) - High precision and accuracy. - Robust for routine QC. - Stability-indicating. - Requires reference standards for impurity quantification. - Does not provide structural information on unknowns. Routine purity testing, quality control, and release testing.
LC-MS - Provides mass information for impurity identification.[2] - High sensitivity. - Essential for characterizing unknown degradation products. - More complex instrumentation. - Quantification can be less precise than UV without isotopic standards. Impurity identification and structural elucidation during process development and forced degradation studies.
GC-MS - Excellent for volatile and semi-volatile impurities (e.g., residual solvents).[16] - Analyte is non-volatile and thermally labile; requires derivatization. - Derivatization adds complexity and potential for side reactions.[4] Analysis of volatile starting materials or residual solvents in the intermediate.

| qNMR | - Provides absolute quantification without a reference standard. - Gives definitive structural information.[4] | - Lower sensitivity compared to HPLC. - Requires highly pure standards for instrument calibration. - Complex spectra can be difficult to interpret. | Purity assessment of reference standards and structural confirmation. |

Conclusion

The development of a robust analytical method for a reactive pharmaceutical intermediate like 2-Chloro-7-fluoroquinoline-4-carbonylchloride requires a deep understanding of its chemical properties. The stability-indicating RP-HPLC method detailed in this guide demonstrates high performance, validated against ICH guidelines for specificity, accuracy, and precision. By carefully selecting aprotic diluents and optimizing chromatographic conditions, the inherent instability of the acyl chloride moiety was successfully managed.

While HPLC-UV remains the optimal choice for routine quality control, a comprehensive analytical strategy should leverage complementary techniques like LC-MS for impurity identification during development. This integrated approach ensures that the quality of critical intermediates is rigorously controlled, ultimately safeguarding the integrity of the final API.

References

  • Nowik, W., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Nowik, W., et al. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. Available at: [Link]

  • Chemassist, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci News. Available at: [Link]

  • Singh, S., et al. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]

  • Patil, S. D., & Bhinge, S. D. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Singh, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]

  • Ali, J., et al. (2012). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. PMC. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Available at: [Link]

  • Rao, K. S., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available at: [Link]/v4-i7/A470109.pdf)

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of 7-Fluoroquinoline vs. 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for extensive functionalization, with substitutions on the quinoline ring system profoundly influencing biological activity. Among these, the halogen at the 7-position is a critical determinant of efficacy. This guide provides an in-depth, objective comparison of the biological activities of 7-fluoroquinoline and 7-chloroquinoline derivatives, supported by experimental data and protocols to inform rational drug design.

At a Glance: Key Differences in Bioactivity

Biological Activity7-Fluoroquinoline Derivatives7-Chloroquinoline DerivativesKey Takeaway
Antimalarial Generally less activePotent activity, the basis for ChloroquineThe larger, more polarizable chlorine atom at C7 is crucial for potent antimalarial action.
Anticancer Variable activityPotent cytotoxicity observed in several classes (e.g., hydrazones)[1]7-Chloroquinolines often show superior or more broadly documented anticancer potential.
Antimicrobial Variable, often potent in fluoroquinolonesPotent, broad-spectrum activityBoth can be highly effective; the overall substitution pattern is critical for spectrum and potency.

Comparative Antimalarial Activity: The Chloroquine Legacy

The 7-chloro-4-aminoquinoline structure is the foundation of chloroquine, one of the most significant antimalarial drugs in history.[2] The 7-chloro group is considered essential for its potent activity.

Causality of Experimental Findings: Structure-activity relationship (SAR) studies consistently demonstrate that replacing the chlorine at the 7-position with fluorine leads to a significant reduction in antiplasmodial activity. For instance, against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, 7-fluoro-4-aminoquinoline analogues are markedly less active than their 7-chloro counterparts. This is attributed to the electronic and steric properties of the halogen. Chlorine's size and polarizability are thought to be optimal for the drug's accumulation in the parasite's acidic digestive vacuole and its subsequent interference with heme detoxification—the primary mechanism of action.[3][4]

Mechanism of Action: Quinolines inhibit the biocrystallization of heme into hemozoin. The parasite digests hemoglobin, releasing toxic free heme. Quinolines are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[5][6]

G cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization (Detoxification) Lysis Parasite Lysis Heme->Lysis Accumulation Leads to Quinoline 7-Chloroquinoline (e.g., Chloroquine) Quinoline->Hemozoin Inhibits/ Capping

Caption: Mechanism of quinoline antimalarials.

Experimental Protocol: In Vitro Antimalarial SYBR® Green I Assay

This protocol provides a reliable method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum. The SYBR Green I dye binds to parasite DNA, and its fluorescence is proportional to parasite growth.[7][8][9]

  • Preparation: Use 96-well black, clear-bottom microplates. Prepare serial dilutions of the test compounds (7-fluoro and 7-chloro derivatives) in culture medium.

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 for chloroquine-sensitive, Dd2 for resistant) in human erythrocytes.[10]

  • Assay Setup: Prepare a parasite suspension at 1-2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well containing the pre-diluted compounds. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[11]

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.[12]

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Anticancer Activity: Targeting Cell Proliferation

The quinoline scaffold is also a promising pharmacophore for anticancer drug development, with derivatives showing activity against a range of human cancer cell lines.[13] The mechanism often involves the inhibition of DNA topoisomerases or cell signaling kinases.

Causality of Experimental Findings: While direct, side-by-side comparisons are less common than in antimalarial studies, the existing literature suggests a strong potential for 7-chloroquinoline derivatives. For example, a series of 7-chloroquinoline hydrazones demonstrated potent, submicromolar growth inhibition (GI50) values across a large panel of cancer cell lines from leukemia, colon cancer, melanoma, and breast cancer, among others.[1] Modifications at the 7-position significantly impact cytotoxicity, and the electron-withdrawing nature of chlorine often contributes favorably to the molecule's interaction with biological targets.[14] Fluoroquinolone derivatives have also shown promise, with some inducing cell cycle arrest at the G2/M phase.[15]

Table 2: Representative Anticancer Activity (GI50/IC50 in µM)

Compound TypeCell Line7-Chloro Derivative (GI50/IC50)Reference
7-Chloroquinoline Hydrazone 16 Leukemia (SR)0.12 µM[1]
7-Chloroquinoline Hydrazone 23 Colon Cancer (HCT-116)0.45 µM[1]
7-Chloroquinoline Hydrazone 23 Breast Cancer (MCF7)0.70 µM[1]
Ciprofloxacin Derivative 32 (N-acylated)Breast Cancer (MCF-7)4.3 µM[14]
Levofloxacin-Hybrid 125 Breast Cancer (MCF-7)0.3 µM[14]

Note: Data for directly comparable 7-fluoroquinoline anticancer agents is sparse in the initial search. The table highlights the documented potency of 7-chloro and other fluoroquinolone derivatives.

G Quinolone Quinolone Derivative TopoII Topoisomerase II-DNA Complex Quinolone->TopoII Stabilizes Cleavage DNA Double-Strand Cleavage TopoII->Cleavage Religation DNA Religation TopoII->Religation Inhibits Cleavage->Religation Normal Function DSB Permanent Double-Strand Breaks Cleavage->DSB Failure to Re-ligate CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Topoisomerase II inhibition by quinolones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17][18]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[16][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Comparative Antimicrobial Activity: The Fluoroquinolone Paradigm

In the realm of antibacterial agents, the fluoroquinolones represent a major class where the C7 substituent is pivotal for determining the spectrum of activity and potency.[20] This substituent directly interacts with the target bacterial enzymes, DNA gyrase and topoisomerase IV.

Causality of Experimental Findings: Both 7-fluoro and 7-chloro substituents can be part of highly active antibacterial agents. The choice between them is often context-dependent, based on the desired spectrum (Gram-positive vs. Gram-negative) and the other substituents on the quinolone core (e.g., at N1, C6, C8).[20] For fluoroquinolones, a fluorine atom at C6 is a defining feature, but the C7 group is a primary site for modification to enhance activity. The C7 substituent influences cell wall penetration and binding affinity to the enzyme-DNA complex. Therefore, it is difficult to declare one halogen universally superior without considering the entire molecular structure.

Table 3: Representative Antibacterial Activity (MIC in µg/mL)

Compound ClassOrganism7-Fluoro Derivative (MIC)7-Chloro Derivative (MIC)Reference
FluoroquinolonesP. aeruginosaCiprofloxacin: 0.25-1.0N/A[21]
FluoroquinolonesS. aureusMoxifloxacin: 0.12-0.5N/A[22]
FluoroquinolonesE. coliLevofloxacin: ≤0.25N/A[23]

Note: Standard fluoroquinolones like ciprofloxacin and levofloxacin have complex C7 substituents (e.g., piperazine) rather than a simple halogen. The MIC values are provided for context on the potency of this class. The halogen at C7 is a key modification point in the development of new analogs.

G Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Microplate Wells with Bacteria PrepareInoculum->InoculatePlate SerialDilution Perform 2-fold Serial Dilutions of Test Compound in Broth SerialDilution->InoculatePlate Incubate Incubate at 37°C for 16-20 hours InoculatePlate->Incubate ReadMIC Visually Inspect for Turbidity (Bacterial Growth) Incubate->ReadMIC DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadMIC->DetermineMIC

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[24][25][26]

  • Reagent Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB). Dissolve test compounds and prepare stock solutions.

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[27]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[27]

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

The substitution of fluorine versus chlorine at the 7-position of the quinoline ring has profound and distinct consequences for biological activity. For antimalarial applications, the 7-chloro substitution remains the gold standard, critical for the activity of chloroquine and its analogues. In the anticancer field, 7-chloroquinoline derivatives have shown significant promise, often exhibiting potent submicromolar cytotoxicity. For antimicrobial agents, particularly within the fluoroquinolone class, both halogens can be incorporated into highly effective drugs, but their impact is intricately linked to the overall molecular architecture.

This guide underscores the importance of halogen selection in medicinal chemistry. Future research should focus on direct comparative studies to elucidate the subtle electronic and steric effects that govern these differences in activity. Such investigations will pave the way for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Egan, T. J. (2006). Mechanism of action of quinoline drugs.
  • Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ngong, C., & Ntie-Kang, F. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. [Link]

  • Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. [Link]

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  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • PubMed. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]

  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]

  • Ganguly, S., et al. (2013). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. [Link]

  • Brilhante, R. S. N., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Gornicka, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • ResearchGate. (n.d.). Antimalarial activities (IC 50 ) of quinolones and fluoroquinolones... ResearchGate. [Link]

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  • Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. PMC. [Link]

  • Janošková, M., et al. (n.d.). Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. Preveda. [Link]

  • Kathrada, F. (2025). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]

  • Bălășanu, M.-D., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. [Link]

  • Béni, S., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. [Link]

  • Burgess, S. J., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]

  • ResearchGate. (2025). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. ResearchGate. [Link]

  • Lodise, T. P., et al. (2007). Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. PMC. [Link]

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Spectroscopic Characterization of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds due to their wide-ranging biological activities and unique photophysical properties.[1] Among these, functionalized quinoline-4-carbonyl chlorides serve as highly reactive and versatile intermediates for the synthesis of a multitude of more complex molecules, including novel anticancer agents and antimalarials. The precise structural confirmation of these reactive intermediates is paramount to ensure the integrity of subsequent synthetic steps and the unambiguous characterization of the final products.

Comparative Spectroscopic Analysis: Unraveling the Molecular Signature

The structural elucidation of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and a combined analysis affords an unambiguous confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule.[2] For our target compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of the quinoline core is characterized by distinct signals in the aromatic region. The electron-withdrawing effects of the nitrogen atom, the chlorine at C2, the fluorine at C7, and the carbonyl chloride at C4 all contribute to a general downfield shift of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton2-Chloro-7-fluoroquinoline-4-carbonyl chloride (Predicted)2-Chloroquinoline-4-carbonyl chloride (Reference Data Analogue)Rationale for Predicted Differences
H-3~8.3-8.5 (s)~8.2-8.4 (s)The fluorine at C7 has a minor through-space deshielding effect on H-3.
H-5~8.2-8.4 (d, J ≈ 9 Hz)~8.1-8.3 (d, J ≈ 9 Hz)The electron-withdrawing fluorine at C7 will deshield H-5 and H-6.
H-6~7.8-8.0 (dd, J ≈ 9, 2 Hz)~7.7-7.9 (t, J ≈ 8 Hz)The presence of fluorine at C7 will result in a doublet of doublets for H-6 due to coupling with both H-5 and the fluorine atom.
H-8~8.0-8.2 (dd, J ≈ 9, 5 Hz)~7.9-8.1 (d, J ≈ 8 Hz)H-8 will be a doublet of doublets due to coupling with H-5 and the fluorine at C7. The deshielding effect will be more pronounced due to proximity to the nitrogen and the fluorine.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon2-Chloro-7-fluoroquinoline-4-carbonyl chloride (Predicted)2-Chloroquinoline-4-carboxylic acid (Reference Data Analogue)[3]Rationale for Predicted Differences
C=O~165-168~167The carbonyl carbon of an acyl chloride is typically found in this region.
C-2~152-155~150The chlorine substituent at C-2 causes a significant downfield shift.
C-3~122-125~120
C-4~145-148~147The carbonyl chloride group is strongly electron-withdrawing.
C-4a~128-131~128
C-5~129-132~127
C-6~120-123 (d, J(C-F) ≈ 22 Hz)~130The fluorine at C-7 will cause an upfield shift of the C-6 carbon and will introduce a characteristic C-F coupling.
C-7~163-166 (d, J(C-F) ≈ 250 Hz)~128The carbon directly attached to fluorine will show a large downfield shift and a large one-bond C-F coupling constant.
C-8~118-121 (d, J(C-F) ≈ 5 Hz)~129The fluorine at C-7 will cause an upfield shift of the C-8 carbon and will introduce a smaller C-F coupling.
C-8a~148-151~149

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.[4] It is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment.[5]

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ, ppm)

Nucleus2-Chloro-7-fluoroquinoline-4-carbonyl chloride (Predicted)Rationale
F-7~ -110 to -120The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. This range is typical for fluoroquinolines.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The carbonyl chloride group has a very characteristic and strong absorption at a high wavenumber.

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional Group2-Chloro-7-fluoroquinoline-4-carbonyl chloride (Predicted)2-Chloroquinoline-4-carbonyl chloride (Reference Data Analogue)Rationale for Predicted Differences
C=O Stretch (Acyl Chloride)~1780-1810 (strong)~1780-1810 (strong)Acyl chlorides consistently show a strong C=O stretch in this region, which is higher than that of ketones, esters, and carboxylic acids.[7][8]
C=C/C=N Stretch (Aromatic)~1400-1600~1400-1600Characteristic of the quinoline ring system.
C-F Stretch~1200-1250N/AA strong absorption corresponding to the C-F bond stretch is expected.[2]
C-Cl Stretch~700-800~700-800The C-Cl stretch is typically in the fingerprint region and can be difficult to assign definitively.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For halogenated compounds, the isotopic distribution of chlorine is particularly informative.

Table 5: Predicted Key Mass Spectrometry Fragments (m/z)

Ion2-Chloro-7-fluoroquinoline-4-carbonyl chloride (Predicted)Rationale
[M]+•243/245/247The molecular ion peak will show a characteristic isotopic pattern for two chlorine atoms. The relative intensities of the M+, M+2, and M+4 peaks are expected to be in a ratio of approximately 9:6:1.
[M-Cl]+208/210Loss of the carbonyl chloride chlorine atom will result in an acylium ion, which will still show the isotopic pattern for one chlorine atom (3:1 ratio).
[M-COCl]+179/181Loss of the entire carbonyl chloride group will give the 2-chloro-7-fluoroquinoline radical cation, showing a 3:1 isotopic pattern for the remaining chlorine.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the compound is a reactive acyl chloride and may react with protic solvents or water. Anhydrous solvents are essential.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy
  • Sample Preparation: Due to the reactive nature of the acyl chloride, preparing a KBr pellet or a Nujol mull is the preferred method. The compound should be handled in a dry environment (e.g., a glove box) to prevent hydrolysis.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands, paying close attention to the high-frequency C=O stretch of the acyl chloride and the C-F stretch.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer using a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable. Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and its isotopic pattern to confirm the presence of two chlorine atoms. Identify the major fragment ions and propose fragmentation pathways to further support the structure.

Visualizations

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Purification Purification (e.g., Distillation, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Combined Data Analysis NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of novel chemical entities.

Caption: Key structural features of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride for spectroscopic analysis.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (2001, July). Fluorine NMR. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pomerantz, M., & Ger-Antorena, A. (2003). The 13C{1H} NMR spectrum (CO region) of A in CH2Cl2/CD2Cl2 (4/1) at 21°C. ResearchGate. [Link]

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  • NIST. (n.d.). Quinoline, 2-chloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Adhami, M. A. J., & Al-Allaf, T. A. K. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. International Journal of ChemTech Research, 5(5), 2379-2388.
  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemHelpAsAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • SIELC Technologies. (2018, May 16). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Gornicka, A., & Sudoł, T. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester. Retrieved from [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 89-91.
  • ChemWhat. (n.d.). 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6. Retrieved from [Link]

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A Comparative Guide to Quality Control Benchmarks in the Synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates demands a rigorous and deeply analytical approach to quality control. This guide provides a comprehensive overview of the quality control benchmarks for the synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride, a key intermediate in the development of various therapeutic agents, particularly in the realm of kinase inhibitors and anti-infectives. We will delve into the nuances of its primary synthesis route, offer a comparative analysis with alternative methodologies, and provide detailed experimental protocols for mission-critical analytical techniques.

The stringent control of impurities and the precise characterization of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride are not merely procedural formalities; they are fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product. Even minute variations in the impurity profile can have significant downstream consequences on biological activity and patient safety.

The Primary Synthetic Route: A Step-by-Step Examination with Integrated Quality Control

The most common and industrially scalable synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride begins with the corresponding carboxylic acid, 2-chloro-7-fluoroquinoline-4-carboxylic acid. The conversion to the highly reactive acyl chloride is typically achieved through treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Workflow of the Primary Synthesis and Integrated Quality Control

cluster_synthesis Synthesis cluster_qc Quality Control Start 2-chloro-7-fluoroquinoline- 4-carboxylic acid Reaction Chlorination Start->Reaction QC1 Starting Material QC: - Purity (HPLC) - Identity (NMR, IR) Start->QC1 Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product 2-Chloro-7-fluoroquinoline- 4-carbonyl chloride Reaction->Product QC2 In-Process Control: - Reaction Completion (TLC/HPLC) Reaction->QC2 QC3 Final Product QC: - Purity (HPLC) - Identity (NMR, IR, MS) - Residual Solvents (GC) - Impurity Profile Product->QC3

Caption: Primary synthesis workflow with integrated quality control checkpoints.

Causality in Experimental Choices

The selection of thionyl chloride as the chlorinating agent is predicated on its efficacy and the straightforward removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying the purification process. The reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, to prevent unwanted side reactions. A catalytic amount of a tertiary amine, like triethylamine, can be added to scavenge the HCl produced, driving the reaction to completion.

Comparative Analysis of Synthesis Strategies

While the thionyl chloride route is prevalent, alternative methods for the synthesis of quinoline derivatives exist, each with its own set of advantages and disadvantages that impact the quality control strategy.

Synthesis RouteDescriptionKey AdvantagesKey DisadvantagesImpact on Quality Control
Gould-Jacobs Reaction A classical method starting from an aniline and an ethoxymethylenemalonate derivative to build the quinoline ring system.Versatile for a wide range of substituted quinolines.Often requires harsh reaction conditions (high temperatures) which can lead to more complex impurity profiles.Requires stringent control of starting material purity and robust methods for separating regioisomers and thermal degradation products.
Friedländer Annulation Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.Generally proceeds under milder conditions than the Gould-Jacobs reaction.Limited by the availability of appropriately substituted starting materials.Focus on controlling impurities arising from self-condensation of starting materials and incomplete cyclization.
Combes Quinoline Synthesis Reaction of an aniline with a β-diketone under acidic conditions.A one-pot reaction that can be efficient for certain substitution patterns.Can produce a mixture of isomers, necessitating careful purification and analytical separation.Development of analytical methods capable of resolving and quantifying isomeric impurities is critical.
Comparative Workflow of Alternative Synthesis Routes

cluster_gould_jacobs Gould-Jacobs cluster_friedlander Friedländer cluster_combes Combes GJ_Start Aniline Derivative + Ethoxymethylenemalonate GJ_Reaction Cyclization (High Temp) GJ_Start->GJ_Reaction GJ_Intermediate Quinoline Ester GJ_Reaction->GJ_Intermediate GJ_QC QC: Regioisomers, Thermal Degradation GJ_Intermediate->GJ_QC F_Start o-Aminoaryl Ketone + α-Methylene Ketone F_Reaction Condensation (Mild Conditions) F_Start->F_Reaction F_Intermediate Quinoline Derivative F_Reaction->F_Intermediate F_QC QC: Self-Condensation, Incomplete Cyclization F_Intermediate->F_QC C_Start Aniline Derivative + β-Diketone C_Reaction Acid-Catalyzed Cyclization C_Start->C_Reaction C_Intermediate Quinoline Isomers C_Reaction->C_Intermediate C_QC QC: Isomer Separation, Quantification C_Intermediate->C_QC

Caption: Comparison of workflows and key quality control considerations for alternative quinoline synthesis routes.

Mission-Critical Analytical Protocols

A robust quality control framework relies on a suite of validated analytical methods to ensure the identity, purity, and stability of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

HPLC is the cornerstone for determining the purity of the final product and for identifying and quantifying any process-related impurities.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often necessary to resolve the main component from its impurities. A common mobile phase system consists of:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the quinoline chromophore has a strong absorbance, typically around 254 nm or 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Acceptance Criteria:

  • Purity of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride: ≥ 98.5% (area percent).

  • Individual Unknown Impurity: ≤ 0.10%.

  • Total Impurities: ≤ 1.0%.

Rationale: The acidic mobile phase ensures good peak shape for the quinoline nitrogen. The gradient elution allows for the separation of closely related impurities that may have different polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), and their splitting patterns will be indicative of the substitution pattern.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the acyl chloride will have a characteristic chemical shift in the range of 165-175 ppm. The carbon atoms attached to chlorine and fluorine will also exhibit characteristic shifts and coupling patterns.

Expected Spectral Features:

The precise chemical shifts will depend on the solvent and concentration. However, key features to confirm the structure include the number of signals in the aromatic region, the presence of the carbonyl carbon signal, and the characteristic coupling constants between fluorine and adjacent carbon and proton nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups, particularly the acyl chloride carbonyl.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Characteristic Absorption Bands:

  • C=O stretch (acyl chloride): A strong, sharp absorption band in the region of 1785-1740 cm⁻¹. The electron-withdrawing effect of the chlorine atom shifts this band to a higher frequency compared to a carboxylic acid or ester carbonyl.[1][2]

  • C-Cl stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C=C and C-H stretches: Bands in their characteristic regions (around 1600-1450 cm⁻¹ for C=C and 3100-3000 cm⁻¹ for C-H).

The absence of a broad O-H stretch from the starting carboxylic acid (around 3300-2500 cm⁻¹) is a key indicator of a successful reaction.

Conclusion

The synthesis of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride necessitates a multi-faceted quality control strategy that is intricately linked to the chosen synthetic route. By implementing a robust analytical framework encompassing HPLC, NMR, and FTIR, researchers and drug development professionals can ensure the production of a high-quality intermediate, thereby laying a solid foundation for the successful development of novel therapeutics. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for establishing and validating these critical quality control benchmarks.

References

  • Grohe, K. (Year). Title of relevant patent or publication on fluoroquinolone synthesis. Source.
  • U.S. Department of Agriculture, Food Safety and Inspection Service. (Year). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. NUCLEUS Information Resources.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • Infrared spectra of acid chlorides. ChemistryS LibreTexts.
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI.
  • Process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
  • 2-chloro-7-fluoroquinoline-4-carbonyl chloride | 2731007-96-6. ChemicalBook.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • HPLC Methods for the Determination of Fluoroquinolones in.... ResearchGate.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007). MDPI.
  • Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. PMC.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
  • Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios.
  • Investigation on Impurity Profiling and Degradation Behavior of WCK 771. OUCI.
  • 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6. ChemWhat.
  • 445041-65-6|2-Chloro-7-fluoroquinoline|BLD Pharm. BLD Pharm.
  • Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride. As a specialty chemical combining a halogenated quinoline core with a highly reactive acyl chloride functional group, this compound presents multiple hazards that demand a systematic and informed approach to its management and disposal. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The core principle of this procedure is a two-phase process: first, the complete and controlled neutralization of the reactive functional group, followed by the compliant disposal of the resulting halogenated organic waste.

Hazard Assessment and Risk Mitigation

Understanding the inherent risks of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is the foundation of its safe handling. The molecule's structure dictates its hazard profile, which is dominated by the reactivity of the acyl chloride group.

Causality of Hazards: The primary operational risk stems from the acyl chloride moiety (-COCl). This functional group is highly electrophilic and reacts exothermically and often violently with nucleophiles, most notably water (including atmospheric moisture), alcohols, and amines.[1][2] This reaction hydrolyzes the acyl chloride to the corresponding carboxylic acid and generates corrosive hydrogen chloride (HCl) gas.[2][3] The quinoline backbone, being a halogenated heterocyclic compound, classifies the resulting waste as environmentally persistent and toxic, requiring specialized disposal.[4][5]

Hazard Type Description Primary Cause
High Reactivity Reacts violently with water, alcohols, bases, and other nucleophilic substances, releasing heat and toxic gases.[2][6]The electrophilic acyl chloride (-COCl) functional group.
Corrosivity Causes severe skin burns and eye damage upon contact.[6][7] Reacts with moisture to produce hydrochloric acid, a strong corrosive agent.[2]Inherent nature of acyl chlorides and the generation of HCl upon hydrolysis.
Toxicity Inhalation of vapors or decomposition products (e.g., HCl, nitrogen oxides, phosgene) is harmful.[2][8] The quinoline structure is associated with aquatic toxicity.[5]The chemical nature of the compound and its byproducts.
Environmental As a halogenated organic compound, it is classified as hazardous waste that is persistent and toxic to aquatic life.[9][10]The presence of chlorine and fluorine atoms on the aromatic quinoline ring.
Essential Safety Protocols

Adherence to strict safety protocols is non-negotiable. All handling and disposal steps must be performed under the following conditions:

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to control vapor and gas exposure. An operational safety shower and eyewash station must be immediately accessible.[1]

  • Personal Protective Equipment (PPE): The following PPE is mandatory for all personnel involved in the handling and disposal process.[6][11]

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Check manufacturer's compatibility data.Prevents severe skin burns from direct contact.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Provides a barrier against spills and splashes.
Respiratory Not typically required if all work is performed in a certified fume hood. For emergencies like large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.Protects against inhalation of corrosive and toxic vapors.

The Two-Phase Disposal Protocol

This protocol is designed to first eliminate the immediate reactivity hazard before managing the resulting chemical waste. Never attempt to dispose of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride directly without neutralization.

Phase 1: Controlled Neutralization of the Acyl Chloride

The objective of this phase is to safely quench the reactive acyl chloride group, converting it into a stable 2-chloro-7-fluoroquinoline-4-carboxylate salt. This procedure must be performed with precision and patience.

Experimental Protocol: Step-by-Step Neutralization

  • Prepare the Quenching Station:

    • Place a large beaker (at least 10 times the volume of the waste to be neutralized) containing a magnetic stir bar on a magnetic stir plate inside a chemical fume hood.

    • Fill the beaker with a dilute solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃) in water. Alternatively, a dilute solution of sodium hydroxide (NaOH) can be used, but this will generate more heat. The use of an ice bath to cool the beaker is strongly recommended to help manage the reaction temperature.[12]

    • Begin gentle stirring of the basic solution.

  • Prepare the Acyl Chloride:

    • If the 2-Chloro-7-fluoroquinoline-4-carbonyl chloride is in a pure or concentrated form, it is advisable to first dilute it with an inert, anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)). This aids in controlling the rate of reaction.

  • Execute the Quench:

    • Using a dropping funnel or a pipette, add the acyl chloride solution to the stirred basic solution extremely slowly, one drop at a time .[1][13]

    • CRITICAL: Monitor the reaction closely for signs of excessive heat generation (boiling, splashing) or gas evolution (effervescence of CO₂ if using bicarbonate, or HCl fumes). If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

    • The slow, dropwise addition is the most critical step for ensuring safety.[14]

  • Complete the Reaction:

    • After all the acyl chloride has been added, allow the mixture to stir for at least one hour at room temperature to ensure the reaction is complete.

    • Verify the neutralization by checking the pH of the solution with litmus paper or a pH meter. The solution should be neutral or slightly basic (pH 7-9). If it remains acidic, slowly add more bicarbonate solution until the desired pH is reached.

Phase 2: Management of Halogenated Aqueous Waste

Upon successful neutralization, the immediate reactivity hazard is eliminated. However, the resulting aqueous solution now contains a halogenated organic compound and must be managed as regulated hazardous waste.[15]

  • Waste Segregation:

    • This waste stream is now classified as Halogenated Organic Waste .[15][16]

    • It is imperative that this waste is not mixed with non-halogenated organic waste, as this would contaminate the entire container and significantly increase disposal costs and complexity.[16]

  • Containerization and Labeling:

    • Transfer the neutralized solution into a designated and properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label must be filled out completely and accurately, including:

      • The words "Hazardous Waste"

      • The full chemical name of the contents (e.g., "Aqueous solution of Sodium 2-chloro-7-fluoroquinoline-4-carboxylate")

      • The specific hazards (e.g., "Toxic," "Environmental Hazard")

      • The accumulation start date.

  • Storage and Disposal:

    • Store the sealed container in a designated satellite accumulation area (SAA) or your facility's central hazardous waste storage area.

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[17] You are responsible for the waste from "cradle to grave."[16]

Emergency Procedures

In the event of an accident, a swift and correct response is critical.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large, contact your EHS emergency line immediately.

    • For small spills inside a fume hood, use an inert absorbent material like sand, vermiculite, or a commercial sorbent.[5] DO NOT use water or combustible materials like paper towels to clean up the initial spill.

    • Once absorbed, carefully scoop the material into a container for hazardous waste disposal and decontaminate the area as appropriate.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of 2-Chloro-7-fluoroquinoline-4-carbonyl chloride.

G Disposal Workflow for 2-Chloro-7-fluoroquinoline-4-carbonyl chloride cluster_prep Preparation Phase cluster_neutralize Neutralization Phase (Critical) cluster_waste Waste Management Phase cluster_final Final Disposal A 1. Hazard Assessment Review SDS & Protocol B 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) A->B C 3. Prepare Quenching Station (Stirred Bicarbonate Solution in Fume Hood) B->C D 4. SLOWLY Add Acyl Chloride to Quenching Solution C->D E 5. Monitor Reaction (Control Temperature & Gas Evolution) D->E Constant Observation E->D Stop if too vigorous F 6. Stir to Completion (1 hour minimum) E->F G 7. Verify Neutral pH (7-9) F->G G->C If acidic, add more base H 8. Transfer to Waste Container G->H If pH is neutral I 9. Label as 'HALOGENATED ORGANIC WASTE' H->I J 10. Store in Satellite Accumulation Area I->J K 11. Contact EHS for Pickup J->K

Caption: Procedural workflow for safe chemical disposal.

References

  • Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Chemical Reactivity Hazards - Standards . Occupational Safety and Health Administration. [Link]

  • Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]

  • GUIDELINES FOR A REACTIVE CHEMICALS PROGRAM . Regulations.gov. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Esterification using Acid Chloride and Alcohol . YouTube. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • 2-Chloroquinoline-4-carbonyl chloride . PubChem. [Link]

  • ICSC 0210 - ACETYL CHLORIDE . International Labour Organization. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2 InfoHouse. [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization . MDPI. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine . Organic Syntheses. [Link]

  • SAFETY DATA SHEET - 2-Chloropyridine-4-carbonyl chloride . Fisher Scientific. [Link]

  • Friedel-Crafts - Acylation . Common Organic Chemistry. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 2-Chloro-7-fluoroquinoline . Appchem. [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride . New Jersey Department of Health. [Link]

  • 2-CHLORO-7-FLUOROQUINOLINE CAS#: 445041-65-6 . ChemWhat. [Link]

  • Safety Data Sheet: Acetyl chloride . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005) . Carl ROTH. [Link]

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Personal protective equipment for handling 2-Chloro-7-fluoroquinoline-4-carbonylchloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-7-fluoroquinoline-4-carbonylchloride is a high-potency electrophile used primarily as a scaffold in the synthesis of kinase inhibitors and fluoroquinoline antibiotics. Its dual-halogenated quinoline core, combined with a highly reactive acid chloride moiety, presents a complex hazard profile requiring strict exclusion of moisture and rigorous containment.

Critical Hazards:

  • Violent Hydrolysis: Reacts instantaneously with ambient moisture to release Hydrogen Chloride (HCl) gas and the corresponding carboxylic acid.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B). The lipophilic quinoline ring facilitates rapid dermal absorption, potentially carrying the corrosive acid chloride functionality into deep tissue layers.

  • Lachrymator: Vapors are extremely irritating to mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the "Barrier-to-Breakthrough" principle, ensuring that the time to permeate the PPE exceeds the duration of the task.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Acid chlorides degrade Nitrile rubber over time. Laminate gloves provide >480 min breakthrough time against chlorinated organics and acid halides.
Hand Protection (Secondary) Nitrile (5 mil minimum) Worn over laminate gloves to provide dexterity and grip, which laminate gloves lack. Acts as a sacrificial layer for splash protection.
Eye/Face Protection Chemical Goggles + Face Shield Standard safety glasses are insufficient. The face shield protects against projectile droplets during vigorous hydrolysis; goggles seal eyes against corrosive HCl vapors.
Respiratory Protection Fume Hood (Primary) Mandatory. All operations must occur within a certified hood (Face velocity: 80–100 fpm).
Body Protection Tychem® or Rubber Apron Standard cotton lab coats can absorb and hold the chemical against the skin. A chemically resistant apron prevents "wicking" of spills.

Operational Workflow: Handling & Synthesis

A. Storage & Stability[1][2][3]
  • Atmosphere: Store under Argon or Nitrogen . The 4-carbonyl chloride position is electronically activated by the electron-withdrawing 2-chloro and 7-fluoro groups, making it exceptionally moisture-sensitive.

  • Temperature: Refrigerate (2°C – 8°C) to retard thermal decomposition.

  • Container: Teflon-lined caps are required; HCl gas evolved from slow hydrolysis will corrode metal caps and degrade standard polyethylene liners.

B. Weighing & Transfer Protocol

Objective: Prevent hydrolysis during transfer, which alters stoichiometry and releases HCl.

  • Preparation: Flame-dry all glassware and cool under a stream of inert gas.

  • Transfer:

    • Ideal: Weigh inside a glovebox.

    • Practical: Use a "weighing funnel" technique in the fume hood. Tare a dry flask with a septum. Quickly add the solid/oil, recap immediately, and purge with nitrogen.

  • Solubilization: Dissolve the reagent in an anhydrous solvent (DCM, THF, or Toluene) before adding it to the reaction mixture. This dilutes the thermal energy potential if a reaction runaway occurs.

C. Reaction Logic Diagram

The following workflow illustrates the decision process for safe handling and reaction setup.

HandlingWorkflow cluster_safety Critical Safety Controls Start Start: 2-Chloro-7-fluoroquinoline- 4-carbonylchloride CheckState Check Physical State (Solid vs. Oil) Start->CheckState DryGlassware Flame Dry Glassware (Remove surface moisture) CheckState->DryGlassware All States InertAtmosphere Establish Inert Atmosphere (N2 or Ar balloon/manifold) DryGlassware->InertAtmosphere SolventChoice Dissolve in Anhydrous Solvent (DCM/THF) InertAtmosphere->SolventChoice Addition Dropwise Addition to Nucleophile (Control Exotherm) SolventChoice->Addition Quench Quench Protocol (See Section 4) Addition->Quench

Figure 1: Operational workflow emphasizing moisture exclusion to prevent HCl generation.

Disposal & Quenching Protocol

NEVER discard the neat chemical directly into waste containers. The residual acid chloride will hydrolyze in the waste drum, causing pressure buildup and potential explosion.

The "Alkaline Hydrolysis" Method

This protocol converts the reactive acid chloride into the stable, water-soluble carboxylate salt (2-chloro-7-fluoroquinoline-4-carboxylate).

Reagents Needed:

  • Ice bath

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Toluene (if material is not already in solution)

Step-by-Step Procedure:

  • Dilution: If the residue is neat, dissolve it in a minimal amount of DCM.

  • Setup: Place a flask containing the alkaline solution (NaOH/NaHCO₃) into an ice bath.

    • Note: Use NaHCO₃ if you suspect the quinoline core is base-sensitive, though NaOH is more effective for rapid quenching.

  • Addition: Slowly add the acid chloride solution dropwise to the stirring alkaline mixture.

    • Observation: Vigorous bubbling (CO₂) will occur if using bicarbonate. Ensure the vessel is vented (not sealed).[1]

  • Verification: Check pH. It should remain basic (pH > 9). If acidic, add more base.

  • Phase Separation:

    • The hydrolyzed product (carboxylate) will likely be in the aqueous layer.

    • The organic solvent (DCM) is now "safe" from active acyl chlorides.

  • Disposal: Separate layers. Dispose of the organic layer as "Halogenated Organic Waste" and the aqueous layer as "Basic Aqueous Waste" (or adjust to pH 7 and dispose according to local regulations).

DisposalLogic Waste Residual Acid Chloride Dilute Dilute with Inert Solvent (DCM/Toluene) Waste->Dilute AddSlow Add Dropwise (Monitor Temp < 10°C) Dilute->AddSlow PrepareBase Prepare Ice-Cold 10% NaOH or NaHCO3 PrepareBase->AddSlow CheckPH Check pH AddSlow->CheckPH CheckPH->PrepareBase No (Add more base) Neutral Is pH > 7? CheckPH->Neutral Yes SepFunnel Separate Layers Neutral->SepFunnel Disposal Dispose as Chemical Waste SepFunnel->Disposal

Figure 2: Safe quenching logic to neutralize reactivity before disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Drench. Do not wipe. Flush with water for 15 minutes. The lipophilic nature requires prolonged irrigation to remove the chemical from skin pores. Seek medical attention immediately (treat as HF/HCl burn mix).
Eye Contact Irrigate. Hold eyelids open and flush with eyewash station for 15 minutes. Time is critical to prevent corneal opacity.
Spill (Outside Hood) Evacuate. Do not attempt to clean up a spill >5 mL outside a hood without SCBA. The HCl gas release will overwhelm standard respirators.

References

  • PubChem. (2025).[2] 2-Chloroquinoline-4-carbonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of California, Merced. (2025). Standard Operating Procedure: Safe Handling of Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]

  • OrgSyn. (2021). Procedures for Quenching Acid Chlorides. Organic Syntheses. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.